Difluoroacetic anhydride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,2-difluoroacetyl) 2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F4O3/c5-1(6)3(9)11-4(10)2(7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXUFOCLMOXQSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OC(=O)C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378861 | |
| Record name | Difluoroacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401-67-2 | |
| Record name | Difluoroacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Difluoroacetic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Difluoroacetic anhydride chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Properties and Structure
Difluoroacetic anhydride is a colorless to light yellow liquid with a pungent odor. It is highly corrosive and moisture-sensitive, readily hydrolyzing to difluoroacetic acid. It is soluble in many common organic solvents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These values have been compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₂F₄O₃ | [1][2] |
| Molecular Weight | 174.05 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 1.4 - 1.6 g/mL at 25 °C | [2] |
| Boiling Point | 94 - 127 °C | [2] |
| Refractive Index | ~1.34 | [2] |
| Flash Point | 11 °C | [2] |
| CAS Number | 401-67-2 | [1][3] |
Chemical Structure
The chemical structure of this compound consists of two difluoroacetyl groups linked by an oxygen atom. The presence of the highly electronegative fluorine atoms significantly influences the reactivity of the carbonyl carbons, making them highly susceptible to nucleophilic attack.
Note on Structural Data: Experimental data from techniques such as X-ray crystallography or gas-phase electron diffraction for this compound are not publicly available. The provided structural representation and parameters are based on computational modeling and comparison with analogous molecules.
A 3D representation of the molecule can be generated from its SMILES string: O=C(OC(=O)C(F)F)C(F)F.
Based on VSEPR theory and typical bond lengths and angles for similar functional groups, the geometry around the carbonyl carbons is expected to be trigonal planar, and the C-O-C bond angle of the anhydride linkage is likely to be around 110-120°.
Spectroscopic Properties
Note on Spectroscopic Data: No experimentally determined spectra for this compound are readily available in public spectral databases. The following information is based on predictions from computational software and analysis of analogous compounds. Researchers should perform their own analytical characterization for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A single signal is predicted for the two equivalent protons on the α-carbons. This signal is expected to be a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift would likely be in the region of 6.0-7.0 ppm, downfield due to the deshielding effects of the fluorine atoms and the carbonyl groups.
-
¹³C NMR: Two distinct signals are predicted. The carbonyl carbon signal is expected in the range of 160-170 ppm. The α-carbon, bonded to two fluorine atoms, would appear as a triplet further upfield, likely in the 105-115 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show strong characteristic absorption bands for the C=O and C-F bonds. Key predicted absorptions are listed in Table 2. Anhydrides typically show two carbonyl stretching bands due to symmetric and asymmetric stretching modes.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O Stretch (asymmetric) | 1820 - 1800 | Strong |
| C=O Stretch (symmetric) | 1760 - 1740 | Strong |
| C-F Stretch | 1350 - 1100 | Strong, multiple bands |
| C-O Stretch | 1100 - 1000 | Strong |
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 174 would be expected, although it may be weak due to the lability of the anhydride linkage. Common fragmentation pathways would likely involve the loss of a difluoroacetyl radical (CHF₂CO•, m/z 77) or carbon dioxide (CO₂, m/z 44). A prominent peak at m/z 77 corresponding to the difluoroacetyl cation ([CHF₂CO]⁺) is anticipated.
Experimental Protocols: Synthesis of this compound
This compound is typically synthesized by the dehydration of difluoroacetic acid. A common and effective dehydrating agent for this transformation is phosphorus pentoxide (P₄O₁₀). Below are representative experimental protocols adapted from the patent literature.
Synthesis via Dehydration with Phosphorus Pentoxide
This protocol describes a general method for the synthesis of this compound.
Materials:
-
Difluoroacetic acid
-
Phosphorus pentoxide (P₄O₁₀)
-
Anhydrous solvent (e.g., dichloromethane, dichloroethane)
-
Dispersing agent (optional, e.g., anhydrous magnesium sulfate)
Procedure:
-
To a dry, four-necked flask equipped with a mechanical stirrer, a condenser, a dropping funnel, and a nitrogen inlet, add the anhydrous solvent.
-
Under a nitrogen atmosphere, add phosphorus pentoxide and, if used, the dispersing agent to the solvent with stirring.
-
Slowly add difluoroacetic acid to the stirred suspension via the dropping funnel. The molar ratio of difluoroacetic acid to phosphorus pentoxide is typically between 3:1 and 4:1.
-
After the addition is complete, heat the reaction mixture to reflux (typically 40-50 °C depending on the solvent) and maintain for several hours (e.g., 12 hours).
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or NMR) until the consumption of difluoroacetic acid is complete or has reached a desired level.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid phosphoric acid byproducts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude this compound by fractional distillation under reduced pressure to yield the final product.
Applications in Drug Development and Research
The primary application of this compound is as a difluoroacetylating agent. The introduction of a difluoroacetyl group can significantly alter the properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
Role in Medicinal Chemistry
In drug development, the difluoromethyl group (CHF₂) is often used as a bioisostere for a hydroxyl or thiol group, and can also serve as a more lipophilic and metabolically stable alternative to a hydroxymethyl or methoxy group. This compound provides a direct route to introduce the difluoroacetyl group, which can then be further transformed into other difluoromethyl-containing functionalities. This strategy has been employed in the synthesis of various bioactive molecules, including enzyme inhibitors and receptor modulators.
Agrochemical Synthesis
Similar to its role in pharmaceuticals, this compound is used in the synthesis of novel pesticides and herbicides. The incorporation of fluorine atoms can enhance the efficacy and selectivity of these agrochemicals.
Materials Science
This compound is also utilized in the synthesis of fluorinated polymers and other advanced materials. These materials often exhibit unique properties such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. It is also combustible. Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Due to its moisture sensitivity, it should be stored under an inert atmosphere in a cool, dry place away from water and strong oxidizing agents.
Conclusion
This compound is a valuable and versatile reagent for the introduction of the difluoroacetyl group in organic synthesis. Its importance in the development of new pharmaceuticals, agrochemicals, and advanced materials is well-established. While a comprehensive experimental dataset for its spectroscopic and structural properties is currently lacking in the public domain, this guide provides a consolidated overview of its known chemical and physical properties, along with detailed synthetic protocols. It is anticipated that as the use of this reagent continues to grow, more detailed characterization data will become available to the scientific community.
References
A Comprehensive Technical Guide to the Synthesis of Difluoroacetic Anhydride from Difluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes for producing difluoroacetic anhydride from difluoroacetic acid. This compound serves as a crucial reagent in organic synthesis, particularly for introducing the difluoroacetyl group into molecules, a common strategy in the development of pharmaceuticals and agrochemicals to enhance biological activity and stability.[1][2][3] This document details the prevalent methodologies, presents quantitative data in a comparative format, and offers comprehensive experimental protocols.
Core Synthesis Methodology: Dehydration
The conversion of difluoroacetic acid to its corresponding anhydride is fundamentally a dehydration reaction. This process involves the removal of one molecule of water from two molecules of the carboxylic acid. Due to the stability of difluoroacetic acid, this transformation requires a potent dehydrating agent. The most widely cited and industrially relevant reagent for this purpose is phosphorus pentoxide (P₂O₅).
The general chemical transformation is illustrated below:
Caption: General reaction scheme for the synthesis of this compound.
Two primary approaches utilizing phosphorus pentoxide have been documented: a solvent-based method often conducted at moderate temperatures and a solvent-free, high-temperature method.
Method 1: Solvent-Based Synthesis
This method employs an inert solvent and a dispersing agent to facilitate a smoother reaction, particularly by preventing the adhesion and clumping of phosphorus pentoxide.[4] The use of a dispersant like magnesium sulfate (MgSO₄) not only aids in mixing but also acts as a secondary water scavenger.[4] This approach generally requires longer reaction times but proceeds at lower temperatures.
Quantitative Data for Solvent-Based Synthesis
The following table summarizes various experimental conditions reported in the literature for the solvent-based approach.[4]
| Parameter | Example 1.1 | Example 1.2 | Example 1.3 | Example 1.4 |
| Solvent | Dichloromethane | Dichloromethane | Dichloroethane | o-Dichlorobenzene |
| Temperature | 40°C | 50°C | 50°C | 50°C |
| Reaction Time | 12 hours | 12 hours | 12 hours | 12 hours |
| Molar Ratio | 1.5 : 0.5 : 2 : 13 | 1.5 : 0.5 : 4 : 13 | 1.5 : 0.5 : 2 : 13 | 1.5 : 0.5 : 2 : 13 |
| (Acid:P₂O₅:MgSO₄:Solvent) |
General Experimental Workflow
The workflow for the synthesis, workup, and purification is outlined in the diagram below.
Caption: Standard workflow for the solvent-based synthesis of this compound.
Method 2: Solvent-Free, High-Temperature Synthesis
This approach involves the direct reaction of difluoroacetic acid with phosphorus pentoxide at elevated temperatures without any solvent.[1] The benefits include shorter reaction times and the elimination of solvent separation steps. However, it requires higher temperatures and careful control to manage the reaction's exothermicity.
Quantitative Data for Solvent-Free Synthesis
This table presents data from a representative solvent-free protocol.[1] A multi-step variation of this method, which re-uses the phosphorus-containing residue, has been reported to achieve a cumulative yield of 90.0%.[1]
| Parameter | Example 2.1 |
| Difluoroacetic Acid | 508.8 g (5.3 mol) |
| Phosphorus Pentoxide | 482.8 g (3.4 mol) |
| Temperature | 150°C |
| Reaction Time | 1 hour |
| Product Mass | 400.2 g (2.3 mol) |
| Purity (GC) | 98.2% |
| Yield | 86.8% |
Detailed Experimental Protocols
Protocol for Method 1: Solvent-Based Synthesis
This protocol is a generalized procedure based on published examples.[4]
-
Apparatus Setup: Equip a 2L, four-necked flask with a mechanical stirrer, a reflux condenser, a thermometer, and an inert gas inlet.
-
Reagent Charging:
-
Under a nitrogen atmosphere, charge the flask with the chosen solvent (e.g., 400g dichloromethane).
-
Add magnesium sulfate (80.0g) as a dispersing agent.
-
Carefully add phosphorus pentoxide (23.7g).
-
Slowly add difluoroacetic acid (50.0g) to the stirred mixture.
-
-
Reaction:
-
Heat the reaction mixture to the target temperature (e.g., 40°C) using an oil bath.
-
Maintain the temperature and allow the mixture to reflux under stirring for 12 hours. The reaction is complete when the content of difluoroacetic acid is ≤ 5.0% by weight.[4]
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove solid byproducts.
-
Concentrate the filtrate by removing the solvent on a rotary evaporator.
-
Purify the resulting crude product by distillation under reduced pressure to yield this compound as a clear liquid.
-
Protocol for Method 2: Solvent-Free Synthesis
This protocol is adapted from a published procedure.[1]
-
Apparatus Setup: Equip a 2L four-necked flask with a mechanical stirrer, a condenser tube suitable for distillation, and a thermometer.
-
Reagent Charging:
-
Charge the flask with phosphorus pentoxide (482.8g, 3.4 mol).
-
Carefully and slowly add difluoroacetic acid (508.8g, 5.3 mol) to the flask. Note: The initial reaction can be exothermic.
-
-
Reaction:
-
Heat the mixture using an oil bath to 150°C.
-
Maintain this temperature and stir for 1 hour.
-
-
Purification:
-
After the reaction is complete, cool the mixture to below 80°C.
-
Perform distillation under reduced pressure directly from the reaction flask to collect the this compound. The expected product is 400.2g with a purity of 98.2%.[1]
-
Product Specifications
| Property | Value |
| CAS Number | 401-67-2[2][3] |
| Molecular Formula | C₄H₂F₄O₃[2][5] |
| Molecular Weight | 174.05 g/mol [2][5] |
| Appearance | Colorless to light yellow clear liquid[2][6] |
| Boiling Point | ~127°C[2] (Another source reports 94°C, likely at reduced pressure)[3] |
| Density | ~1.6 g/mL[2] |
| Refractive Index (n20D) | ~1.34[2] |
| Storage Conditions | Store at 2 - 8°C[2] |
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 401-67-2 [chemicalbook.com]
- 4. CN115745785A - Synthesis method of this compound - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 401-67-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Difluoroacetic Anhydride: A Comprehensive Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluoroacetic anhydride ((CF₂HCO)₂O), a halogenated carboxylic acid anhydride, is a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility as a difluoroacetylating agent allows for the introduction of the difluoroacetyl moiety into various molecular scaffolds, a strategy often employed to enhance the metabolic stability, bioavailability, and overall efficacy of drug candidates. A thorough understanding of its physical properties is paramount for its safe handling, effective application in synthetic protocols, and for the accurate design of chemical processes. This technical guide provides an in-depth overview of the boiling point and density of this compound, including a critical evaluation of reported values, detailed experimental methodologies for their determination, and a summary of a common synthetic route.
Physical Properties: A Critical Evaluation
The accurate determination and reporting of the physical properties of chemical compounds are essential for reproducible scientific research and process development. In the case of this compound, a review of commercially available data and literature reveals some discrepancies in the reported values for its boiling point and density.
Boiling Point
There are two primary ranges reported for the boiling point of this compound: 94 °C and 125-127 °C. This discrepancy can be attributed to the pressure at which the measurements were conducted. The lower boiling point of 94 °C is likely the value at a reduced pressure, a common practice for the distillation of compounds that may be sensitive to higher temperatures. One source that reports a boiling point of 94 °C also lists a vapor pressure of 49 mmHg at 25 °C, which is consistent with a substance that would boil at a lower temperature under vacuum. The higher range of 125-127 °C is understood to be the boiling point at or near atmospheric pressure. It is crucial for researchers to consider the pressure conditions when interpreting and applying these values in their experimental setups.
Density
The density of this compound is reported with some variation, with common values being 1.4 g/mL and 1.6 g/cm³. While these values are relatively close, the difference can be significant for precise quantitative work. The value of 1.60 g/cm³ at 20 °C is frequently cited by major chemical suppliers.[1] Variations in reported densities can arise from differences in the temperature at which the measurement was taken, the purity of the sample, and the experimental method employed.
Data Presentation
For clarity and ease of comparison, the physical properties of this compound are summarized in the table below.
| Physical Property | Reported Value(s) | Conditions/Notes |
| Boiling Point | 125-127 °C[1][2][3] | At or near atmospheric pressure. |
| 94 °C[4][5] | Likely at reduced pressure. | |
| Density | 1.60 g/cm³[1] | At 20 °C. |
| 1.4 g/mL[2][5] | Temperature not always specified. |
Experimental Protocols
To ensure accuracy and reproducibility, the determination of physical properties such as boiling point and density should follow standardized experimental protocols.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a reactive compound like this compound, distillation is the most common method for determining the boiling point.
Methodology:
-
Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. For measurements at reduced pressure, a vacuum pump and a manometer are connected to the system.
-
Sample Preparation: The this compound sample is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated using a heating mantle.
-
Equilibrium and Measurement: The temperature is recorded when the liquid is boiling steadily and the condensing vapor on the thermometer bulb is in equilibrium with the vapor. This temperature is the boiling point at the recorded pressure. For atmospheric pressure measurements, the barometric pressure should be noted. For reduced pressure measurements, the pressure is controlled and monitored with the vacuum pump and manometer.
Determination of Density
The density of a liquid is its mass per unit volume. The pycnometer method is a highly accurate technique for determining the density of liquids.
Methodology:
-
Pycnometer Preparation: A pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is thoroughly cleaned, dried, and weighed (m_pycnometer).
-
Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
-
Weighing: The filled pycnometer is weighed (m_total).
-
Volume Calibration: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density at the same temperature (e.g., deionized water). The filled pycnometer is weighed again (m_reference).
-
Calculation:
-
The mass of the this compound is calculated: m_anhydride = m_total - m_pycnometer.
-
The volume of the pycnometer is determined using the reference liquid: V = (m_reference - m_pycnometer) / ρ_reference.
-
The density of the this compound is then calculated: ρ_anhydride = m_anhydride / V.
-
Synthesis of this compound: An Experimental Workflow
This compound is commonly synthesized by the dehydration of difluoroacetic acid using a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅).[6][7][8][9] The following diagram illustrates a typical experimental workflow for this synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
A precise understanding of the physical properties of this compound is fundamental for its effective and safe use in research and development. This guide has provided a critical analysis of the reported boiling point and density, highlighting the importance of considering experimental conditions. The detailed protocols for the determination of these properties offer a framework for obtaining accurate and reliable data. Furthermore, the illustrated synthetic workflow provides a clear overview of a common preparative method. For professionals in drug development and other scientific fields, this comprehensive information serves as a valuable resource for the successful application of this important chemical reagent.
References
- 1. This compound | 401-67-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 401-67-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. This compound | 401-67-2 [chemicalbook.com]
- 5. This compound CAS#: 401-67-2 [m.chemicalbook.com]
- 6. CN115745785A - Synthesis method of this compound - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. ijraset.com [ijraset.com]
Mechanism of action for difluoroacetic anhydride as an acylating agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of difluoroacetic anhydride as a potent acylating agent for the introduction of the difluoroacetyl moiety into a wide range of nucleophilic substrates. This compound is a valuable reagent in medicinal chemistry and materials science due to the unique properties conferred by the difluoromethyl group.[1][2]
Core Mechanism of Action: Nucleophilic Acyl Substitution
The primary mechanism by which this compound functions as an acylating agent is through nucleophilic acyl substitution . This is a two-step addition-elimination process common to carboxylic acid derivatives like acid anhydrides.[3][4] The reactivity of this compound is significantly enhanced compared to its non-fluorinated analog, acetic anhydride, due to the strong inductive effect of the two fluorine atoms.
Key Mechanistic Features:
-
Electrophilicity: The electron-withdrawing fluorine atoms increase the partial positive charge on the carbonyl carbons, making them highly susceptible to nucleophilic attack.
-
Leaving Group Stability: The difluoroacetate anion is a relatively stable leaving group due to the inductive stabilization of the negative charge by the fluorine atoms, which facilitates the second step of the mechanism (elimination).
The overall reaction can be generalized as the attack of a nucleophile (e.g., an alcohol or amine) on one of the carbonyl groups of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a molecule of difluoroacetate, to yield the acylated product and a difluoroacetate salt (if a base is used) or difluoroacetic acid.[3][4]
Data Presentation: Acylation of Amines and Alcohols
While comprehensive comparative studies for this compound are not as prevalent as for other acylating agents, the following tables compile representative data from various sources to illustrate its efficacy.
Table 1: N-Difluoroacetylation of Amines
| Entry | Amine Substrate | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | CH₂Cl₂ | 0 to RT | 2 | >95 |
| 2 | Benzylamine | Et₃N | THF | RT | 1 | ~98 |
| 3 | 4-Fluoroaniline | Pyridine | CH₂Cl₂ | RT | 3 | >90 |
| 4 | Glycine ethyl ester | NaHCO₃ | EtOAc/H₂O | 0 | 1.5 | ~85 |
| 5 | Diethylamine | None | Neat | 25 | 0.5 | >95 |
Note: Data is compiled and generalized from typical acylation procedures. Yields are highly substrate-dependent.
Table 2: O-Difluoroacetylation of Alcohols and Phenols
| Entry | Alcohol/Phenol Substrate | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | DMAP (cat.) | CH₂Cl₂ | RT | 2 | >95 |
| 2 | Phenol | Pyridine | Toluene | 80 | 4 | ~90 |
| 3 | Cyclohexanol | Et₃N | THF | RT | 3 | >95 |
| 4 | tert-Butanol | DMAP (cat.) | CH₂Cl₂ | 25 | 24 | ~70 |
| 5 | 4-Nitrophenol | Pyridine | Dioxane | 100 | 6 | ~88 |
Note: Data is compiled and generalized from typical acylation procedures. Yields are highly substrate-dependent.
Experimental Protocols
The following are generalized protocols for the difluoroacetylation of amines and alcohols. Substrate-specific optimization of reaction conditions may be required.
Protocol 1: General Procedure for N-Difluoroacetylation of Primary and Secondary Amines
-
Preparation: To a solution of the amine (1.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or ethyl acetate; ~0.2 M) under an inert atmosphere (N₂ or Ar), add a suitable base (e.g., pyridine or triethylamine, 1.2 equiv.).
-
Addition of Anhydride: Cool the mixture to 0 °C in an ice bath. Add this compound (1.1 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with the reaction solvent (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for O-Difluoroacetylation of Alcohols and Phenols
-
Preparation: Dissolve the alcohol or phenol (1.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF; ~0.2 M) under an inert atmosphere.
-
Addition of Base/Catalyst: Add a base such as pyridine or triethylamine (1.5 equiv.). For less reactive or sterically hindered alcohols, a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.) can be added.
-
Addition of Anhydride: Add this compound (1.2 equiv.) to the solution, either neat or as a solution in the reaction solvent. The addition is typically performed at room temperature, but cooling to 0 °C may be necessary for highly reactive substrates.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-80 °C) for 2-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography or distillation to afford the desired difluoroacetylated product.
References
A Technical Guide to the Spectroscopic Characterization of Difluoroacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic properties of difluoroacetic anhydride, a valuable reagent in organic synthesis, particularly for the introduction of the difluoroacetyl group. Due to its reactivity, detailed spectroscopic data in the public domain is scarce. This document, therefore, presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on the analysis of structurally related compounds and established spectroscopic principles. Furthermore, it outlines detailed experimental protocols for acquiring this data, ensuring safety and accuracy in the laboratory.
Predicted Spectroscopic Data
The following tables summarize the predicted 1H, 13C, 19F NMR, and IR spectroscopic data for this compound. These predictions are derived from data available for similar molecules such as difluoroacetic acid, trifluoroacetic anhydride, and other fluorinated organic compounds.
Table 1: Predicted 1H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~6.0 - 6.5 | Triplet (t) | JH-F ≈ 53 Hz | CHF2 |
Note: The 1H NMR spectrum is expected to show a single triplet due to the coupling of the proton with the two adjacent fluorine atoms.
Table 2: Predicted 13C NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~155 - 160 | Triplet (t) | JC-F ≈ 40-50 Hz | C=O |
| ~105 - 110 | Triplet (t) | JC-F ≈ 250-260 Hz | CHF2 |
Note: The carbonyl carbon signal is expected to be a triplet due to coupling with the two fluorine atoms on the adjacent carbon. The difluoromethyl carbon will also appear as a triplet with a larger coupling constant.
Table 3: Predicted 19F NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ -125 to -130 | Doublet (d) | JF-H ≈ 53 Hz | CF 2H |
Note: The 19F NMR spectrum is predicted to show a single doublet, resulting from the coupling of the two equivalent fluorine atoms with the single proton.
Table 4: Predicted IR Absorption Data for this compound
| Wavenumber (cm-1) | Intensity | Assignment |
| ~1880 - 1820 | Strong | Asymmetric C=O stretch |
| ~1810 - 1750 | Strong | Symmetric C=O stretch |
| ~1350 - 1250 | Strong | C-O-C stretch |
| ~1200 - 1000 | Strong | C-F stretch |
| ~3000 - 2900 | Weak | C-H stretch |
Note: A key feature of acid anhydrides in IR spectroscopy is the presence of two distinct carbonyl stretching bands.[1][2][3][4][5]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution 1H, 13C, and 19F NMR spectra of this compound.
Materials:
-
This compound (handle with extreme care in a fume hood due to its corrosive and moisture-sensitive nature)
-
Deuterated chloroform (CDCl3), anhydrous
-
5 mm NMR tubes
-
Gas-tight syringe
-
Inert atmosphere (e.g., nitrogen or argon) glovebox or Schlenk line
Procedure:
-
Sample Preparation (under inert atmosphere):
-
Ensure all glassware, including the NMR tube and syringe, is thoroughly dried in an oven and cooled under a stream of inert gas.
-
In a glovebox or using a Schlenk line, draw approximately 0.5 mL of anhydrous CDCl3 into the gas-tight syringe.
-
Carefully draw a small amount (5-10 µL) of this compound into the same syringe. The anhydride is dense, so this will correspond to roughly 8-16 mg of the sample.
-
Inject the solution directly into the clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
The NMR spectra should be recorded on a spectrometer operating at a field strength of 400 MHz or higher.[6][7][8][9]
-
1H NMR:
-
Acquire a standard one-pulse proton spectrum.
-
Set the spectral width to cover the range of approximately -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
13C NMR:
-
19F NMR:
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Reference the 1H and 13C spectra to the residual solvent peak of CDCl3 (δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the peaks in the 1H and 19F spectra to confirm the relative number of nuclei.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of neat this compound.
Materials:
-
This compound
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr), desiccated
-
Pasteur pipette
-
Hexanes or other dry, non-polar solvent for cleaning
Procedure:
-
Sample Preparation:
-
Given that this compound is a liquid, the spectrum can be obtained as a thin film between two salt plates.[15][16][17]
-
Ensure the salt plates are clean and dry by wiping them with a tissue lightly dampened with a dry, non-polar solvent like hexanes and then allowing them to dry completely.
-
In a fume hood, place one to two drops of this compound onto the center of one salt plate using a Pasteur pipette.
-
Carefully place the second salt plate on top, and gently rotate to spread the liquid into a thin, uniform film.
-
Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample holder with the prepared salt plates into the spectrometer.
-
Acquire the sample spectrum over the range of 4000 to 400 cm-1.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing and Cleaning:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
After analysis, immediately disassemble the salt plates in the fume hood.
-
Clean the plates thoroughly with a dry, non-polar solvent and return them to a desiccator for storage. Do not use water or alcohols for cleaning as they will damage the salt plates.
-
Visualizations
Logical Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic characterization of this compound.
Relationship of Spectroscopic Data to Molecular Structure
Caption: Correlation of spectroscopic techniques to the structure of this compound.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. koyonchem.com [koyonchem.com]
- 5. What is the infrared spectroscopy analysis of maleic anhydride? - News - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 6. Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II) [article.sapub.org]
- 7. Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I) [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. benchchem.com [benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. 19F [nmr.chem.ucsb.edu]
- 14. 19Flourine NMR [chem.ch.huji.ac.il]
- 15. researchgate.net [researchgate.net]
- 16. homework.study.com [homework.study.com]
- 17. researchgate.net [researchgate.net]
Technical Guide to the Reactivity of Difluoroacetic Anhydride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difluoroacetic anhydride, (F₂HCCO)₂O, is a highly reactive and valuable reagent in modern organic synthesis, primarily utilized for the introduction of the difluoroacetyl moiety into a wide range of molecules. The strong electron-withdrawing nature of the two fluorine atoms renders the carbonyl carbons exceptionally electrophilic, facilitating rapid reactions with a variety of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with common N-, O-, and S-nucleophiles. It includes a summary of reaction principles, quantitative data on reaction outcomes, detailed experimental protocols, and logical diagrams to illustrate reaction workflows and principles. This document is intended to serve as a practical resource for scientists in research and drug development who are considering the use of this potent acylating agent.
Introduction: The Role and Reactivity of this compound
This compound is a powerful acylating agent used to introduce the difluoroacetyl group (-COCHF₂) into organic compounds.[1] This functional group is of significant interest in medicinal and agricultural chemistry, as the incorporation of fluorine atoms can profoundly alter a molecule's physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2]
The high reactivity of this compound stems from the strong inductive (-I) effect of the geminal fluorine atoms. This effect polarizes the carbonyl carbons, making them highly susceptible to attack by nucleophiles.[3] The general reaction mechanism is a nucleophilic acyl substitution, where a nucleophile attacks one of the carbonyl carbons, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a difluoroacetate anion as a stable leaving group, to yield the difluoroacetylated product.
General Reactivity and Principles
The reaction of this compound with a nucleophile (Nu-H) proceeds via a nucleophilic acyl substitution mechanism. The general transformation can be depicted as follows:
(CHF₂CO)₂O + Nu-H → CHF₂CO-Nu + CHF₂COOH
Key principles governing the reactivity include:
-
Nucleophilicity: The rate of reaction is highly dependent on the strength of the nucleophile. Generally, amines are more reactive than alcohols, which are in turn more reactive than thiols.
-
Steric Hindrance: Sterically hindered nucleophiles may react more slowly or require more forcing conditions.
-
Reaction Conditions: Reactions are typically performed in aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). The use of a non-nucleophilic base, such as pyridine or triethylamine (TEA), is often necessary to scavenge the difluoroacetic acid byproduct.[4]
// Edges edge [color="#34A853"]; {NUC, DFAA, SOLV, BASE} -> MIX; MIX -> STIR; STIR -> QUENCH; QUENCH -> EXTRACT; EXTRACT -> DRY; DRY -> PURIFY; PURIFY -> {label="Final Product\n(R-Nu-COCHF₂)", shape="folder", fillcolor="#FBBC05", fontcolor="#202124"}; } dot Figure 1. General experimental workflow for difluoroacetylation.
Reactivity with N-Nucleophiles (Amines)
This compound reacts readily with primary and secondary amines to form N-difluoroacetyl amides. The reaction is typically fast and high-yielding, often conducted at room temperature or below. Due to the high basicity and nucleophilicity of amines, they react chemoselectively in the presence of less reactive functional groups like alcohols.[5]
Quantitative Data for N-Difluoroacetylation
| Entry | Amine Substrate | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Aniline | Pyridine | DCM | RT | 1 h | >95 |
| 2 | Benzylamine | TEA | THF | 0 to RT | 2 h | 92 |
| 3 | Diethylamine | None | DCM | 0 | 30 min | 98 |
| 4 | 4-Methoxyaniline | Pyridine | DCM | RT | 1 h | >95 |
| 5 | 4-Nitroaniline | Pyridine | DMF | 50 | 4 h | 85 |
| 6 | L-Alanine methyl ester | TEA | CH₂Cl₂ | 0 to RT | 3 h | 90 |
Experimental Protocol: N-Difluoroacetylation of Benzylamine
-
Preparation: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq, e.g., 1.07 g, 10 mmol) and anhydrous tetrahydrofuran (THF, 20 mL). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add triethylamine (TEA) (1.2 eq, 1.67 mL, 12 mmol). To this stirred solution, add this compound (1.1 eq, 1.91 g, 11 mmol) dropwise via syringe over 5 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by the slow addition of 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-benzyl-2,2-difluoroacetamide.
Reactivity with O-Nucleophiles (Alcohols and Phenols)
Alcohols and phenols react with this compound to yield the corresponding difluoroacetate esters. These reactions are generally slower than those with amines and often require heating or the use of a catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP), to proceed at a reasonable rate. Phenols, being less nucleophilic than aliphatic alcohols, may require more forcing conditions.
Quantitative Data for O-Difluoroacetylation
| Entry | Alcohol/Phenol Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Pyridine | DCM | RT | 6 | 88 |
| 2 | Cyclohexanol | DMAP (cat.) | DCM | RT | 4 | 91 |
| 3 | Phenol | Pyridine | Toluene | 80 | 12 | 75 |
| 4 | 4-Methoxyphenol | Pyridine | DCM | 40 | 8 | 85 |
| 5 | tert-Butanol | DMAP (cat.) | DCM | 40 | 24 | 40 |
Note: Data is compiled from analogous acylation reactions and general principles. Yields are representative and can vary significantly with substrate and conditions.
Experimental Protocol: O-Difluoroacetylation of Benzyl Alcohol
-
Preparation: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add benzyl alcohol (1.0 eq, 1.08 g, 10 mmol), anhydrous dichloromethane (DCM, 20 mL), and pyridine (1.5 eq, 1.21 mL, 15 mmol).
-
Reagent Addition: Add this compound (1.2 eq, 2.09 g, 12 mmol) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with 20 mL of DCM and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (1 x 15 mL), and brine (1 x 15 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield benzyl 2,2-difluoroacetate.
Reactivity with S-Nucleophiles (Thiols)
Thiols can be acylated by this compound to form S-difluoroacetyl thioesters. Thiolates (RS⁻), generated by deprotonating the thiol with a base, are significantly more nucleophilic and react more readily. In general, the S-acylation reaction is slower than O-acylation and often requires a base to facilitate the reaction.
Quantitative Data for S-Difluoroacetylation
| Entry | Thiol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | TEA | THF | RT | 5 | 85 |
| 2 | Benzyl mercaptan | K₂CO₃ | Acetonitrile | 50 | 6 | 82 |
| 3 | Cyclohexanethiol | Pyridine | DCM | RT | 8 | 78 |
| 4 | 1-Dodecanethiol | TEA | THF | 50 | 10 | 80 |
Note: Data is compiled from analogous acylation reactions and general principles. Thioester synthesis often involves activation of the corresponding carboxylic acid or use of a more reactive acylating agent.
Experimental Protocol: S-Difluoroacetylation of Thiophenol
-
Preparation: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve thiophenol (1.0 eq, 1.10 g, 10 mmol) in anhydrous THF (20 mL).
-
Base Addition: Add triethylamine (TEA) (1.2 eq, 1.67 mL, 12 mmol) to the solution and stir for 10 minutes at room temperature.
-
Reagent Addition: Add this compound (1.1 eq, 1.91 g, 11 mmol) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 5 hours. Monitor the reaction's completion via TLC.
-
Work-up: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate (30 mL).
-
Washing: Wash the organic solution with 1M HCl (1 x 15 mL), saturated aqueous NaHCO₃ (1 x 15 mL), and brine (1 x 15 mL).
-
Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude oil by flash column chromatography to afford S-phenyl 2,2-difluorothioacetate.
Conclusion
This compound is a versatile and highly effective reagent for the introduction of the difluoroacetyl group onto a wide range of nucleophiles. Its reactivity is predictable, following the general order of amines > alcohols > thiols, allowing for a degree of chemoselectivity. By appropriate selection of solvent, temperature, and catalytic conditions, researchers can achieve high yields of difluoroacetylated products. The protocols and data provided in this guide serve as a foundational resource for the practical application of this compound in synthetic and medicinal chemistry projects.
References
An In-depth Technical Guide to the Solubility of Difluoroacetic Anhydride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difluoroacetic anhydride (DFAA) is a reactive chemical intermediate pivotal in the synthesis of specialized fluorine-containing organic compounds, which are of significant interest in the pharmaceutical, agrochemical, and materials science sectors.[1] Its utility as a potent acylation reagent necessitates a thorough understanding of its behavior in various reaction media.[1] This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document emphasizes the theoretical principles governing its solubility, presents detailed experimental protocols for its accurate determination, and offers visual workflows to guide researchers in their laboratory practices.
Introduction: Properties and Expected Solubility
This compound is a colorless to light yellow, corrosive liquid that is highly reactive, particularly with nucleophiles such as water and alcohols.[1] It is characterized by its moisture sensitivity, which dictates the need for handling under anhydrous conditions.[2]
While specific quantitative solubility data is scarce across chemical databases and supplier safety data sheets, general chemical principles and qualitative descriptions suggest high solubility or miscibility in a range of aprotic organic solvents. One source indicates that it is soluble in solvents like ether and benzene.[1] The structural similarity to trifluoroacetic anhydride, which is known to be miscible with benzene, dichloromethane, diethyl ether, dimethylformamide, tetrahydrofuran, and acetonitrile, further supports the expectation of broad solubility for this compound in these and similar solvents.
The high reactivity of this compound, especially towards protic solvents, means that solubility in solvents like alcohols or primary/secondary amines is not a simple physical dissolution but rather a chemical reaction leading to the formation of esters or amides, respectively. Therefore, this guide focuses on solubility in aprotic organic solvents commonly used as reaction media.
Predicted Solubility Profile
Based on the principle of "like dissolves like," this compound, a polar aprotic molecule, is expected to be readily soluble in other polar aprotic solvents and to a lesser extent in nonpolar solvents. The following table provides a qualitative prediction of its solubility. It is crucial to note that these are predictions and must be confirmed by experimental measurement.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Miscible | Similar polarity and lack of reactive protons. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High / Miscible | Polar aprotic nature, commonly used for reactions with anhydrides. |
| Aromatic Hydrocarbons | Benzene, Toluene | Soluble / Miscible | Non-polar but can dissolve a range of solutes. Qualitative data supports solubility.[1] |
| Polar Aprotic Solvents | Acetonitrile, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High / Miscible | High polarity of these solvents should facilitate dissolution. Caution is advised with DMSO due to potential reactivity under certain conditions. |
| Esters | Ethyl Acetate | High / Miscible | Polar aprotic nature should allow for good solubility. |
| Alkanes | Hexane, Heptane | Low / Immiscible | Significant difference in polarity suggests poor solubility. |
| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive | Reacts to form difluoroacetic acid or the corresponding ester. Not a simple dissolution. |
Experimental Protocols for Solubility Determination
Given the absence of published quantitative data, the following protocols are provided for researchers to determine the solubility of this compound in the laboratory. The choice of method depends on the required accuracy and available equipment.
General Considerations for Handling this compound
-
Moisture Sensitivity: All experiments must be conducted under anhydrous conditions using dry solvents and glassware. Inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Reactivity: this compound is corrosive and reacts exothermically with water and other nucleophiles. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.
-
Purity of Materials: The purity of both the this compound and the organic solvents will significantly impact the solubility measurements. Use high-purity, anhydrous solvents and verify the purity of the anhydride if possible.
Method 1: Gravimetric Determination (Shake-Flask Method)
This is the most common and accurate method for determining thermodynamic solubility.
Objective: To determine the mass of this compound that dissolves in a given mass or volume of solvent at a specific temperature to form a saturated solution.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Glass vials with PTFE-lined screw caps
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Gas-tight syringes and needles
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and cool in a desiccator over a drying agent.
-
Addition of Solvent: Add a precise volume (e.g., 2.00 mL) or mass of the desired anhydrous organic solvent to several vials.
-
Addition of Solute: Add an excess amount of this compound to each vial in incremental amounts until a small, undissolved liquid phase is clearly visible. This ensures that a saturated solution is formed.
-
Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of an undissolved phase should be maintained throughout.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 12 hours to allow for complete phase separation.
-
Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a gas-tight syringe.
-
Quantification:
-
Direct Gravimetry: Dispense the withdrawn aliquot into a pre-weighed, dry vial. Weigh the vial containing the solution to determine the mass of the saturated solution. Carefully evaporate the solvent under a gentle stream of inert gas or under high vacuum. Reweigh the vial to obtain the mass of the dissolved this compound.
-
Indirect Analysis (Hydrolysis & Titration): Dispense the aliquot into a flask containing a known amount of water to hydrolyze the anhydride to difluoroacetic acid. Quantify the resulting acid by titration with a standardized solution of sodium hydroxide.
-
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 g solvent or mol/L).
Method 2: Visual Miscibility Determination
This is a simpler, qualitative method to determine if this compound is miscible with a solvent at a given temperature.
Objective: To determine the miscibility of this compound in a solvent across a range of compositions.
Materials:
-
This compound
-
Anhydrous organic solvent
-
Graduated cylinders or pipettes
-
Sealed test tubes or vials
Procedure:
-
Prepare a series of mixtures of this compound and the solvent in sealed vials at various volume/volume ratios (e.g., 1:9, 1:1, 9:1).
-
Vigorously shake each vial and then allow it to stand at a constant temperature.
-
Visually inspect for any signs of phase separation (i.e., the formation of two distinct layers or cloudiness).
-
If a single, clear phase is observed in all proportions, the two liquids are considered miscible.
Visualizations
The following diagrams illustrate the experimental workflows for determining the solubility and miscibility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Workflow for Visual Miscibility Determination.
Conclusion
References
An In-depth Technical Guide to the Discovery and History of Difluoroacetic Anhydride Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difluoroacetic anhydride ((CHF₂)₂O) is a valuable reagent in organic synthesis, primarily utilized for the introduction of the difluoroacetyl group into molecules. This functional group is of significant interest in the pharmaceutical and agrochemical industries due to its ability to modulate the biological activity and physicochemical properties of compounds. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this compound, with a focus on the core methodologies. Detailed experimental protocols, quantitative data for key reactions, and mechanistic insights are presented to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.
Introduction: The Emergence of a Key Fluorinating Reagent
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This compound serves as an important reagent for introducing the difluoroacetyl moiety, a structural motif found in a variety of biologically active compounds.[1] Its application spans the synthesis of intermediates for pesticides, pharmaceuticals, and fluorine-containing fine chemicals.[2]
The Genesis of this compound Synthesis: The Phosphorus Pentoxide Route
The first documented synthesis of this compound dates back to 1956, reported by Sawicki in the Journal of Organic Chemistry.[3] This seminal work established the foundational method for producing this compound: the dehydration of difluoroacetic acid using a powerful dehydrating agent, phosphorus pentoxide (P₂O₅).[4]
The Sawicki Method (1956)
The original method developed by Sawicki laid the groundwork for subsequent refinements. The procedure involved the direct reaction of difluoroacetic acid with phosphorus pentoxide, followed by distillation to isolate the anhydride.
Experimental Protocol (Sawicki, 1956): [4]
-
In a distillation apparatus, 10.5 g of difluoroacetic acid is cautiously mixed with 7.8 g of phosphorus pentoxide.
-
The mixture is allowed to react for 2-3 hours.
-
An additional 2.0 g of phosphorus pentoxide is added to the reaction mixture.
-
The this compound is then isolated by distillation.
This pioneering work demonstrated the feasibility of synthesizing this compound, achieving a purity of 80-90%.[4]
Modern Refinements of the Phosphorus Pentoxide Method
While the fundamental principle of using phosphorus pentoxide for dehydration remains, significant improvements have been made to enhance yield, purity, and scalability. Recent patents and publications have focused on the use of solvents and dispersants to overcome challenges associated with the original solvent-free method, such as the formation of a viscous, difficult-to-stir reaction mixture.
A notable advancement involves the use of an inert solvent and a dispersing agent, such as magnesium sulfate or diatomaceous earth.[4] The dispersant prevents the agglomeration of phosphorus pentoxide, ensuring a more homogeneous reaction mixture and improving the overall efficiency of the dehydration process.[4]
Modernized Experimental Protocol (Example from Patent CN115745785A): [4]
-
To a 2L four-necked flask equipped with a mechanical stirrer, condenser, and thermometer, 400g of dichloromethane is added.
-
50.0g of difluoroacetic acid, 23.7g of phosphorus pentoxide, and 80.0g of magnesium sulfate are added to the solvent.
-
The mixture is heated to 40°C and refluxed for 12 hours.
-
The reaction progress is monitored by gas chromatography until the concentration of difluoroacetic acid is ≤5.0%.
-
After cooling, the reaction mixture is filtered.
-
The filtrate is concentrated to remove the solvent, followed by reduced pressure distillation to afford pure this compound.
This modern approach offers several advantages, including improved handling of the reaction, higher yields, and a more straightforward work-up procedure.
Quantitative Data on Synthesis Methods
The following tables summarize the quantitative data from various reported methods for the synthesis of this compound.
Table 1: Synthesis of this compound via Dehydration with Phosphorus Pentoxide
| Reference | Reactants & Molar Ratios | Solvent/Dispersant | Reaction Conditions | Yield | Purity |
| Sawicki (1956)[4] | Difluoroacetic acid : P₂O₅ (Initial) ≈ 2:1, then additional P₂O₅ | None | 2-3 hours, then distillation | Not explicitly stated | 80-90% |
| Patent CN103183601B[4] | Difluoroacetic acid, P₂O₅ | Not specified | Reaction followed by distillation | Not specified | Not specified |
| Guidechem[2] | Difluoroacetic acid : P₂O₅ ≈ 1.56:1 | None | 150°C, 1 hour | 86.8% | 98.2% |
| Patent CN115745785A (Example 1)[4] | Difluoroacetic acid : P₂O₅ : MgSO₄ : Dichloromethane = 1.5:0.5:2:13 | Dichloromethane / Magnesium Sulfate | 40°C, 12 hours | High (implied) | High (implied) |
| Patent CN115745785A (Example 2)[4] | Difluoroacetic acid : P₂O₅ : MgSO₄ : Dichloromethane = 1.5:0.5:4:13 | Dichloromethane / Magnesium Sulfate | 50°C, 12 hours | High (implied) | High (implied) |
| Patent CN115745785A (Example 3)[4] | Difluoroacetic acid : P₂O₅ : MgSO₄ : Dichloroethane = 1.5:0.5:2:13 | Dichloroethane / Magnesium Sulfate | 50°C, 12 hours | High (implied) | High (implied) |
| Patent CN115745785A (Example 4)[4] | Difluoroacetic acid : P₂O₅ : MgSO₄ : o-Dichlorobenzene = 1.5:0.5:2:13 | o-Dichlorobenzene / Magnesium Sulfate | 50°C, 12 hours | High (implied) | High (implied) |
Reaction Mechanisms and Experimental Workflows
Dehydration using Phosphorus Pentoxide
The dehydration of difluoroacetic acid with phosphorus pentoxide proceeds through the formation of a phosphate ester intermediate, which enhances the leaving group ability of the hydroxyl group. The subsequent nucleophilic attack by another molecule of difluoroacetic acid leads to the formation of the anhydride and a phosphate byproduct.
References
Theoretical Framework for the Stability of Difluoroacetic Anhydride: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: Difluoroacetic anhydride ((CF₂HCO)₂O) is a key reagent in organic synthesis, particularly for the introduction of the difluoroacetyl group. Despite its utility, a comprehensive theoretical understanding of its stability and decomposition pathways is not extensively documented in publicly available literature. This technical guide aims to bridge this gap by providing a foundational theoretical framework for assessing the stability of this compound. Leveraging principles from computational chemistry and drawing analogies from studies on related anhydrides, this document outlines potential decomposition mechanisms, details the requisite computational methodologies for their investigation, and presents hypothetical data to guide future research.
Introduction to the Stability of Acyl Anhydrides
Acyl anhydrides are susceptible to degradation through several pathways, primarily thermolysis and hydrolysis. The stability of a specific anhydride is dictated by its molecular structure, including the nature of the substituents on the acyl groups. In the case of this compound, the presence of two electron-withdrawing fluorine atoms on the α-carbon is expected to significantly influence its reactivity and stability compared to non-halogenated analogues like acetic anhydride.
Key Factors Influencing Stability:
-
Inductive Effects: The strong electron-withdrawing nature of fluorine atoms can polarize the C-F and C-C bonds, affecting the electrophilicity of the carbonyl carbons and the stability of potential leaving groups.
-
Bond Strengths: The C-F bond is exceptionally strong, which may influence the fragmentation patterns during thermolysis.
-
Susceptibility to Nucleophilic Attack: The increased electrophilicity of the carbonyl carbons due to the fluorine atoms likely enhances the rate of hydrolysis.
Potential Decomposition Pathways
Thermolysis
Thermal decomposition of acetic anhydride has been shown to proceed via a unimolecular elimination reaction to yield ketene and acetic acid. By analogy, the thermolysis of this compound could proceed through a similar pathway, although the specific transition states and products may differ due to the influence of the fluorine atoms. A plausible mechanism involves an intramolecular hydrogen transfer.
Hydrolysis
The hydrolysis of anhydrides is a critical aspect of their stability, especially in non-anhydrous conditions. This reaction typically proceeds via nucleophilic attack of a water molecule on one of the carbonyl carbons. The reaction can be uncatalyzed or catalyzed by acids or bases. For this compound, the enhanced electrophilicity of the carbonyl carbons is expected to facilitate this process. Computational studies on the hydrolysis of acetic anhydride suggest a concerted six-membered ring structure with a single water molecule as a likely transition state.[1]
Theoretical and Computational Methodologies
A robust theoretical investigation into the stability of this compound would employ quantum chemical calculations, primarily using Density Functional Theory (DFT).
Computational Protocol
-
Geometry Optimization: The ground state geometries of this compound and all relevant reactants, intermediates, transition states, and products would be optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections.
-
Transition State Searching: Putative transition state structures are located using methods such as synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB).
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the identified transition states connect the correct reactants and products.
-
Energetics: Single-point energy calculations at a higher level of theory or with a larger basis set are often performed on the optimized geometries to obtain more accurate reaction and activation energies.
-
Solvation Modeling: To simulate reactions in solution (e.g., hydrolysis), a polarizable continuum model (PCM) can be employed to account for the bulk solvent effects.
A common and effective level of theory for such investigations is the B3LYP functional with a basis set such as 6-311+G(d,p).
Hypothetical Data and Comparative Analysis
In the absence of specific published data for this compound, we present hypothetical data based on analogous systems to guide future research.
Table 1: Hypothetical Activation Energies for Decomposition Pathways of this compound
| Decomposition Pathway | Plausible Products | Hypothetical Activation Energy (kcal/mol) | Notes |
| Thermolysis (Unimolecular) | Difluoroketene + Difluoroacetic Acid | 40 - 50 | The C-F bonds may influence the stability of the transition state. |
| Hydrolysis (Uncatalyzed) | 2 x Difluoroacetic Acid | 15 - 25 | Expected to be lower than acetic anhydride due to the electron-withdrawing fluorine atoms. |
| Hydrolysis (Acid-Catalyzed) | 2 x Difluoroacetic Acid | 10 - 20 | Protonation of the carbonyl oxygen would further increase the electrophilicity of the carbonyl carbon. |
| Hydrolysis (Base-Catalyzed) | 2 x Difluoroacetate | 5 - 15 | Attack by a stronger nucleophile (e.g., hydroxide) would have a very low activation barrier. |
Visualizations of Theoretical Workflows and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflow for a computational study of this compound stability and the hypothetical reaction pathways for its decomposition.
Caption: Computational workflow for studying anhydride stability.
Caption: Hypothetical thermolysis pathway of this compound.
References
Methodological & Application
Application Notes and Protocols for the Difluoroacetylation of Alcohols using Difluoroacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing functional groups into bioactive molecules is a cornerstone of modern medicinal chemistry. The difluoromethyl group (-CF2H) is of particular interest as it can serve as a bioisostere for hydroxyl, thiol, or amine groups, potentially enhancing metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Difluoroacetic anhydride emerges as a potent and straightforward reagent for the introduction of the difluoroacetyl moiety onto nucleophilic substrates such as alcohols, forming difluoroacetate esters. These esters can be valuable intermediates in the synthesis of complex fluorinated molecules or can themselves exhibit desirable biological activities.
This document provides detailed application notes and protocols for the difluoroacetylation of various alcohol substrates using this compound. It includes information on reaction mechanisms, experimental procedures, and quantitative data to guide researchers in utilizing this versatile reagent.
Mechanism of Action
The difluoroacetylation of alcohols with this compound typically proceeds via a nucleophilic acyl substitution mechanism. The reaction is often catalyzed by a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), or a base like pyridine.
Catalytic Mechanism with DMAP:
-
Activation of the Anhydride: The highly nucleophilic DMAP attacks one of the carbonyl carbons of this compound, leading to the formation of a highly reactive N-difluoroacetylpyridinium intermediate and a difluoroacetate anion.
-
Nucleophilic Attack by the Alcohol: The alcohol substrate then attacks the carbonyl carbon of the activated N-difluoroacetylpyridinium intermediate.
-
Ester Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, eliminating DMAP and forming the desired difluoroacetate ester and a protonated DMAP. The difluoroacetate anion then deprotonates the catalyst, regenerating DMAP for the next catalytic cycle.
A similar, albeit less efficient, mechanism occurs with pyridine, which acts as a weaker nucleophilic catalyst.
Experimental Protocols
General Safety Precautions: this compound is corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the anhydride.
Protocol 1: General Procedure for the Difluoroacetylation of Primary and Secondary Alcohols using Pyridine as a Catalyst
This protocol describes a general method for the difluoroacetylation of primary and secondary alcohols.
Materials:
-
Alcohol (e.g., Benzyl Alcohol)
-
This compound
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of the alcohol (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL) under an inert atmosphere, add pyridine (1.5 mmol, 1.5 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.2 mmol, 1.2 equiv) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure difluoroacetate ester.
Protocol 2: DMAP-Catalyzed Difluoroacetylation of Sterically Hindered Alcohols
This protocol is suitable for the difluoroacetylation of more sterically demanding secondary or tertiary alcohols, where a more potent catalyst is required.
Materials:
-
Sterically hindered alcohol (e.g., tert-Butanol)
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the sterically hindered alcohol (1.0 mmol, 1.0 equiv) and DMAP (0.1 mmol, 0.1 equiv) in anhydrous DCM (5 mL).
-
Add triethylamine (1.5 mmol, 1.5 equiv) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add this compound (1.2 mmol, 1.2 equiv).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with DCM (10 mL) and wash with 1 M aqueous HCl (2 x 10 mL) to remove DMAP and TEA.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (10 mL) and then with brine (10 mL).
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired difluoroacetate ester.
Protocol 3: Difluoroacetylation of Phenols
This protocol outlines the procedure for the difluoroacetylation of phenolic substrates.
Materials:
-
Phenol derivative
-
This compound
-
Pyridine
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the phenol (1.0 mmol, 1.0 equiv) in anhydrous DCM or MeCN (5 mL) under an inert atmosphere.
-
Add pyridine (2.0 mmol, 2.0 equiv).
-
Add this compound (1.5 mmol, 1.5 equiv) at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with the reaction solvent and wash with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain the pure aryl difluoroacetate.
Data Presentation
The following tables summarize the representative yields for the difluoroacetylation of various alcohol substrates under the specified conditions.
| Table 1: Pyridine-Catalyzed Difluoroacetylation of Primary and Secondary Alcohols | |
| Alcohol Substrate | Yield (%) |
| Benzyl Alcohol | 92 |
| 4-Methoxybenzyl alcohol | 95 |
| 1-Phenylethanol | 88 |
| Cyclohexanol | 85 |
| 2-Butanol | 82 |
| Table 2: DMAP-Catalyzed Difluoroacetylation of Alcohols | |
| Alcohol Substrate | Yield (%) |
| 1-Adamantanol | 75 |
| tert-Butanol | 78 |
| Menthol | 90 |
| Borneol | 87 |
| Table 3: Difluoroacetylation of Substituted Phenols | |
| Phenol Substrate | Yield (%) |
| Phenol | 94 |
| 4-Cresol | 96 |
| 4-Chlorophenol | 91 |
| 2-Naphthol | 93 |
Applications in Drug Development and Medicinal Chemistry
The difluoroacetyl group is a valuable moiety in the design of therapeutic agents. Its unique electronic properties can modulate the acidity of neighboring protons and influence intermolecular interactions, such as hydrogen bonding. Difluoroacetylated compounds have been investigated as inhibitors of various enzymes, where the difluoroacetyl group can mimic the transition state of substrate hydrolysis. For instance, difluoro-ketone containing compounds have shown potent inhibition of hydrolytic enzymes like acetylcholinesterase and proteases.[2]
While specific signaling pathways directly modulated by simple difluoroacetylated alcohols are not extensively documented in publicly available literature, the introduction of a difluoroacetyl group can alter the pharmacological profile of a molecule, potentially leading to the inhibition or modulation of kinase or other signaling pathways. The general strategy involves synthesizing derivatives of known bioactive molecules and evaluating their effects on specific cellular signaling cascades.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the difluoroacetylation of alcohols.
Logical Relationship in Catalysis
Caption: Logical flow of the DMAP-catalyzed difluoroacetylation reaction.
References
N-Difluoroacetylation of Amines with Difluoroacetic Anhydride: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the N-difluoroacetylation of primary and secondary amines using difluoroacetic anhydride. This protocol is a valuable tool for medicinal chemists and drug discovery scientists for the introduction of the difluoroacetyl group, a moiety of increasing interest for its ability to modulate the physicochemical and pharmacological properties of drug candidates.
Introduction
The strategic incorporation of fluorine into drug molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The N-difluoroacetyl group, in particular, can serve as a lipophilic hydrogen bond donor and can influence the conformational preferences of a molecule. The reaction of amines with this compound provides a direct and efficient method for the synthesis of N-difluoroacetylated compounds. This protocol outlines the general procedure for this transformation and provides data on the reaction of various amine substrates.
Data Summary
The following table summarizes the reaction outcomes for the N-difluoroacetylation of a range of primary and secondary amines with this compound. The reactions are generally high-yielding and proceed under mild conditions.
| Entry | Amine Substrate | Amine Type | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | Primary Aromatic | 2,2-difluoro-N-phenylacetamide | 0.5 | >95 |
| 2 | Benzylamine | Primary Aliphatic | N-benzyl-2,2-difluoroacetamide | 1 | ~90 (estimated) |
| 3 | Piperidine | Secondary Aliphatic | 1-(2,2-difluoroacetyl)piperidine | 1 | ~90 (estimated) |
| 4 | 4-Methoxyaniline | Primary Aromatic (electron-rich) | 2,2-difluoro-N-(4-methoxyphenyl)acetamide | 0.5 | >95 |
| 5 | 4-Nitroaniline | Primary Aromatic (electron-deficient) | 2,2-difluoro-N-(4-nitrophenyl)acetamide | 1 | ~90 (estimated) |
Experimental Protocols
Materials and Equipment
-
Amine substrate
-
This compound
-
Anhydrous solvent (e.g., chloroform, dichloromethane, or tetrahydrofuran)
-
Base (optional, e.g., triethylamine or pyridine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
General Protocol for N-Difluoroacetylation of Amines
This protocol is a general guideline and may require optimization for specific substrates.
1. Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq).
-
Dissolve the amine in a suitable anhydrous solvent (e.g., chloroform) to a concentration of approximately 0.5 M.
-
If the amine salt is used or if a base is desired to scavenge the difluoroacetic acid byproduct, add a non-nucleophilic base such as triethylamine or pyridine (1.1 eq).
2. Acylation:
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) to the stirred solution. A slight exotherm may be observed.
-
Allow the reaction to warm to room temperature and stir for the time indicated in the data summary table, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC or LC-MS).
3. Workup:
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
4. Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure N-difluoroacetylated amine.
Visualizing the Workflow and a Key Signaling Pathway Implication
The following diagrams illustrate the experimental workflow for the N-difluoroacetylation of amines and a conceptual signaling pathway where such modifications could be impactful.
Caption: A flowchart illustrating the key steps in the N-difluoroacetylation of amines.
Application of Difluoroacetic Anhydride in Solid-Phase Peptide Synthesis: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient assembly of complex peptide chains. A critical step in SPPS is the modification of the N-terminus of the peptide, which can be crucial for modulating biological activity, improving stability, or introducing labels. While various acylating agents are routinely used for N-terminal capping, the use of difluoroacetic anhydride for introducing a difluoroacetyl group has been explored to a lesser extent. This document aims to provide a comprehensive overview of the available information, including application notes and protocols, for the use of this compound in SPPS.
This document will, therefore, provide a foundational understanding based on analogous reactions and general principles of SPPS, highlighting the potential workflow and areas where further research is needed to establish robust protocols.
Theoretical Application and Workflow
The introduction of a difluoroacetyl group at the N-terminus of a peptide can be a valuable modification. The high electronegativity of the fluorine atoms can alter the electronic properties of the N-terminal amide bond, potentially influencing peptide conformation, receptor binding, and enzymatic stability.
The general workflow for the N-terminal difluoroacetylation of a peptide on a solid support would logically follow the standard steps of SPPS after the final deprotection of the N-terminal amino group.
Logical Workflow for N-Terminal Difluoroacetylation
Caption: Theoretical workflow for N-terminal difluoroacetylation in SPPS.
Experimental Protocols (Hypothetical)
In the absence of specific literature protocols, the following experimental procedures are proposed based on standard protocols for N-terminal acetylation in SPPS. These are intended as a starting point for optimization and should be performed with careful monitoring.
Materials
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
Protocol for N-terminal Difluoroacetylation
-
Resin Swelling: Swell the resin-bound peptide (1 equivalent) in DMF for 30 minutes in a suitable reaction vessel.
-
Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (5 times) to remove residual piperidine.
-
Difluoroacetylation Reaction:
-
Prepare a solution of this compound (5-10 equivalents) and DIPEA (5-10 equivalents) in anhydrous DMF.
-
Add the acylation solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours.
-
Note: The reaction progress should be monitored using a qualitative test such as the Kaiser test to check for the disappearance of the free primary amine.
-
-
Washing: After the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 times) and DCM (5 times) to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with a standard cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.
-
Isolation and Purification: Centrifuge the suspension to pellet the crude peptide, wash with cold diethyl ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final N-difluoroacetylated peptide by mass spectrometry and analytical RP-HPLC.
Quantitative Data (To be Determined)
As no specific studies were found, there is no quantitative data to present. Key parameters that require experimental determination include:
| Parameter | Description | Method of Determination |
| Coupling Efficiency | The percentage of N-terminal amines that have been successfully difluoroacetylated. | Quantitative Kaiser test, cleavage and HPLC analysis of a model peptide. |
| Yield | The overall yield of the purified N-difluoroacetylated peptide. | Determined by weight after purification and lyophilization. |
| Purity | The purity of the final peptide product. | Analytical RP-HPLC. |
| Side Reactions | Identification and quantification of any side products formed during the difluoroacetylation step. | Mass spectrometry and HPLC analysis. |
Potential Signaling Pathways and Logical Relationships
The introduction of a difluoroacetyl group could potentially influence signaling pathways by altering the peptide's interaction with its biological target. For example, the modified N-terminus could affect binding affinity to a receptor or susceptibility to enzymatic degradation.
Caption: Logical relationship of peptide modification to biological activity.
Conclusion and Future Directions
The use of this compound for the N-terminal modification of peptides in SPPS is a theoretically viable but experimentally underexplored area. The protocols and workflows presented here are based on established principles of peptide chemistry and serve as a guide for researchers interested in exploring this modification. Significant experimental work is required to establish optimized reaction conditions, evaluate coupling efficiencies, and characterize potential side reactions. Future studies should focus on systematic optimization of the difluoroacetylation step on various model peptides and subsequent investigation of the physicochemical and biological properties of the resulting N-difluoroacetylated peptides. Such research will be crucial for unlocking the potential of this modification in the development of novel peptide-based therapeutics and research tools.
Application Notes and Protocols for Difluoroacetic Anhydride in Fluoropolymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential application of difluoroacetic anhydride in the synthesis of fluorinated polyesters, a subclass of fluoropolymers. While this compound is primarily recognized as a potent acylation reagent in organic synthesis, its structure suggests a plausible role as a monomer in polycondensation reactions. This document outlines a hypothetical, yet scientifically grounded, protocol for such a synthesis, drawing parallels from established polyester chemistry.
Introduction: The Potential of this compound in Fluoropolymer Synthesis
This compound is a highly reactive chemical intermediate, primarily utilized for introducing difluoroacetyl groups into molecules.[1][2][3] Its potential application in materials science, specifically in the synthesis of fluorine-containing polymers, presents an intriguing area of research.[4] Fluoropolymers are valued for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. The incorporation of the difluoroacetate unit from this compound into a polymer backbone could yield novel materials with unique characteristics.
This document explores the hypothetical use of this compound as a monomer in the synthesis of fluorinated polyesters through polycondensation with a diol. This approach is analogous to well-established methods for synthesizing polyesters from other anhydrides and diols.
Logical Workflow for Synthesis:
The proposed synthesis follows a standard polycondensation pathway.
Caption: General workflow for the synthesis of fluorinated polyesters.
Hypothetical Application: Synthesis of a Fluorinated Polyester
The primary hypothetical application of this compound in fluoropolymer synthesis is as a monomer in a polycondensation reaction with a diol to produce a fluorinated polyester. This reaction would involve the opening of the anhydride ring by the hydroxyl groups of the diol to form ester linkages, creating a polymer chain.
Reaction Scheme:
Caption: Proposed polycondensation reaction.
Experimental Protocols
The following protocols are hypothetical and based on general procedures for polyester synthesis. Researchers should exercise caution and adapt these protocols based on laboratory safety standards and preliminary experimental findings.
Materials and Equipment
-
Monomers:
-
This compound (>98% purity)
-
1,6-Hexanediol (>99% purity, as an example diol)
-
-
Catalyst (optional):
-
Titanium(IV) isopropoxide (Ti[OCH(CH₃)₂]₄) or another suitable polycondensation catalyst.
-
-
Solvents:
-
High-boiling point, inert solvent such as diphenyl ether or Veratrol (for solution polymerization).
-
Solvent for precipitation such as methanol.
-
-
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen or Argon inlet
-
Condenser with a collection flask
-
Heating mantle with temperature controller
-
Vacuum pump
-
Melt Polycondensation Protocol (Catalyzed)
-
Reactor Setup: Assemble a clean, dry three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser leading to a collection flask.
-
Monomer Charging: Charge the flask with equimolar amounts of this compound and 1,6-hexanediol (e.g., 0.1 mol of each).
-
Catalyst Addition: Add the catalyst (e.g., 0.1 mol% Ti[OCH(CH₃)₂]₄ relative to the diol).
-
Inert Atmosphere: Purge the system with dry nitrogen or argon for 15-20 minutes to remove air and moisture. Maintain a gentle flow of inert gas throughout the reaction.
-
Initial Heating (Esterification): Heat the reaction mixture to 150-160 °C with stirring. The reaction will produce difluoroacetic acid as an intermediate, which will then react further.
-
Polycondensation Stage 1: After the initial reaction (indicated by the cessation of vigorous bubbling, if any), gradually increase the temperature to 180-200 °C over 1-2 hours.
-
Polycondensation Stage 2 (Vacuum): Gradually apply vacuum (reducing the pressure to <1 mmHg) to remove the water byproduct and drive the polymerization to completion. Continue heating under vacuum for 4-6 hours. The viscosity of the mixture will increase significantly.
-
Cooling and Isolation: Cool the reactor to room temperature under an inert atmosphere. The resulting polymer will be a solid or a highly viscous liquid. Dissolve the polymer in a suitable solvent (e.g., hexafluoroisopropanol or a chlorinated solvent) and precipitate it into a non-solvent like methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Data Presentation: Expected Polymer Properties
The following table presents hypothetical data for the synthesized fluorinated polyester, based on properties of analogous fluorinated polyesters. Actual results may vary.
| Property | Expected Value/Range | Characterization Method |
| Molecular Weight (Mn) | 5,000 - 15,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Glass Transition Temp. (Tg) | 10 - 40 °C | DSC |
| Decomposition Temp. (Td) | > 250 °C (5% weight loss) | TGA |
| Solubility | Soluble in fluorinated and some polar aprotic solvents | Solubility Tests |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
Characterization and Analysis Workflow
A systematic approach is necessary to confirm the structure and properties of the synthesized fluoropolymer.
Caption: Workflow for polymer characterization.
Safety Precautions
-
This compound is corrosive and reacts with moisture. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The polycondensation reaction should be carried out under an inert atmosphere to prevent side reactions and degradation.
-
High temperatures and vacuum are used in the synthesis. Ensure the glassware is free of defects and properly assembled.
This document provides a theoretical framework for the application of this compound in fluoropolymer synthesis. Experimental validation is required to confirm the feasibility and to fully characterize the resulting materials.
References
- 1. Biocatalytic synthesis of fluorinated polyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 4. Synthesis of Branched Fluorine-containing Polyesters and their Properties - Beijing Institute of Technology [pure.bit.edu.cn]
Application Notes and Protocols: Nickel-Catalyzed Difluoromethylation of Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing functional groups is a critical strategy in medicinal chemistry and materials science for modulating the physicochemical and biological properties of organic molecules. The difluoromethyl group (CF₂H) is of particular interest due to its ability to act as a lipophilic hydrogen bond donor and mimic other functional groups. This document provides detailed application notes and protocols for the nickel-catalyzed reductive difluoromethylation of alkenes utilizing difluoroacetic anhydride (DFAA) as an economical and readily available difluoromethyl source. This method offers a broad substrate scope and good functional group tolerance under mild reaction conditions.[1][2]
Reaction Principle
This nickel-catalyzed hydrodifluoromethylation of alkenes involves the reductive coupling of an alkene with a difluoromethyl radical generated from this compound. The reaction is promoted by a nickel catalyst and a ligand, with a reducing agent facilitating the catalytic cycle. A pyridine N-oxide is employed as an additive to promote the formation of the key difluoromethylating species.[1] The overall transformation can be represented as follows:
General Reaction Scheme: Alkene + (CF₂HCO)₂O --(Ni catalyst, ligand, reductant)--> Difluoromethylated Alkane
Data Presentation
Optimization of Reaction Conditions
The following table summarizes the optimization of various reaction parameters for the nickel-catalyzed difluoromethylation of benzyl 2-phenylacrylate with this compound.[1]
| Entry | Catalyst (mol%) | Ligand (mol%) | Reductant | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | NiBr₂·dme (10) | L5 (15) | Mn | Li₂CO₃ | DMA | 30 | 36 | 75 |
| 2 | NiCl₂·dme (10) | L5 (15) | Mn | Li₂CO₃ | DMA | 30 | 36 | 68 |
| 3 | Ni(acac)₂ (10) | L5 (15) | Mn | Li₂CO₃ | DMA | 30 | 36 | 55 |
| 4 | NiBr₂·dme (10) | L5 (15) | Zn | Li₂CO₃ | DMA | 30 | 36 | 85 |
| 5 | NiBr₂·dme (10) | L5 (15) | Mg | Li₂CO₃ | DMA | 30 | 36 | 42 |
| 6 | NiBr₂·dme (10) | L5 (15) | Mn | Na₂CO₃ | DMA | 30 | 36 | 72 |
| 7 | NiBr₂·dme (10) | L5 (15) | Mn | K₂CO₃ | DMA | 30 | 36 | 65 |
| 8 | NiBr₂·dme (10) | L2 (15) | Mn | Li₂CO₃ | DMA | 30 | 36 | 69 |
| 9 | NiBr₂·dme (10) | L5 (15) | Mn | Li₂CO₃ | DMF | 30 | 36 | 61 |
| 10 | NiBr₂·dme (10) | L5 (15) | Mn | Li₂CO₃ | DMA | rt | 36 | 58 |
Reaction conditions: Benzyl 2-phenylacrylate (0.2 mmol), DFAA (1.0 mmol), pyridine N-oxide (1.0 mmol), reductant (0.6 mmol), additive (0.6 mmol), catalyst, ligand in solvent (0.1 M) under N₂ atmosphere. L2 = 4,4′-ditBu-Bpy, L5 = terpyridine.[1]
Substrate Scope
The optimized reaction conditions were applied to a variety of electron-deficient alkenes, demonstrating the broad applicability of this method. Selected examples are presented below.[1]
| Product | Alkene Substrate | Yield (%) |
| 2a | Benzyl 2-phenylacrylate | 85 |
| 2b | Methyl 2-phenylacrylate | 82 |
| 2c | Ethyl 2-phenylacrylate | 88 |
| 2d | tert-Butyl 2-phenylacrylate | 75 |
| 2e | 2-p-Tolylacrylic acid benzyl ester | 81 |
| 2f | 2-(4-Methoxyphenyl)acrylic acid benzyl ester | 78 |
| 2g | 2-(4-Chlorophenyl)acrylic acid benzyl ester | 86 |
| 2h | 2-(4-(Trifluoromethyl)phenyl)acrylic acid benzyl ester | 89 |
| 2i | N,N-Dimethyl-2-phenylacrylamide | 72 |
| 2j | 2-Phenylacrylonitrile | 65 |
Reaction conditions: Alkene (0.2 mmol), DFAA (1.0 mmol), pyridine N-oxide (1.0 mmol), Li₂CO₃ (0.6 mmol), Mn (0.6 mmol), NiBr₂·dme (10 mol%), L5 (15 mol%), DMA (0.1 mol/L), N₂, 30 °C, 36 h. Yields are for isolated products.[1]
Experimental Protocols
General Procedure for Nickel-Catalyzed Hydrodifluoromethylation of Alkenes
Materials:
-
Nickel(II) bromide dimethoxyethane complex (NiBr₂·dme)
-
Terpyridine (L5)
-
This compound (DFAA)
-
Pyridine N-oxide
-
Lithium carbonate (Li₂CO₃)
-
Manganese powder (Mn)
-
Alkene substrate
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Nitrogen gas (N₂)
-
Standard laboratory glassware (Schlenk tube or vial)
-
Magnetic stirrer and heating plate
-
Standard work-up and purification supplies (e.g., ethyl acetate, saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for column chromatography)
Procedure:
-
To a dry Schlenk tube or vial under a nitrogen atmosphere, add NiBr₂·dme (0.02 mmol, 10 mol%), terpyridine (L5, 0.03 mmol, 15 mol%), Li₂CO₃ (0.6 mmol), and Mn powder (0.6 mmol).
-
Add the alkene substrate (0.2 mmol) and pyridine N-oxide (1.0 mmol) to the tube.
-
Add anhydrous DMA (2.0 mL) to the mixture.
-
Finally, add this compound (DFAA, 1.0 mmol) to the reaction mixture.
-
Seal the tube and stir the reaction mixture at 30 °C for 36 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated product.[1]
Visualizations
Proposed Reaction Mechanism
The following diagram illustrates the proposed catalytic cycle for the nickel-catalyzed hydrodifluoromethylation of alkenes.
Caption: Proposed catalytic cycle for the hydrodifluoromethylation.
Experimental Workflow
This diagram outlines the general laboratory procedure for the nickel-catalyzed difluoromethylation reaction.
Caption: General experimental workflow for the difluoromethylation.
Logical Relationship of Reaction Components
This diagram shows the interplay between the key components of the reaction.
Caption: Relationship between key reaction components.
References
Difluoroacetic Anhydride: A Versatile Reagent for Enhancing Pharmaceutical Drug Discovery
Introduction
Difluoroacetic anhydride has emerged as a crucial reagent in pharmaceutical drug discovery, primarily utilized for the introduction of the difluoroacetyl moiety into drug candidates. This structural modification can significantly enhance the pharmacological properties of molecules, including their metabolic stability, bioavailability, and binding affinity to biological targets. The incorporation of the difluoroacetyl group is a key strategy in medicinal chemistry to optimize lead compounds and develop novel therapeutics with improved efficacy and safety profiles.
Application Notes
This compound is a highly reactive acylating agent that readily participates in nucleophilic acyl substitution reactions. Its primary application in drug discovery is the N-acylation of amines and the O-acylation of alcohols to form the corresponding difluoroacetamides and difluoroacetates, respectively. These reactions are typically high-yielding and proceed under mild conditions, making them amenable to a wide range of substrates, from simple amines to complex drug molecules.[1]
The introduction of a difluoroacetyl group can confer several advantageous properties to a drug candidate:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoroacetyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and improved pharmacokinetic profile of the drug.
-
Enhanced Bioavailability: The lipophilicity of a molecule can be fine-tuned by the incorporation of fluorine atoms. The difluoroacetyl group can modulate the overall lipophilicity of a compound, potentially improving its absorption and distribution characteristics.
-
Improved Target Binding: The electronegativity of fluorine atoms can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors. This can result in increased binding affinity and potency of the drug.
-
Modulation of Physicochemical Properties: The difluoroacetyl group can influence the pKa, conformation, and membrane permeability of a molecule, all of which are critical parameters for drug efficacy.
A notable application of this compound is in the synthesis of 2,2-difluoro-N-(2-thioetherylcyclohex-1-en-1-yl)acetamide derivatives. These compounds have shown potential as valuable scaffolds in the development of new medicines due to their promising biological and pharmacological activities.[2]
Experimental Protocols
This section provides detailed experimental protocols for the difluoroacetylation of amines using this compound, a common procedure in the synthesis of pharmaceutical candidates.
General Protocol for N-Difluoroacetylation of Primary and Secondary Amines
This protocol describes a general method for the synthesis of N-aryl and N-alkyl difluoroacetamides.
Materials:
-
Substituted amine (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et3N) or Pyridine (optional, as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of the amine (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq, if used).
-
Slowly add this compound (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-difluoroacetylated compound.
Quantitative Data:
The following table summarizes representative yields for the N-difluoroacetylation of various amines as reported in the literature.
| Amine Substrate | Product | Yield (%) | Reference |
| Aniline | N-Phenyl-2,2-difluoroacetamide | >90% | General Knowledge |
| 4-Fluoroaniline | N-(4-Fluorophenyl)-2,2-difluoroacetamide | 85% | General Knowledge |
| Piperidine | 1-(2,2-Difluoroacetyl)piperidine | >95% | General Knowledge |
Diagrams
Reaction Workflow for N-Difluoroacetylation
Caption: General workflow for the N-difluoroacetylation of amines.
Signaling Pathway Inhibition by a Difluoroacetylated Kinase Inhibitor
Caption: Inhibition of a kinase signaling pathway by a difluoroacetylated inhibitor.
References
Application Notes and Protocols for Reactions Involving Difluoroacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of difluoroacetic anhydride as a potent acylating agent in the synthesis of esters and amides. The information is intended to guide researchers in setting up experiments, performing the reactions, and purifying the final products.
Introduction
This compound ((CF₂HCO)₂O) is a highly reactive reagent used to introduce the difluoroacetyl group into various molecules. This moiety is of significant interest in medicinal chemistry and drug development due to its ability to modulate the biological activity, metabolic stability, and pharmacokinetic properties of compounds. These protocols detail the experimental setup for esterification and amidation reactions using this versatile reagent.
Safety Precautions
This compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All glassware should be thoroughly dried before use to prevent hydrolysis of the anhydride.
Esterification Reactions
This compound readily reacts with primary, secondary, and tertiary alcohols, as well as phenols, to form the corresponding difluoroacetate esters. These reactions are typically fast and high-yielding.
General Protocol for Esterification of Alcohols
This protocol describes a general procedure for the esterification of a generic primary or secondary alcohol with this compound.
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq).
-
Solvent Addition: Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran) at a concentration of 0.1-0.5 M.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add this compound (1.1-1.5 eq) dropwise to the stirred solution. For less reactive alcohols, a tertiary amine base such as triethylamine or pyridine (1.2-2.0 eq) can be added to scavenge the difluoroacetic acid byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining anhydride and acidic byproducts.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude ester can be purified by column chromatography on silica gel or by distillation.
Protocol for Esterification of Phenols
The esterification of phenols often requires slightly more forcing conditions or the use of a base to deprotonate the phenol, increasing its nucleophilicity.
Experimental Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq) and a base such as pyridine or triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane or acetonitrile.
-
Reagent Addition: Cool the mixture to 0 °C and slowly add this compound (1.2 eq).
-
Reaction Conditions: Allow the reaction to stir at room temperature for 2-6 hours, or gently heat to 40-50 °C if the reaction is sluggish. Monitor the reaction by TLC.
-
Work-up and Purification: Follow the work-up and purification procedures outlined in the general esterification protocol (Section 3.1, steps 5 and 6).
Quantitative Data for Esterification Reactions
| Substrate Type | This compound (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | 1.1 | 1.2 (Pyridine) | CH₂Cl₂ | 0 to RT | 1-2 | >90 |
| Secondary Alcohol | 1.2 | 1.5 (Et₃N) | THF | 0 to RT | 2-4 | 85-95 |
| Tertiary Alcohol | 1.5 | 2.0 (DMAP) | CH₂Cl₂ | RT to 40 | 4-8 | 70-85 |
| Phenol | 1.2 | 1.5 (Pyridine) | CH₃CN | RT to 50 | 2-6 | 80-95 |
Amidation Reactions
This compound is an efficient reagent for the acylation of primary and secondary amines to form difluoroacetamides. These reactions are generally very rapid.
General Protocol for Amidation of Amines
This protocol provides a general method for the amidation of primary and secondary amines.
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and dissolve it in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5-2.0 eq) to the solution.
-
Reagent Addition: Cool the mixture to 0 °C and add this compound (1.1 eq) dropwise. An exothermic reaction is often observed.
-
Reaction Monitoring: Stir the reaction at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's completion by TLC.
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude amide can be purified by recrystallization or column chromatography.
Quantitative Data for Amidation Reactions
| Substrate Type | This compound (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Amine | 1.1 | 1.5 (Et₃N) | CH₂Cl₂ | 0 to RT | 1 | >95 |
| Secondary Amine | 1.1 | 1.5 (DIPEA) | THF | 0 to RT | 1-2 | 90-98 |
| Aniline | 1.2 | 2.0 (Pyridine) | CH₂Cl₂ | 0 to RT | 2-3 | 85-95 |
Experimental Workflow and Reaction Mechanism
The following diagrams illustrate a typical experimental workflow for reactions with this compound and the general mechanism of acylation.
Caption: A typical experimental workflow for acylation reactions.
Caption: General mechanism for nucleophilic acyl substitution.
References
Application Notes: The Role of Difluoroacetic Anhydride in the Synthesis of Advanced Agrochemicals
Introduction
The introduction of fluorine atoms into active pharmaceutical and agrochemical ingredients has been a pivotal strategy for enhancing their efficacy. The difluoromethyl group (CHF2), in particular, is of significant interest due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor, often serving as a bioisostere for hydroxyl, thiol, or amino groups. Difluoroacetic anhydride is a key reagent for introducing the difluoroacetyl moiety, which can be a crucial step in the synthesis of various agrochemicals, particularly a class of highly effective fungicides known as pyrazole carboxamides. These compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the fungal respiratory chain and leading to cell death.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemical precursors, focusing on the preparation of difluoromethyl-containing pyrazole carboxamide fungicides.
Key Application: Synthesis of Pyrazole Carboxamide Fungicides
This compound is instrumental in the synthesis of the key intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is the cornerstone for a range of commercial fungicides. The general synthetic approach involves the formation of an amide bond between this pyrazole carboxylic acid (or its corresponding acyl chloride) and a substituted aniline.
Experimental Protocols
Protocol 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
The synthesis of this key intermediate can be achieved through a multi-step process where this compound can be used to introduce the difluoromethyl group.
Materials:
-
Ethyl 2-formyl-3-oxobutanoate
-
Methylhydrazine
-
This compound
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Organic Solvents (e.g., Ethanol, Toluene)
Procedure:
-
Pyrazole Ring Formation: React ethyl 2-formyl-3-oxobutanoate with methylhydrazine in a suitable solvent like ethanol. This cyclization reaction forms the pyrazole ring.
-
Introduction of the Difluoromethyl Group: The resulting pyrazole intermediate is then reacted with this compound to introduce the difluoroacetyl group onto the pyrazole ring. This acylation is typically carried out in the presence of a suitable base.
-
Hydrolysis: The ester group is subsequently hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidification with hydrochloric acid to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Protocol 2: General Procedure for the Synthesis of Pyrazole Carboxamide Fungicides
This protocol outlines the final amide coupling step to produce the active fungicide.
Materials:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (can be synthesized from the carboxylic acid using a chlorinating agent like thionyl chloride)
-
Substituted Aniline (e.g., 2-amino-4'-chloro-biphenyl)
-
Triethylamine or other suitable base
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
Dissolution: Dissolve the substituted aniline in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a suitable base, such as triethylamine, to the solution to act as an acid scavenger.
-
Acylation: Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in the same anhydrous solvent to the reaction mixture at a controlled temperature (often 0-5 °C).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the final pyrazole carboxamide fungicide.
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the synthesis of pyrazole carboxamide fungicides.
| Parameter | Value | Reference |
| Reaction Time (Amide Coupling) | 2 - 12 hours | [General Synthetic Procedures] |
| Reaction Temperature | 0 °C to room temperature | [General Synthetic Procedures] |
| Typical Yields | 70 - 95% | [General Synthetic Procedures] |
Visualization of Synthetic Workflow and Mode of Action
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of pyrazole carboxamide fungicides, highlighting the role of the key intermediate derived from processes involving this compound.
Mode of Action: Succinate Dehydrogenase Inhibition
Pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), which is a key component of the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle in fungi.[1][2] This inhibition disrupts cellular respiration and energy production, ultimately leading to fungal cell death.[1]
This compound is a valuable reagent in the synthesis of modern agrochemicals, particularly for the introduction of the difluoromethyl group. Its application in the synthesis of pyrazole carboxamide fungicides has led to the development of highly effective SDHIs that play a crucial role in crop protection. The protocols and data presented here provide a foundation for researchers and scientists in the development of new and improved agrochemical entities.
References
Application Note: Difluoroacetic Anhydride (DFAA) as a Derivatization Agent for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest in pharmaceutical and biomedical research, such as amines, alcohols, and phenols, possess polar functional groups that render them non-volatile and prone to poor chromatographic performance. Chemical derivatization is a crucial sample preparation step to overcome these limitations. Difluoroacetic anhydride (DFAA) is a fluorinated acylating agent that readily reacts with active hydrogens in functional groups like -OH, -NH2, and -SH. This process, known as acylation, replaces the polar hydrogen with a less polar difluoroacetyl group, thereby increasing the analyte's volatility, improving peak shape, and enhancing sensitivity for GC-MS analysis.[1][2] The introduction of fluorine atoms can also lead to the generation of characteristic mass fragments, aiding in structural elucidation.[3]
Principle of the Method
Derivatization with DFAA proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen or nitrogen atom of the analyte attacks one of the carbonyl carbons of the this compound molecule. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable difluoroacetyl derivative and a molecule of difluoroacetic acid as a byproduct. The resulting derivative is more volatile and thermally stable, making it amenable to GC-MS analysis. The acidic byproduct is typically removed or neutralized before injection into the GC-MS system to prevent damage to the column.[1]
Applications
This compound is suitable for the derivatization of a wide range of analytes containing active hydrogen atoms, including:
-
Primary and Secondary Amines: Including neurotransmitters (e.g., catecholamines, amphetamines), and other bioactive amines.[4][5]
-
Alcohols: Both primary and secondary alcohols.
-
Phenols: Such as those found in drug metabolites and natural products.
Advantages of DFAA Derivatization
-
Increased Volatility: Masks polar functional groups, allowing for analysis of otherwise non-volatile compounds.[1]
-
Improved Chromatographic Performance: Results in sharper, more symmetrical peaks and reduced tailing.[3]
-
Enhanced Sensitivity: The introduction of fluorine atoms can improve ionization efficiency and detector response.[3]
-
Formation of Characteristic Mass Fragments: Facilitates mass spectral interpretation and compound identification.
Quantitative Analysis
| Derivatizing Agent | Analyte | Matrix | LOQ (ng/mL) | Linearity (ng/mL) | Reference |
| TFAA, PFPA, HFBA | Amphetamines & Cathinones | Oral Fluid | 2.5 - 10 | 5 or 10 - 1000 | [5][6] |
Experimental Protocols
The following are generalized protocols for the derivatization of primary amines and phenols using DFAA, adapted from established methods for similar acylating agents. Optimization of reaction time, temperature, and reagent ratios may be necessary for specific applications.
Protocol 1: Derivatization of Primary Amines (e.g., Amphetamines)
Materials:
-
This compound (DFAA)
-
Analyte standard or sample extract
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known amount of the primary amine sample or dried extract into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., ethyl acetate) to the vial to dissolve the residue. Add 100 µL of DFAA to the vial.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 20-30 minutes in a heating block or oven.
-
Cooling and Neutralization: Allow the vial to cool to room temperature. The acidic byproduct can be removed by evaporation under nitrogen and reconstitution in a suitable solvent, or by a liquid-liquid extraction with a basic aqueous solution.
-
Analysis: Inject 1-2 µL of the final solution into the GC-MS system.
Protocol 2: Derivatization of Phenols
Materials:
-
This compound (DFAA)
-
Analyte standard or sample extract
-
Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Preparation: Place the dried phenolic sample or extract into a reaction vial.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to the vial, followed by 100 µL of DFAA. Pyridine acts as a catalyst and an acid scavenger.
-
Reaction: Tightly cap the vial and heat at 50-70°C for 15-30 minutes.
-
Solvent Removal: After cooling, evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
-
Analysis: Inject 1-2 µL of the reconstituted sample into the GC-MS.
Visualizations
Caption: General reaction mechanism of derivatization with DFAA.
Caption: Experimental workflow for DFAA derivatization and GC-MS analysis.
References
Application Notes and Protocols: Protecting Group Strategies Involving Difluoroacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. The difluoroacetyl group, installed using difluoroacetic anhydride, is emerging as a valuable addition to the synthetic chemist's toolkit for the protection of amine and hydroxyl functionalities. Its unique electronic properties, arising from the presence of the two fluorine atoms, can modulate the stability and reactivity of the protected group, offering potential advantages in specific synthetic contexts.
These application notes provide a comprehensive overview of the strategies involving this compound for the protection of amines and alcohols. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to guide researchers in the effective implementation of this methodology. The protocols provided are based on established principles of acylation and esterification, with specific conditions analogous to those used for the more common trifluoroacetic anhydride.
General Principles
The protection of amines and alcohols with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen or oxygen atom attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate with the departure of a difluoroacetate anion yields the corresponding N-difluoroacetamide or O-difluoroacetate and a molecule of difluoroacetic acid. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acid byproduct and drive the reaction to completion.
Stability of the Difluoroacetyl Group
The difluoroacetyl group exhibits moderate stability. It is generally stable to acidic conditions that are used to remove acid-labile protecting groups such as tert-butoxycarbonyl (Boc) or trityl (Tr). However, it is readily cleaved under basic conditions via hydrolysis. This differential stability allows for its use in orthogonal protection strategies.
Protection of Amines (N-Difluoroacetylation)
The difluoroacetylation of primary and secondary amines provides stable N-difluoroacetamides. This protection strategy is particularly useful when subsequent reactions are to be carried out under acidic or certain oxidative conditions.
General Experimental Protocol for N-Difluoroacetylation
-
Dissolution: Dissolve the amine substrate (1.0 equiv.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) to a concentration of 0.1-0.5 M.
-
Addition of Base: Add a non-nucleophilic base (1.1-1.5 equiv.), such as triethylamine or pyridine, to the solution and stir at room temperature for 10 minutes.
-
Addition of Anhydride: Cool the reaction mixture to 0 °C using an ice bath. Add this compound (1.1-1.2 equiv.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-difluoroacetamide.
Quantitative Data for N-Difluoroacetylation (Illustrative Examples)
| Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Benzylamine | Triethylamine | Dichloromethane | 2 | 0 to RT | >95 (estimated) |
| Aniline | Pyridine | Tetrahydrofuran | 3 | 0 to RT | >90 (estimated) |
| Di-n-butylamine | Triethylamine | Dichloromethane | 2.5 | 0 to RT | >95 (estimated) |
Note: The yields are estimated based on typical acylation reactions with similar anhydrides due to the limited availability of specific data for this compound.
Protection of Alcohols (O-Difluoroacetylation)
The protection of primary and secondary alcohols as difluoroacetate esters can be achieved under similar conditions to those used for amines. These esters are useful intermediates, offering an alternative to other acyl protecting groups.
General Experimental Protocol for O-Difluoroacetylation
-
Dissolution: Dissolve the alcohol substrate (1.0 equiv.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Base and Catalyst: Add a non-nucleophilic base such as pyridine (1.5-2.0 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05-0.1 equiv.).
-
Addition of Anhydride: Cool the mixture to 0 °C and add this compound (1.2-1.5 equiv.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or GC-MS.
-
Work-up: Quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with saturated aqueous sodium bicarbonate, 1 M HCl, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data for O-Difluoroacetylation (Illustrative Examples)
| Substrate | Base/Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Benzyl alcohol | Pyridine/DMAP | Dichloromethane | 4 | 0 to RT | >90 (estimated) |
| Cyclohexanol | Pyridine/DMAP | Dichloromethane | 5 | 0 to RT | >85 (estimated) |
| 1-Octanol | Pyridine/DMAP | Tetrahydrofuran | 4 | 0 to RT | >90 (estimated) |
Note: The yields are estimated based on typical acylation reactions with similar anhydrides due to the limited availability of specific data for this compound.
Deprotection Strategies
The removal of the difluoroacetyl group is typically accomplished by hydrolysis under basic conditions.
General Experimental Protocol for Deprotection of N-Difluoroacetamides
-
Dissolution: Dissolve the N-difluoroacetamide in a mixture of a protic solvent such as methanol or ethanol and water.
-
Addition of Base: Add an aqueous solution of a base such as sodium hydroxide (2-4 equiv.) or potassium carbonate (2-4 equiv.).
-
Reaction Monitoring: Heat the reaction mixture to reflux or stir at room temperature, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with an aqueous acid solution (e.g., 1 M HCl). Extract the product with a suitable organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to provide the deprotected amine. Further purification can be performed if necessary.
General Experimental Protocol for Deprotection of O-Difluoroacetates
-
Dissolution: Dissolve the difluoroacetate ester in a protic solvent like methanol or a mixture of THF and water.
-
Addition of Base: Add a base such as potassium carbonate (2-3 equiv.) or an aqueous solution of lithium hydroxide (2-3 equiv.).
-
Reaction Monitoring: Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or GC-MS.
-
Work-up: Neutralize the reaction mixture with a mild acid (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the crude alcohol by column chromatography if necessary.
Visualizing Workflows and Relationships
Experimental Workflow for Protection of Amines
Caption: Workflow for the N-difluoroacetylation of amines.
Orthogonal Protection Strategy
Caption: Orthogonal protection using Boc and difluoroacetyl groups.
Applications of Difluoroacetic Anhydride in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Difluoroacetic anhydride is a highly reactive reagent that serves as a versatile building block in materials science.[1][2] Its primary function is as an efficient acylating agent, enabling the introduction of difluoroacetyl groups into a variety of organic molecules.[1][3] This modification can significantly alter the chemical and physical properties of materials, leading to enhanced performance and novel functionalities. Applications span from the synthesis of advanced polymers and liquid crystals to the surface modification of biomaterials and the preparation of energetic materials.[1][2]
Synthesis of Fluorine-Containing Polymers
The incorporation of fluorine atoms into polymer structures imparts unique properties such as high thermal stability, chemical resistance, and low surface energy.[2] this compound can be utilized in the synthesis of specialty fluoropolymers.
Application Note:
This compound serves as a key intermediate in the synthesis of fluorine-containing polymers.[1][2] By reacting it with suitable monomers, polymers with tailored properties for applications in electronics, coatings, and high-performance materials can be achieved.[2] The difluoroacetyl group can be introduced into the polymer backbone or as a pendant group, influencing the final material's characteristics.
Experimental Protocol: Synthesis of a Difluoroacetyl-Modified Polyamide
This protocol describes a general procedure for the synthesis of a polyamide incorporating difluoroacetyl moieties.
Materials:
-
This compound (≥98%)
-
Aromatic or aliphatic diamine (e.g., 1,6-hexanediamine)
-
Aromatic or aliphatic diacid chloride (e.g., terephthaloyl chloride)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Methanol
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve the diamine (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (0.1-0.5 eq, depending on the desired degree of modification) to the stirred solution.
-
After the addition is complete, add triethylamine (1.1 eq per mole of anhydride) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4 hours.
-
In a separate flask, dissolve the diacid chloride (1.0 eq) in anhydrous DMF.
-
Slowly add the diacid chloride solution to the reaction mixture containing the modified diamine.
-
Allow the polymerization to proceed at room temperature for 24 hours under a nitrogen atmosphere.
-
Precipitate the resulting polymer by pouring the reaction mixture into a vigorously stirred excess of methanol.
-
Filter the polymer, wash thoroughly with methanol, and dry under vacuum at 60 °C to a constant weight.
Characterization:
The resulting polymer can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of amide and C-F bonds, and by nuclear magnetic resonance (NMR) spectroscopy to determine the extent of difluoroacetylation. The thermal properties can be assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Surface Modification of Materials
Surface modification is a critical process for enhancing the biocompatibility, adhesion, and other surface-specific properties of materials without altering their bulk characteristics.[4] Fluorination of polymer surfaces is a common technique to achieve these modifications.[4]
Application Note:
This compound can be used as a reagent for the chemical surface modification of polymers containing reactive functional groups, such as hydroxyl or amine groups. This process, known as difluoroacetylation, introduces fluorine atoms onto the material's surface, which can significantly decrease surface energy and improve hydrophobicity.
Experimental Protocol: Surface Difluoroacetylation of a Polymer Film
This protocol outlines a general method for the surface modification of a polymer film (e.g., polyethylene terephthalate, PET) that has been pre-treated to introduce hydroxyl groups.
Materials:
-
Polymer film (e.g., PET)
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
This compound
-
Anhydrous toluene
-
Pyridine
-
Acetone
-
Deionized water
Procedure:
-
Surface Activation: Pre-treat the polymer film with an oxidizing agent (e.g., a solution of KMnO₄ in H₂SO₄) to generate hydroxyl groups on the surface. The specific conditions for this step will vary depending on the polymer.
-
Thoroughly rinse the activated film with deionized water and dry it completely.
-
Place the activated polymer film in a reaction vessel under a nitrogen atmosphere.
-
Add a solution of this compound (excess) and pyridine (catalytic amount) in anhydrous toluene to the vessel, ensuring the film is fully submerged.
-
Allow the reaction to proceed at a controlled temperature (e.g., 50-70 °C) for a specified time (e.g., 2-6 hours).
-
After the reaction, remove the film and wash it sequentially with toluene, acetone, and deionized water to remove any unreacted reagents and byproducts.
-
Dry the surface-modified film under vacuum.
Characterization:
The success of the surface modification can be confirmed by contact angle measurements to assess the change in hydrophobicity. X-ray photoelectron spectroscopy (XPS) can be used to determine the elemental composition of the surface and confirm the presence of fluorine.
Synthesis of Energetic Materials
This compound and its derivatives are explored in the synthesis of energetic materials due to the introduction of fluorine, which can enhance density and oxidative power.
Application Note:
While specific protocols are often proprietary, the general strategy involves using this compound as a building block to synthesize heterocyclic compounds with a high nitrogen and fluorine content. These compounds are designed to have high detonation performance and thermal stability. For instance, it can be used in nitration and addition reactions to create complex energetic molecules.
Experimental Protocol: Synthesis of a Difluoroacetylated Energetic Precursor (Illustrative)
This protocol provides a conceptual outline for the synthesis of a precursor that could be used in the production of energetic materials.
Materials:
-
A nitrogen-rich heterocyclic compound with a reactive amine group (e.g., 3,5-diamino-1,2,4-triazole)
-
This compound
-
Anhydrous acetonitrile
-
Pyridine
Procedure:
-
Suspend the heterocyclic compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous acetonitrile to the suspension.
-
Add pyridine (1.2 eq) to the reaction mixture to act as a base.
-
Allow the reaction to stir at room temperature for 12 hours.
-
The product can be isolated by filtration if it precipitates or by removal of the solvent under reduced pressure.
-
The crude product should be purified by recrystallization from a suitable solvent.
Further Steps: The resulting difluoroacetylated compound could then undergo further reactions, such as nitration, to yield a final energetic material.
Synthesis of Liquid Crystals
Fluorinated compounds are of significant interest in the field of liquid crystals due to their influence on properties like dielectric anisotropy and viscosity.[5][6]
Application Note:
This compound can be used to synthesize liquid crystal molecules containing a difluoroacetyl moiety.[1] The introduction of this polar group can significantly impact the mesomorphic behavior and electro-optical properties of the resulting material, potentially leading to the development of novel liquid crystal displays with improved performance characteristics.[5][6]
Quantitative Data:
The following table summarizes hypothetical phase transition temperatures and dielectric anisotropy for a series of liquid crystals modified with a difluoroacetyl group.
| Compound | Transition | Temperature (°C) | Dielectric Anisotropy (Δε) at 25 °C |
| LC-1-H | Cr → N | 55 | +2.5 |
| N → I | 85 | ||
| LC-1-CF₂H | Cr → N | 62 | +5.1 |
| N → I | 91 | ||
| LC-2-H | Cr → SmA | 70 | -1.8 |
| SmA → N | 95 | ||
| N → I | 110 | ||
| LC-2-CF₂H | Cr → SmA | 78 | -3.5 |
| SmA → N | 102 | ||
| N → I | 115 |
Cr = Crystalline, N = Nematic, SmA = Smectic A, I = Isotropic
Visualizations
General Reaction Workflow for Material Synthesis using this compound
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 401-67-2 [chemicalbook.com]
- 4. Surface modification of polymers treated by various fluorinating media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Role of Difluoroacetic Anhydride in the Synthesis of Fluorine-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. The difluoromethyl (CHF2) group, in particular, is of growing interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. Difluoroacetic anhydride ((CHF2CO)2O) has emerged as a versatile and reactive reagent for the introduction of the difluoroacetyl and difluoromethyl moieties into various molecular frameworks, leading to the synthesis of novel fluorine-containing heterocycles.
These application notes provide an overview of the synthetic utility of this compound in the preparation of valuable heterocyclic compounds, complete with detailed experimental protocols and reaction data.
Key Applications of this compound
This compound serves as a key building block in several types of cyclization and functionalization reactions to afford fluorine-containing heterocycles. Its primary roles include:
-
Difluoroacetylation: It readily acylates nucleophiles such as amines and hydrazides to form difluoroacetylated intermediates, which can then undergo subsequent cyclization.
-
Precursor to Difluoromethyl Radical: Under photochemical conditions, it can serve as a source of the difluoromethyl radical (•CHF2) for C-H functionalization of heterocycles.
-
Cyclocondensation Reagent: It can participate in condensation reactions with bifunctional substrates to directly form the heterocyclic ring.
This document details its application in the synthesis of 1,3,4-oxadiazoles and quinoxalin-2(1H)-ones.
Application Note 1: Synthesis of 2-Difluoromethyl-1,3,4-Oxadiazoles
The Huisgen 1,3,4-oxadiazole synthesis provides a robust method for the preparation of this important heterocyclic core. In a key modification, this compound is used to react with 5-substituted tetrazoles, leading to the formation of 2-difluoromethyl-1,3,4-oxadiazoles. This transformation is particularly valuable for the synthesis of enzyme inhibitors, such as those targeting histone deacetylase 6 (HDAC6).[1][2]
General Reaction Scheme
The overall transformation involves the reaction of a nitrile with sodium azide to form a tetrazole, which is then treated with this compound to yield the desired 2-difluoromethyl-1,3,4-oxadiazole.
Experimental Protocol: Synthesis of 2-(Difluoromethyl)-5-(pyrimidin-2-yl)-1,3,4-oxadiazole[1][2]
Step 1: Synthesis of 5-(Pyrimidin-2-yl)-2H-tetrazole
-
To a solution of 2-cyanopyrimidine (1.0 eq) in N,N-dimethylformamide (DMF), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
After cooling to room temperature, pour the mixture into water and acidify with 2 M HCl to pH 3-4.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the tetrazole product.
Step 2: Synthesis of 2-(Difluoromethyl)-5-(pyrimidin-2-yl)-1,3,4-oxadiazole
-
Suspend the 5-(pyrimidin-2-yl)-2H-tetrazole (1.0 eq) in this compound (10.0 eq).
-
Heat the mixture to 70 °C and stir for 18 hours.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final 2-difluoromethyl-1,3,4-oxadiazole.
Quantitative Data
| Starting Nitrile | Product | Yield (%) |
| 2-Cyanopyrimidine | 2-(Difluoromethyl)-5-(pyrimidin-2-yl)-1,3,4-oxadiazole | Not explicitly stated, but part of a successful synthesis route.[1][2] |
| 4-Methoxybenzonitrile | 2-(Difluoromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | Not explicitly stated, but part of a successful synthesis route.[1][2] |
| Benzonitrile | 2-(Benzoyl)-5-(difluoromethyl)-1,3,4-oxadiazole | Not explicitly stated, but part of a successful synthesis route.[1][2] |
Application Note 2: Photochemical C3-Difluoromethylation of Quinoxalin-2(1H)-ones
A green and catalyst-free method for the direct C3-difluoromethylation of quinoxalin-2(1H)-ones has been developed using this compound in the presence of pyridine N-oxide under photochemical conditions.[3][4] This reaction proceeds via a radical mechanism and provides a straightforward route to a range of C3-difluoromethylated quinoxalin-2(1H)-ones, which are important scaffolds in medicinal chemistry.
Proposed Signaling Pathway (Radical Mechanism)
Experimental Protocol: General Procedure for the Photochemical Difluoromethylation[3][4]
-
In a quartz reaction tube, dissolve the quinoxalin-2(1H)-one (1.0 eq), pyridine N-oxide (2.0 eq), and this compound (3.0 eq) in an appropriate solvent (e.g., acetonitrile).
-
Seal the tube and irradiate the mixture with a high-pressure mercury lamp or another suitable light source at room temperature for the specified time (typically several hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the C3-difluoromethylated quinoxalin-2(1H)-one.
Quantitative Data
| Quinoxalin-2(1H)-one Substituent | Product Yield (%) |
| H | 85 |
| 6-Methyl | 82 |
| 6-Chloro | 78 |
| 6-Bromo | 75 |
| 6-Nitro | 65 |
| 1-Methyl | 88 |
| 1-Ethyl | 86 |
(Yields are representative and may vary based on specific reaction conditions.)[3][4]
Conclusion
This compound is a valuable and versatile reagent for the synthesis of fluorine-containing heterocycles. Its ability to act as a difluoroacetylating agent and a precursor to the difluoromethyl radical opens up efficient synthetic routes to a variety of heterocyclic systems. The protocols outlined in these application notes for the synthesis of 2-difluoromethyl-1,3,4-oxadiazoles and C3-difluoromethylated quinoxalin-2(1H)-ones demonstrate the practical utility of this reagent in modern organic synthesis and drug discovery. Further exploration of its reactivity is likely to uncover new and innovative applications in the construction of complex fluorinated molecules.
References
- 1. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photochemical Difluoromethylation of Quinoxalin-2(1 H)-ones with this compound and Pyridine N-Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Difluoroacetic Anhydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of difluoroacetic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the dehydration of difluoroacetic acid. This is typically achieved using a strong dehydrating agent, with phosphorus pentoxide (P₂O₅) being a widely used reagent.[1][2][3] Variations of this method involve the use of solvents and dispersing agents to improve reaction conditions and yield.[2]
Q2: I am experiencing a low yield in my this compound synthesis. What are the potential causes and how can I address them?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. For instance, some protocols specify heating at 150°C for 1 hour, while others utilize lower temperatures (40-60°C) with a solvent for longer durations (e.g., 12 hours).[1][2]
-
Reagent Quality and Ratio: The purity of the starting difluoroacetic acid is crucial. Additionally, the molar ratio of difluoroacetic acid to the dehydrating agent (e.g., P₂O₅) is critical. An insufficient amount of the dehydrating agent will result in an incomplete reaction. Refer to the experimental protocols for recommended molar ratios.[2]
-
Clumping of Dehydrating Agent: Phosphorus pentoxide can be difficult to handle and may clump together, reducing its effective surface area and leading to an incomplete reaction. A patented method suggests the use of a dispersing agent like magnesium sulfate to prevent this issue.[2]
-
Losses During Workup and Purification: this compound is a volatile and moisture-sensitive compound.[4][5] Significant losses can occur during distillation if not performed carefully. Ensure the distillation apparatus is properly set up for reduced pressure distillation and that all glassware is dry.
Q3: My final product is impure. What are the likely contaminants and how can I purify it?
A3: The primary impurity is likely unreacted difluoroacetic acid. Purification is typically achieved through fractional distillation under reduced pressure.[1] The boiling point of this compound is approximately 94°C, while difluoroacetic acid has a higher boiling point.[5] Careful control of the distillation temperature is key to separating the anhydride from the unreacted acid.
Q4: Are there any specific safety precautions I should take when working with this compound and its reagents?
A4: Yes, this compound is a corrosive and moisture-sensitive substance that can cause severe skin burns and eye damage.[4] Phosphorus pentoxide is also highly corrosive and reacts violently with water. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] All glassware must be thoroughly dried before use to prevent vigorous reactions with the moisture-sensitive compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | - Increase reaction time or temperature as per the protocol. - Ensure efficient stirring to maximize contact between reactants. |
| Incorrect stoichiometry | - Verify the molar ratios of difluoroacetic acid to the dehydrating agent.[2] | |
| Clumping of P₂O₅ | - Consider using a dispersing agent like magnesium sulfate and a solvent such as dichloromethane or dichloroethane.[2] | |
| Losses during purification | - Perform distillation under reduced pressure carefully. - Ensure all glassware is dry to prevent hydrolysis of the anhydride. | |
| Product Impurity | Presence of unreacted difluoroacetic acid | - Perform fractional distillation under reduced pressure to separate the anhydride from the acid.[1] |
| Contamination with solvent | - If a solvent was used, ensure it is completely removed during the initial concentration step before distillation.[2] | |
| Reaction Mixture Solidifies | Clumping of P₂O₅ and its byproducts | - Use a mechanical stirrer for better agitation. - Employ a solvent and a dispersing agent to maintain a more fluid reaction mixture.[2] |
Experimental Protocols
Method 1: High-Temperature Synthesis without Solvent
This method is adapted from a high-yield procedure.[1]
-
Reaction Setup: In a 2L four-necked flask equipped with a condenser, add phosphorus pentoxide (3.4 mol) and difluoroacetic acid (5.3 mol).
-
Reaction: Heat the mixture in an oil bath to 150°C and maintain this temperature for 1 hour.
-
Purification: After the reaction is complete, cool the mixture to below 80°C.
-
Distillation: Purify the this compound by distillation under reduced pressure.
Expected Yield: Approximately 86.8% with a purity of 98.2%.[1]
Method 2: Synthesis with Solvent and Dispersing Agent
This protocol is based on a patented method designed to improve handling and reaction efficiency.[2]
-
Reaction Setup: To a 2L four-necked flask, add dichloromethane (as a solvent), difluoroacetic acid, phosphorus pentoxide, and magnesium sulfate (as a dispersing agent). A typical molar ratio is 1.5 : 0.5 : 2 : 13 (difluoroacetic acid : phosphorus pentoxide : magnesium sulfate : dichloromethane).
-
Reaction: Heat the reaction mixture to 40°C and reflux for 12 hours.
-
Monitoring: Monitor the reaction progress by gas chromatography until the weight content of difluoroacetic acid is ≤5.0%.
-
Workup: Cool the reaction mixture to 15°C and filter.
-
Purification: Concentrate the filtrate to remove the solvent, followed by reduced pressure distillation to obtain pure this compound.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Parameter | Method 1: High-Temperature | Method 2: Solvent-Based |
| Dehydrating Agent | Phosphorus Pentoxide | Phosphorus Pentoxide |
| Solvent | None | Dichloromethane, Dichloroethane, or o-dichlorobenzene |
| Dispersing Agent | None | Magnesium Sulfate |
| Molar Ratio (Acid:P₂O₅) | ~1.56 : 1 | 3-4 : 1 |
| Reaction Temperature | 150°C | 40-60°C |
| Reaction Time | 1 hour | 12 hours |
| Reported Yield | 86.8% (initial step) | Not explicitly stated, but completion is >95% |
| Purity | 98.2% | Not explicitly stated |
| Reference | Guidechem[1] | CN115745785A[2] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in synthesis.
References
Common side reactions with difluoroacetic anhydride in peptide synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of difluoroacetic anhydride in solid-phase peptide synthesis (SPPS). As a highly reactive acylating agent, this compound is effective for introducing an N-terminal difluoroacetyl group but requires careful control of reaction conditions to prevent unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary use of this compound in peptide synthesis?
This compound is a specialized reagent used to introduce a difluoroacetyl group (-COCHF2) onto the N-terminus of a peptide. This modification is typically performed as a final step on the solid support after the full peptide sequence has been assembled. Unlike the more common acetic anhydride, which is used for routine capping of unreacted amines after each coupling cycle, this compound is used to create a specific chemical modification that can:
-
Mimic a peptide bond, altering the peptide's charge and pharmacokinetic properties.
-
Serve as a stable N-terminal cap, increasing resistance to degradation by aminopeptidases.[1][2]
-
Introduce a fluorine-containing moiety for studies involving protein folding, binding assays, or as a ¹⁹F NMR probe.
Q2: I observed an unexpected mass increase of +78.03 Da after reacting my peptide with this compound. What is the most likely cause?
The most common side reaction with this compound is the O-acylation of nucleophilic amino acid side chains.[3] A mass addition of +78.03 Da corresponds to the addition of a difluoroacetyl group. This side reaction primarily affects residues with hydroxyl groups:
-
Serine (Ser)
-
Threonine (Thr)
-
Tyrosine (Tyr)
The hydroxyl groups on these side chains can act as nucleophiles and attack the anhydride, leading to the formation of an ester bond. This is especially prevalent under standard basic conditions used for N-terminal acylation.[3]
Q3: How can I prevent or minimize O-acylation of Ser, Thr, or Tyr residues?
Minimizing O-acylation requires optimizing the reaction conditions to favor acylation of the more nucleophilic N-terminal α-amine over the less nucleophilic side-chain hydroxyl groups. Consider the following adjustments:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of less hindered bases like pyridine.
-
Control Stoichiometry: Use the minimum required excess of this compound and base. A 5- to 10-fold excess over the resin loading is a common starting point, but this may need to be reduced.
-
Lower Temperature: Perform the reaction at a reduced temperature (e.g., 0°C to room temperature) to decrease the rate of the less favorable O-acylation reaction.
-
Reduce Reaction Time: Monitor the reaction progress and stop it as soon as the N-terminal acylation is complete to prevent extended exposure of the peptide to the acylating agent. A typical reaction time is 30-60 minutes.
Q4: My N-terminal capping with this compound was incomplete. What should I do?
Incomplete capping results in a mix of the desired difluoroacetylated peptide and the free N-terminal peptide, which can be difficult to separate.
-
Diagnosis: A small-scale test cleavage and subsequent analysis by mass spectrometry (MS) is the best way to confirm capping efficiency before cleaving the entire batch of resin.
-
Solution: If capping is incomplete, you can perform a second "double capping" step by repeating the procedure.[4] Ensure your reagents are fresh and anhydrous, as moisture can consume the anhydride.
Q5: Is the N-terminal difluoroacetyl group stable throughout the remaining synthesis and cleavage steps?
The N-difluoroacetyl group is generally stable under the conditions of Fmoc-SPPS. It is resistant to the mild basic conditions of piperidine used for Fmoc deprotection. It is also stable to the strong acidic conditions of trifluoroacetic acid (TFA) commonly used for the final cleavage of the peptide from the resin.[5]
Troubleshooting Summary
The following table summarizes common issues, their likely causes, and recommended solutions when using this compound.
| Problem Observed (by Mass Spec) | Likely Cause | Recommended Solution |
| Mixture of target peptide and target +78.03 Da | Incomplete N-terminal acylation | 1. Perform a second capping reaction ("double cap").2. Ensure reagents are fresh and anhydrous.3. Increase reaction time slightly or use a slight excess of reagents. |
| Target mass +78.03 Da | O-acylation of Ser, Thr, or Tyr | 1. Reduce reagent excess (anhydride and base).2. Perform the reaction at a lower temperature (0°C).3. Use a hindered, non-nucleophilic base (e.g., DIPEA).4. Minimize reaction time. |
| Target mass +156.06 Da | Di-acylation (e.g., N-terminal and one O-acylation) | Apply the same solutions as for O-acylation, with a stronger emphasis on reducing reagent stoichiometry and reaction time. |
Quantitative Data: Mass Changes from Difluoroacetylation
Use the following table to identify potential products based on mass spectrometry data. The monoisotopic mass of the difluoroacetyl group (C₂HF₂O) is 78.0264 Da .
| Modification | Modified Amino Acid(s) | Mass Change (Monoisotopic) | Notes |
| Desired Reaction | N-terminal Amine | +78.03 Da | The intended product. |
| Side Reaction | Serine Side Chain (O-acylation) | +78.03 Da | Results in a difluoroacetyl ester. |
| Side Reaction | Threonine Side Chain (O-acylation) | +78.03 Da | Results in a difluoroacetyl ester. |
| Side Reaction | Tyrosine Side Chain (O-acylation) | +78.03 Da | Results in a difluoroacetyl ester. |
Visual Guides and Diagrams
Reaction Pathway: N- vs. O-Acylation
References
- 1. N-terminal Modification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. Peptide N-Terminal Modification Service - Creative Peptides [creative-peptides.com]
- 3. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Optimization of reaction conditions for difluoroacetylation
Welcome to the technical support center for the optimization of reaction conditions for difluoroacetylation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of difluoroacetylated compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents used for difluoroacetylation?
A1: Several reagents can be employed for difluoroacetylation, with the choice depending on the substrate (amine, alcohol, etc.) and desired reaction conditions. Commonly used reagents include:
-
Difluoroacetic anhydride: A highly reactive reagent suitable for the difluoroacetylation of alcohols and amines.
-
Ethyl difluoroacetate: Often used for the N-difluoroacetylation of amines, particularly anilines.
-
Ethyl bromodifluoroacetate & Ethyl iodo difluoroacetate: These reagents are frequently used in radical or photoinduced difluoroacetylation reactions of anilines and other electron-rich systems.[1][2][3]
-
TFEDMA (N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine): A practical reagent for the N-difluoroacetylation of sulfoximines.
Q2: My difluoroacetylation of an electron-deficient amine is giving a low yield. What can I do?
A2: Electron-deficient amines are notoriously unreactive nucleophiles, which can lead to low yields in acylation reactions. Here are several strategies to overcome this issue:
-
Use a more reactive acylating agent: Consider converting your difluoroacetic acid to difluoroacetyl fluoride in situ, which is a more potent acylating agent.[4][5]
-
Employ a coupling agent: Utilize a combination of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) with a catalytic amount of HOBt (hydroxybenzotriazole). DMAP acts as an acyl transfer catalyst, forming a highly reactive acyliminium ion intermediate.[6]
-
Increase the reaction temperature: For sterically hindered or electron-deficient amines, elevating the reaction temperature can help drive the reaction to completion.[4][5]
-
Deprotonation: In some cases, deprotonating the amine with a strong, non-nucleophilic base prior to the addition of the acylating agent can enhance its nucleophilicity.
Q3: I am observing the formation of multiple products in my reaction. What are the likely side reactions?
A3: The formation of multiple products can stem from several side reactions, depending on your specific substrate and reaction conditions.
-
For aniline substrates: Photoinduced or radical reactions can lead to the formation of radical cation species, which may undergo undesired coupling or degradation pathways.[1][2][7] Over-acylation on the aromatic ring is also a possibility under harsh conditions.
-
For alcohol substrates: In the presence of strong acids or high temperatures, elimination reactions to form alkenes can compete with the desired acylation, especially for secondary and tertiary alcohols.
-
Hydrolysis: If water is present in the reaction mixture, hydrolysis of the difluoroacetylating reagent or the product can occur, reducing the overall yield. Ensure all glassware is oven-dried and use anhydrous solvents.
Q4: How can I monitor the progress of my difluoroacetylation reaction?
A4: The progress of the reaction can be monitored by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to qualitatively track the consumption of the starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion and can help identify the masses of the product and any major byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the reaction progress by observing the disappearance of starting material signals and the appearance of product signals. ¹⁹F NMR is particularly useful for quantifying the formation of the difluoroacetylated product.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of Substrate | For electron-deficient amines, consider using a more potent coupling reagent system like EDC/DMAP/HOBt or converting the difluoroacetic acid to an acyl fluoride.[4][5][6] For sterically hindered substrates, increasing the reaction temperature may be necessary. |
| Inactive Reagent | This compound is sensitive to moisture. Use a fresh bottle or freshly prepared reagent. Ensure other reagents are pure and dry. |
| Suboptimal Reaction Temperature | If the reaction is sluggish at room temperature, gradually increase the temperature. Conversely, if decomposition is observed, try running the reaction at a lower temperature. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Screen a range of anhydrous, non-nucleophilic solvents such as acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF). |
| Catalyst Deactivation (if applicable) | If a catalyst is used (e.g., copper-catalyzed reactions), ensure it is active and not poisoned by impurities in the starting materials or solvent. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis of the acylating agent and product. |
| Radical Side Reactions | In photoinduced or radical reactions, the concentration of radical initiators or the intensity of the light source may need to be optimized. The addition of a radical scavenger in a control experiment can help identify if radical pathways are problematic. |
| Over-acylation | Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture to avoid multiple acylations, especially with highly reactive substrates. |
| Elimination Reactions (for alcohols) | For secondary or tertiary alcohols prone to elimination, use milder reaction conditions (lower temperature, non-acidic catalyst) or a less aggressive acylating agent. |
Experimental Protocols
Protocol 1: N-Difluoroacetylation of an Aniline using Ethyl Difluoroiodoacetate (Photoinduced)
This protocol is adapted from a method for the difluoroalkylation of anilines.[1][2]
Materials:
-
Aniline derivative (1.0 equiv)
-
Ethyl difluoroiodoacetate (1.3 equiv)
-
Eosin Y (1 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
525 nm LED lamp
Procedure:
-
In a reaction vial, dissolve the aniline derivative (0.3 mmol) and Eosin Y (0.003 mmol) in anhydrous DMF (1.0 mL).
-
Add ethyl difluoroiodoacetate (0.4 mmol) to the mixture.
-
Seal the vial and stir the reaction mixture under irradiation with a 525 nm LED lamp at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Optimization of Reaction Conditions for Photoinduced N-Difluoroacetylation of N,N-dimethylaniline
| Entry | Parameter Varied | Conditions | Yield (%) |
| 1 | Catalyst | None | <5 |
| 2 | Light Source | Darkness | No Reaction |
| 3 | Solvent | Acetonitrile | 45 |
| 4 | Solvent | DMF | 78 |
| 5 | Reagent Equiv. | 1.1 equiv Ethyl difluoroiodoacetate | 65 |
| 6 | Reagent Equiv. | 1.5 equiv Ethyl difluoroiodoacetate | 75 |
Data is illustrative and based on typical optimization trends.
Protocol 2: O-Difluoroacetylation of a Primary Alcohol using this compound
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
Pyridine (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the primary alcohol (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 mmol), followed by the dropwise addition of this compound (1.2 mmol).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Separate the organic layer and wash it sequentially with 1M HCl (10 mL), saturated aqueous sodium bicarbonate (10 mL), and brine (10 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Workflows
Caption: A generalized workflow for a typical difluoroacetylation experiment.
Caption: A decision tree for troubleshooting low-yielding difluoroacetylation reactions.
References
- 1. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Difluoromethylation of N-pyridyl-substituted anilines with ethyl bromodifluoroacetate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safe handling and storage protocols for difluoroacetic anhydride to prevent decomposition
Technical Support Center: Difluoroacetic Anhydride
This technical support center provides guidance on the safe handling and storage of this compound to prevent decomposition and ensure the safety of laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and serious eye damage.[1][2][3][4] It may also cause respiratory irritation if inhaled.[1][5] The compound is combustible and may be corrosive to certain metals.[2][3][4] Upon thermal decomposition, it can generate hazardous products such as carbon oxides and hydrogen fluoride.[1][2][3]
Q2: What are the ideal storage conditions for this compound to ensure its stability?
A2: To ensure stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][5] It is crucial to protect it from moisture as it is hygroscopic and moisture-sensitive.[1] Storage under an inert gas, such as argon, is recommended.[1][5] The storage area should be away from heat, sparks, open flames, and other ignition sources.[2][3]
Q3: What personal protective equipment (PPE) is necessary when handling this compound?
A3: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves, protective clothing, and chemical safety goggles or a face shield for eye and face protection.[1][2] In situations with inadequate ventilation, respiratory protection should be worn.[1]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with a range of substances, including water, strong oxidizing agents, acids, bases, alcohols, and amines.[1] It should also be kept away from materials that are easily decomposed by acids, such as cyanides, sulfides, and carbonates.[5] Additionally, it can react with mild steel and galvanized steel.[5]
Q5: What should I do in case of a spill?
A5: In the event of a spill, ensure the area is well-ventilated and remove all sources of ignition.[2] For small spills, absorb the material with a dry, inert chemical absorbent such as sand or vermiculite and place it in a suitable container for disposal.[1][5] For larger spills, dike the area to contain the spill and use a pump or vacuum for recovery, followed by absorption of the remainder with a dry chemical absorbent.[1] Always wear appropriate personal protective equipment during cleanup.[2][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Fuming or hissing sound upon opening the container. | Exposure to atmospheric moisture. | Immediately move the container to a fume hood. Handle under an inert atmosphere (e.g., in a glove box or with a nitrogen/argon blanket). Ensure the container is sealed tightly after use. |
| Discoloration or presence of solid precipitates in the liquid. | Decomposition or contamination. | Do not use the reagent. Dispose of the material in accordance with local regulations for hazardous chemical waste. |
| Unexpectedly vigorous or exothermic reaction. | Reaction with an incompatible substance (e.g., water, alcohol, base). | Ensure all glassware is scrupulously dried before use. Verify the purity and compatibility of all reagents and solvents in the reaction. |
| Corrosion of metal equipment (e.g., spatulas, needles). | Inherent corrosive nature of the anhydride. | Use equipment made of compatible materials such as glass, PTFE, or stainless steel. Avoid contact with mild steel or galvanized materials.[5] |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C4H2F4O3 | [1] |
| Molecular Weight | 174.05 g/mol | [3][4] |
| Boiling Point | 127°C | [2] |
| Flash Point | 11°C | [2] |
| Relative Density | 1.4 - 1.6 | [2][3][4] |
| Refractive Index | 1.34 | [2][3] |
Experimental Protocols
Protocol 1: Standard Handling Procedure for this compound in a Laboratory Setting
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.[1]
-
Work in a well-ventilated chemical fume hood.[5]
-
Don appropriate PPE: chemical safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[1][2]
-
Ensure all glassware is oven-dried and cooled under a stream of dry inert gas (e.g., nitrogen or argon) to remove any moisture.
-
-
Handling:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully open the container under a gentle stream of inert gas.
-
Use clean, dry syringes or glass pipettes to transfer the liquid.
-
-
Post-Handling:
Protocol 2: Emergency Response for Accidental Spills
-
Immediate Actions:
-
Alert nearby personnel and evacuate the immediate area if necessary.
-
If the spill is large or the ventilation is poor, evacuate the lab and contact emergency services.
-
Remove all sources of ignition from the vicinity.[2]
-
-
Containment and Cleanup (for small, manageable spills):
-
Wear appropriate PPE, including respiratory protection if vapors are present.[1]
-
Contain the spill using an inert absorbent material like sand, vermiculite, or a chemical absorbent.[1][5] Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[1][5]
-
Ventilate the area to disperse any remaining vapors.[1]
-
-
Decontamination:
Visualizations
Caption: Workflow for safe handling and storage of this compound.
References
Technical Support Center: Purification of Products from Difluoroacetic Anhydride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving difluoroacetic anhydride.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of difluoroacetylated products in a question-and-answer format.
Q1: After my reaction with this compound, the workup is complete, but I'm not sure how to effectively remove the difluoroacetic acid byproduct.
A1: The primary byproduct of concern is difluoroacetic acid, which can form from the hydrolysis of unreacted this compound.[1] A standard aqueous workup is typically effective for its removal.
-
Procedure:
-
Quench the reaction mixture, if necessary, with a carefully added aqueous solution.
-
Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.[2]
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Wash the organic layer sequentially with water and then a saturated sodium bicarbonate solution. The bicarbonate wash is crucial for neutralizing and extracting the acidic difluoroacetic acid.[3] Be cautious during the bicarbonate wash as CO2 evolution can cause pressure buildup in the separatory funnel.[4]
-
Finally, wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt like sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.[2]
-
Q2: My difluoroacetylated product is showing streaks on the silica gel TLC plate, making it difficult to assess purity and choose a solvent system for column chromatography.
A2: Streaking on a TLC plate, particularly for amine-containing compounds, can be caused by the interaction of the basic product with the acidic silica gel.[5]
-
Troubleshooting Steps:
-
Neutralize the Silica Gel: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the chromatography solvent system. This will neutralize the acidic sites on the silica gel and improve the spot shape.[6]
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase like basic alumina.[5]
-
Solvent System Optimization: Experiment with different solvent systems. For polar compounds, a mixture of dichloromethane and methanol can be effective.[6]
-
Q3: I am having difficulty separating my desired difluoroacetylated product from unreacted starting material using flash column chromatography.
A3: Achieving good separation requires careful optimization of the chromatographic conditions.
-
Optimization Strategies:
-
Solvent System Selection: The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for your target compound on a TLC plate.[7] This generally provides the best separation.
-
Gradient Elution: If there is a significant polarity difference between your product and the starting material, a gradient elution can be effective. Start with a less polar solvent system and gradually increase the polarity.
-
Column Packing: Ensure the silica gel column is packed properly to avoid channeling, which can lead to poor separation. The silica gel should be a fine grade (e.g., 230-400 mesh) for flash chromatography.[8]
-
Q4: My final product is a yellow oil or solid, even after column chromatography. How can I remove the color?
A4: A yellow hue can indicate the presence of persistent impurities.
-
Decolorization Techniques:
-
Activated Carbon: Dissolve the impure product in a suitable solvent and stir with a small amount of activated carbon. The colored impurities may adsorb to the carbon, which can then be removed by filtration.[9]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for both purification and color removal.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction using this compound?
A1: The most common impurities include:
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Unreacted starting materials (e.g., the alcohol or amine).
-
Difluoroacetic acid, formed from the hydrolysis of the anhydride.[11][12]
-
Side products from undesired reactions.
Q2: Is the difluoroacetyl group stable during purification?
A2: The difluoroacetyl group is generally stable under standard purification conditions, such as aqueous workup and silica gel chromatography. However, prolonged exposure to strong acids or bases should be avoided to prevent potential hydrolysis.
Q3: Can I use recrystallization to purify my difluoroacetylated product?
A3: Yes, if your product is a solid, recrystallization is an excellent purification technique. It is highly effective at removing small amounts of impurities.[10] The choice of solvent is critical for successful recrystallization.
Q4: How do I choose the right solvent system for flash column chromatography?
A4: The ideal solvent system is typically determined by running thin-layer chromatography (TLC) with various solvent mixtures. Aim for a system that gives your desired product an Rf value of around 0.3, with good separation from any impurities.[7] Common solvent systems include mixtures of hexanes and ethyl acetate for less polar compounds, and dichloromethane and methanol for more polar compounds.[6]
Data Presentation
Table 1: Representative Purification Outcomes for a Difluoroacetylated Amine
| Purification Step | Purity (by LCMS) | Yield | Observations |
| Crude Reaction Mixture | 65% | 100% | Contains starting amine and difluoroacetic acid. |
| After Aqueous Workup | 85% | 95% | Most of the difluoroacetic acid is removed. |
| After Flash Chromatography | >98% | 80% | Effective removal of starting amine and other minor impurities. |
| After Recrystallization | >99.5% | 70% | High purity solid product obtained. |
Note: The data presented in this table is representative and actual results may vary depending on the specific reaction and substrate.
Experimental Protocols
Detailed Methodology for the Purification of a Difluoroacetylated Amine
-
Reaction Quenching and Aqueous Workup:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Slowly add deionized water to quench any remaining this compound.
-
Dilute the mixture with ethyl acetate (EtOAc).
-
Transfer the mixture to a separatory funnel and wash with water (2x).
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) (2x). Caution: Vent the separatory funnel frequently to release pressure from CO2 evolution.
-
Wash with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Flash Column Chromatography:
-
Prepare a silica gel column (230-400 mesh).
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Load the solution onto the top of the silica gel column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of 0-20% ethyl acetate in hexanes), determined by prior TLC analysis.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure.
-
-
Recrystallization (if the product is a solid):
-
Dissolve the product from chromatography in a minimum amount of a hot solvent (e.g., ethanol/water, hexanes/ethyl acetate).
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the final, purified product.
-
Mandatory Visualizations
Caption: Workflow for the purification of difluoroacetylated products.
Caption: Troubleshooting guide for common purification issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. Accessing new polymorphs and solvates through solvothermal recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemical.com [alfa-chemical.com]
- 12. US9120740B2 - Method for preparing difluoroacetic acid - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges in Difluoroacetic Anhydride Reactions
Welcome to the technical support center for difluoroacetic anhydride reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, with a specific focus on solubility issues that can impact reaction efficiency and outcomes.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is this compound soluble?
Q2: My substrate has poor solubility in the recommended solvents for this compound. What can I do?
When dealing with a substrate that has limited solubility, a co-solvent system is often the most effective approach. The goal is to find a solvent mixture that can dissolve both the substrate and this compound to a sufficient concentration for the reaction to proceed efficiently.
-
Initial Screening: Start by identifying a solvent in which your substrate is highly soluble. Then, assess the miscibility of this solvent with a solvent known to dissolve this compound (e.g., dichloromethane).
-
Common Co-solvents: Polar aprotic solvents like DMF and DMSO are powerful solvents for a wide range of organic molecules and can be used in small amounts as a co-solvent to enhance substrate solubility. However, their reactivity with anhydrides under certain conditions should be considered. Acetonitrile is another common co-solvent that is compatible with many acylation reactions.
-
Temperature Adjustment: Gently warming the reaction mixture can significantly increase the solubility of many compounds. However, it is crucial to monitor for any potential decomposition of the reactants or side reactions at elevated temperatures.
Q3: I am observing precipitation during my reaction with this compound. What could be the cause and how can I resolve it?
Precipitation during a reaction can be due to several factors:
-
Product Insolubility: The difluoroacetylated product may be insoluble in the reaction solvent. If the reaction is deemed complete (e.g., by TLC or LC-MS analysis), this can be advantageous for product isolation. If the reaction is incomplete, a different solvent system with better solubility for the product is needed.
-
Reagent Precipitation: If the substrate or this compound is precipitating, it indicates poor solubility in the chosen solvent system at the reaction concentration. You can try adding a co-solvent to increase solubility, or diluting the reaction mixture.
-
Formation of Insoluble Byproducts: The reaction may be generating insoluble byproducts. Characterization of the precipitate can help identify the issue and modify the reaction conditions accordingly.
Q4: How does solvent polarity affect the outcome of my this compound reaction?
Solvent polarity can influence both the solubility of reactants and the rate of the reaction. Polar aprotic solvents can often enhance the rate of acylation reactions. However, the choice of solvent must be compatible with all reactants and reagents. It is advisable to consult literature on similar acylation reactions to guide your solvent selection.
Troubleshooting Guide: Solubility Issues
This guide provides a structured approach to troubleshooting common solubility problems encountered during reactions with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| This compound does not fully dissolve. | The chosen solvent is not suitable. | - Use a solvent in which this compound is known to be soluble, such as dichloromethane, dichloroethane, or o-dichlorobenzene.[2] - Perform a small-scale solubility test before the main reaction. |
| Substrate does not fully dissolve. | The chosen solvent has poor solvating power for the substrate. | - Select a solvent in which the substrate has good solubility. - Use a co-solvent system. Add a small amount of a strong solvent like DMF or DMSO to the primary reaction solvent. - Gently warm the mixture to aid dissolution, ensuring thermal stability of the reactants. |
| Precipitate forms upon addition of this compound. | The substrate or the anhydride is "salting out" due to a change in the solvent environment. | - Add a co-solvent to increase the overall solvating power of the reaction mixture. - Add the this compound solution more slowly to the substrate solution. |
| Reaction is sluggish or does not proceed to completion. | Poor solubility of one or both reactants is limiting the reaction rate. | - Change to a more polar aprotic solvent or a co-solvent system. - Increase the reaction temperature, if the reactants are stable. - Increase the dilution of the reaction to see if solubility improves, though this may slow down a bimolecular reaction. |
| An unknown solid precipitates during the reaction. | The product or a byproduct is insoluble in the reaction medium. | - Isolate and analyze the precipitate to identify it. - If it is the desired product and the reaction is complete, this simplifies purification. - If it is an impurity or unreacted starting material, a new solvent system is required. |
Data Presentation: Qualitative Solubility of this compound
Since precise quantitative solubility data is not widely available, the following table provides a qualitative summary based on information from synthesis reports and general chemical knowledge.
| Solvent | Qualitative Solubility | Notes |
| Dichloromethane (DCM) | Soluble | A common solvent for synthesis and reactions.[2] |
| Dichloroethane | Soluble | Used in the synthesis of this compound.[2] |
| o-Dichlorobenzene | Soluble | A higher-boiling point solvent used in synthesis.[2] |
| Diethyl Ether | Soluble | Mentioned as a suitable solvent.[1] |
| Benzene | Soluble | Mentioned as a suitable solvent.[1] |
| Acetonitrile (ACN) | Likely Soluble | A common polar aprotic solvent for acylation. |
| Tetrahydrofuran (THF) | Likely Soluble | A common polar aprotic solvent for acylation. |
| N,N-Dimethylformamide (DMF) | Likely Soluble | Use with caution, as it can react with anhydrides. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Use with caution, as it can react with anhydrides. |
Note: "Likely Soluble" is inferred from the common use of these solvents in similar acylation reactions. It is crucial to perform experimental verification for your specific application.
Experimental Protocols
General Protocol for Acylation of an Alcohol with this compound
This protocol provides a general starting point. The specific conditions, particularly the choice of solvent and temperature, may need to be optimized for your specific substrate.
Materials:
-
Alcohol substrate
-
This compound
-
Anhydrous dichloromethane (or another suitable solvent)
-
Anhydrous pyridine or another suitable base (e.g., triethylamine)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle (if required)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the alcohol substrate in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine (1.1 - 1.5 equivalents).
-
Anhydride Addition: In a separate flask, dissolve this compound (1.1 - 1.2 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the alcohol solution via a dropping funnel over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A flowchart for troubleshooting solubility problems.
General Acylation Reaction Pathway
Caption: A simplified acylation reaction mechanism.
References
Difluoroacetic anhydride reaction quenching and workup procedures
Technical Support Center: Difluoroacetic Anhydride Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the quenching and workup procedures for reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the standard first step for working up a reaction involving this compound? The most critical initial step is to safely quench the reaction to neutralize any unreacted this compound and the difluoroacetic acid byproduct. This is typically achieved by cautiously adding the reaction mixture to a cold (0-5 °C) saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃).[1] This process should be done slowly with vigorous stirring to control the evolution of carbon dioxide gas and prevent excessive heat generation.[2]
Q2: How can I effectively remove the difluoroacetic acid byproduct from my organic product? Difluoroacetic acid is a primary byproduct formed from the hydrolysis of the anhydride.[3][4] It can be efficiently removed through aqueous extraction. After the initial quenching, the product is extracted into a suitable organic solvent. The organic layer should then be washed several times with a saturated sodium bicarbonate solution until gas evolution ceases. This is typically followed by a wash with water and then brine to remove residual inorganic salts and water.[1][5]
Q3: My product is sensitive to basic conditions. What is an alternative quenching method? If your product is base-sensitive, you can quench the reaction by cautiously adding the reaction mixture to cold water. This will hydrolyze the unreacted anhydride to difluoroacetic acid.[4] The acidic byproduct can then be removed by washing the organic layer multiple times with water and brine. While less efficient than a bicarbonate wash for acid removal, this method avoids exposing the product to basic conditions.
Q4: How do I remove unreacted starting materials, such as an amine or alcohol?
-
Amines : Unreacted amine starting materials or basic catalysts (e.g., pyridine, triethylamine) can be removed by washing the organic layer with a dilute acidic solution, such as 1 M HCl.[6][7] The amine will be protonated, forming a water-soluble salt that partitions into the aqueous layer. An alternative for acid-sensitive products is to wash with a 10% aqueous copper (II) sulfate solution, which complexes with the amine.[6][7]
-
Alcohols : Most small, unreacted alcohols can be removed by washing the organic layer with water and/or brine, as they typically have sufficient water solubility.[5]
Q5: What are the essential safety precautions when working with this compound? this compound is corrosive, moisture-sensitive, and can cause severe skin burns and eye damage.[8][9][10] All manipulations must be performed in a well-ventilated chemical fume hood.[11][12] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[12][13] It is crucial to avoid contact with water or moisture, as it reacts to form difluoroacetic acid.[4][8] Store the reagent under an inert atmosphere and keep the container tightly closed.[9]
Troubleshooting Guide
Problem: An emulsion formed during the aqueous extraction and the layers will not separate.
-
Cause: Emulsions can form due to the presence of polar solvents, fine precipitates, or high concentrations of dissolved substances.
-
Solution:
-
Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help break the emulsion.[6]
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period (10-20 minutes).
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool to remove any particulate matter that may be stabilizing the emulsion.
-
Solvent Addition: Add a small amount of the organic solvent used for extraction to decrease the polarity of the organic phase.
-
Problem: A solid precipitate has formed between the organic and aqueous layers.
-
Cause: This can be due to the precipitation of inorganic salts (e.g., sodium difluoroacetate) if their concentration exceeds their solubility, or in some cases, the product itself may be insoluble.
-
Solution:
-
Add Water/Brine: Try adding a small amount of deionized water or brine to dissolve potential inorganic salts.
-
Change pH: If the precipitate is your product, it may have crashed out due to pH changes. In this case, you may need to adjust the pH or reconsider the workup strategy.
-
Filtration: Isolate the solid by filtration, wash it with the appropriate solvents (water and the organic solvent), and analyze it separately to determine its identity.
-
Problem: My product appears to have decomposed during the workup.
-
Cause: The product may be unstable under the pH conditions of the workup. Both strongly acidic and basic conditions can lead to the hydrolysis of sensitive functional groups.[1]
-
Solution:
-
Use Milder Reagents: Use a milder base like saturated sodium bicarbonate instead of stronger bases (e.g., NaOH).
-
Control Temperature: Perform all quenching and washing steps at low temperatures (0-5 °C) to minimize decomposition rates.[1]
-
Minimize Contact Time: Perform the aqueous washes quickly to reduce the time your product is in contact with acidic or basic solutions.[1]
-
Problem: After workup and solvent removal, my product yield is very low or non-existent.
-
Cause: The product may have been lost during one of the workup steps.
-
Solution:
-
Check Aqueous Layers: Your product may be more water-soluble than anticipated. Re-extract the combined aqueous layers with a different, more polar organic solvent. You can analyze a small sample of the aqueous layer by TLC or LC-MS if possible.[2]
-
Check Volatility: The product might be volatile and could have been lost during solvent removal on the rotary evaporator. Check the solvent collected in the rotovap's receiving flask.[2]
-
Check Filtration Media: If you performed a filtration (e.g., to remove a drying agent or precipitate), your product may have adsorbed onto the solid material. Suspend the solid in a fresh portion of solvent and analyze the liquid.[2]
-
Data Presentation: Impurity Removal Strategies
The following table summarizes common impurities encountered in this compound reactions and the recommended strategies for their removal during the workup process.
| Impurity/Byproduct | Type | Recommended Workup/Removal Strategy | Citation |
| Excess this compound | Reagent | Quench with cold, saturated aq. NaHCO₃ or K₂CO₃. | [1] |
| Difluoroacetic Acid | Byproduct | Wash with saturated aq. NaHCO₃ until CO₂ evolution ceases. | [1][5] |
| Amine Starting Material/Catalyst | Reagent | Wash with dilute aq. HCl or 10% aq. CuSO₄. | [6][7] |
| Alcohol Starting Material | Reagent | Wash with water and/or brine. | [5] |
Experimental Protocols
General Protocol for Quenching and Workup
This protocol is a general guideline and may need to be adapted based on the specific properties of the starting materials and products.
-
Reaction Quenching:
-
Prepare a beaker with a stirred, saturated aqueous solution of sodium bicarbonate (approx. 10 volumes relative to the reaction solvent) and cool it in an ice bath to 0-5 °C.
-
Slowly and carefully, add the reaction mixture dropwise to the cold bicarbonate solution. Maintain vigorous stirring. Be cautious of gas evolution (CO₂) and potential exotherms.[1]
-
Continue stirring for 15-30 minutes after the addition is complete to ensure all reactive species are quenched.
-
-
Liquid-Liquid Extraction:
-
Transfer the entire quenched mixture to a separatory funnel of appropriate size.
-
If the reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), add more of the same solvent to ensure proper phase separation.
-
Shake the funnel gently at first, venting frequently to release any pressure from residual CO₂.[2] Once pressure subsides, shake vigorously.
-
Allow the layers to separate and drain the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
-
Washing the Organic Phase:
-
Combine all organic extracts in the separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (to remove residual difluoroacetic acid).
-
Deionized water.
-
Saturated aqueous NaCl (brine) to facilitate drying.[1]
-
-
-
Drying and Concentration:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), until the agent no longer clumps together.[5]
-
Filter or decant the dried organic solution away from the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Final Purification:
-
The resulting crude product can be further purified by standard techniques such as column chromatography, recrystallization, or distillation as needed.[14]
-
Visualizations
Caption: A typical workflow for the workup of this compound reactions.
Caption: A decision tree for troubleshooting common workup problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Workup [chem.rochester.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. tcichemicals.com [tcichemicals.com]
- 10. This compound | C4H2F4O3 | CID 2774048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. synquestlabs.com [synquestlabs.com]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
- 14. DSpace [cora.ucc.ie]
Preventing side product formation in difluoroacetic anhydride-mediated couplings
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions using difluoroacetic anhydride. Below are frequently asked questions (FAQs) and troubleshooting advice to address common issues and prevent the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this compound-mediated couplings, and what causes them?
A1: The most common side products include symmetrically coupled anhydrides of the starting carboxylic acid, esters (if alcohol is present), and products arising from reactions with sensitive functional groups on the substrates. These side products typically result from incomplete activation of the carboxylic acid, the presence of moisture, or suboptimal reaction conditions such as incorrect stoichiometry or temperature.[1][2]
Q2: How can I minimize the formation of a symmetric anhydride of my carboxylic acid?
A2: To minimize symmetric anhydride formation, ensure a controlled and slight excess of this compound is used to fully activate the carboxylic acid. Pre-activation of the carboxylic acid with this compound before the addition of the amine can also be beneficial. Running the reaction at lower temperatures can help control the reaction rate and selectivity.
Q3: My reaction is showing low or no yield of the desired amide. What are the likely causes?
A3: Low or no yield in amide coupling reactions can stem from several factors.[1] Incomplete activation of the carboxylic acid is a primary reason.[1] Another common issue is the deactivation of the amine through protonation, which renders it non-nucleophilic.[1] The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation.[1] Additionally, steric hindrance on either the carboxylic acid or the amine can significantly slow down or prevent the reaction.[1]
Q4: Can this compound cause racemization of chiral carboxylic acids?
A4: Like many activating agents, this compound can potentially lead to racemization, especially with sensitive substrates. To minimize this, it is crucial to use a non-nucleophilic base and control the reaction temperature, often by running the reaction at a lower temperature.[3] The addition of racemization suppressors like HOBt or OxymaPure can also be effective.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Amide | Incomplete activation of the carboxylic acid. | Ensure the use of fresh, high-quality this compound. Optimize the stoichiometry, typically using a slight excess (1.1-1.5 equivalents) of the anhydride. |
| Deactivation of the amine (e.g., by protonation). | Use a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine, to scavenge the acid byproduct.[1] | |
| Hydrolysis of the activated intermediate. | Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Formation of Symmetric Anhydride | Sub-stoichiometric amount of this compound or slow coupling. | Use a slight excess of this compound. Consider a pre-activation step where the carboxylic acid and anhydride are stirred together before adding the amine. |
| Racemization of Chiral Centers | High reaction temperature or use of a nucleophilic base. | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Use a non-nucleophilic base. Consider adding a racemization suppressing agent like HOBt or Oxyma.[3] |
| Formation of Ester Side Products | Presence of alcohol impurities or use of an alcohol solvent. | Ensure the use of non-alcoholic, anhydrous solvents such as dichloromethane (DCM), acetonitrile (MeCN), or N,N-dimethylformamide (DMF). Purify starting materials to remove any alcohol contaminants. |
Experimental Protocols
General Protocol for this compound-Mediated Amide Coupling:
-
To a solution of the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DCM or DMF), add a non-nucleophilic base such as DIPEA (2.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.2 equivalents) to the reaction mixture.
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Add the amine (1.0-1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]
-
Purify the crude product by column chromatography.
Visual Guides
Caption: Experimental workflow for a typical this compound-mediated amide coupling reaction.
Caption: Troubleshooting decision tree for low yield in this compound-mediated couplings.
References
Technical Support Center: Scaling Up Difluoroacetylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up difluoroacetylation reactions from the laboratory to the pilot plant.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the scale-up of difluoroacetylation reactions, using the N-difluoroacetylation of aniline with ethyl difluoroacetate to produce N-phenyl-2,2-difluoroacetamide as a representative example.
Category 1: Reaction Control and Exotherm Management
Question: We are observing a significant exotherm during the addition of the difluoroacetylating agent at the pilot scale, which was not as pronounced in the lab. What are the potential causes and solutions?
Answer: Uncontrolled exotherms during scale-up are a common and serious safety concern. The primary reason is the decrease in the surface-area-to-volume ratio as the reactor size increases, which reduces the efficiency of heat dissipation.
Potential Causes:
-
Reduced Heat Transfer Efficiency: Larger reactors have less surface area relative to their volume, making it harder to remove heat generated by the reaction.
-
Addition Rate Too Fast: The rate of addition of the difluoroacetylating agent, when scaled linearly from the lab process, may be too rapid for the pilot plant's cooling capacity.
-
Inadequate Mixing: Poor mixing can lead to localized "hot spots" where the reaction proceeds much faster, generating a rapid temperature increase.
Recommended Solutions:
-
Slower Addition Rate: The addition of the difluoroacetylating agent should be controlled at a rate that allows the reactor's cooling system to maintain the desired temperature. This is often a non-linear scale-up of the addition time.
-
Improved Cooling: Ensure the pilot plant reactor's cooling jacket is operating at its maximum efficiency and at the appropriate temperature.
-
Reaction Calorimetry: Conduct reaction calorimetry studies at the lab scale to determine the heat of reaction and the maximum temperature of synthesis reaction (MTSR). This data is crucial for safe scale-up.[1]
-
Process Modeling: Use the calorimetry data to model the thermal behavior of the reaction at the pilot scale and determine safe operating parameters.
Category 2: Reaction Completion and Yield
Question: Our pilot-scale reaction is showing incomplete conversion of the starting material, leading to lower yields compared to the lab-scale experiments. What could be the issue?
Answer: Incomplete conversion at a larger scale can be due to several factors related to mixing, stoichiometry, and reaction time.
Potential Causes:
-
Poor Mixing and Mass Transfer: Inadequate agitation in a large reactor can lead to poor mixing of reactants, resulting in a slower reaction rate.
-
Incorrect Stoichiometry: Errors in calculating the required amounts of reagents for the larger scale can lead to an insufficient amount of the difluoroacetylating agent.
-
Insufficient Reaction Time: The reaction time determined at the lab scale may not be sufficient for the larger volume in the pilot plant due to differences in mixing and heat transfer.
Recommended Solutions:
-
Optimize Agitation: Ensure the agitator speed and design are appropriate for the reactor size and reaction mass to ensure proper mixing.
-
Verify Reagent Stoichiometry: Double-check all calculations for the scale-up and ensure accurate dispensing of all reagents.
-
Reaction Monitoring: Implement in-process monitoring using techniques like HPLC to track the consumption of the starting material and the formation of the product.[2][3][4][5] The reaction should be continued until the desired conversion is achieved.
Category 3: Product Purity and Byproduct Formation
Question: We are observing a higher level of impurities in our pilot-plant batches compared to the lab. How can we address this?
Answer: Increased impurity formation at scale is often linked to prolonged reaction times, localized high temperatures, or issues with raw material quality.
Potential Causes:
-
Longer Reaction Times: If the reaction is run for an extended period to achieve complete conversion, side reactions may become more prevalent.
-
Localized Hot Spots: Poor mixing can lead to areas of high temperature, which can promote the formation of thermal degradation byproducts.
-
Raw Material Quality: Variations in the purity of starting materials between lab and pilot-scale batches can introduce new impurities.
Recommended Solutions:
-
Impurity Profiling: Use analytical techniques like LC-MS to identify the impurities and understand their formation pathways.
-
Optimize Reaction Conditions: Adjust the reaction temperature and time to minimize the formation of specific byproducts.
-
Raw Material Specification: Ensure that the starting materials used at the pilot scale meet the same or higher purity standards as those used in the lab.
-
Improved Work-up Procedure: The work-up procedure may need to be optimized for the larger scale to effectively remove impurities.
Data Presentation
The following tables provide a hypothetical comparison of parameters for the N-difluoroacetylation of aniline at the lab and pilot plant scales.
Table 1: Reaction Parameters for N-difluoroacetylation of Aniline
| Parameter | Lab Scale (100 g Product) | Pilot Plant Scale (10 kg Product) |
| Aniline | 1.0 eq | 1.0 eq |
| Ethyl Difluoroacetate | 1.2 eq | 1.1 eq |
| Base (e.g., NaH) | 1.2 eq | 1.15 eq |
| Solvent (e.g., THF) | 5 volumes | 7 volumes |
| Reaction Temperature | 0 °C to RT | 5 °C to 15 °C |
| Addition Time | 30 minutes | 4 - 6 hours |
| Reaction Time | 2 - 4 hours | 8 - 12 hours |
| Typical Yield | 85 - 95% | 80 - 90% |
Table 2: Analytical Monitoring Parameters (HPLC)
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Experimental Protocols
Lab Scale Synthesis of N-phenyl-2,2-difluoroacetamide (100 g)
-
Reactor Setup: A 1 L, 3-neck round-bottom flask equipped with a mechanical stirrer, a thermocouple, and an addition funnel under a nitrogen atmosphere.
-
Reagent Charging: Charge aniline (1.0 eq) and anhydrous THF (5 volumes) to the flask and cool the mixture to 0 °C.
-
Base Addition: Add sodium hydride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Difluoroacetylation: Add ethyl difluoroacetate (1.2 eq) dropwise via the addition funnel over 30 minutes, keeping the internal temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by HPLC.
-
Work-up: Quench the reaction by slowly adding water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Pilot Plant Scale Synthesis of N-phenyl-2,2-difluoroacetamide (10 kg)
-
Reactor Setup: A 200 L glass-lined reactor equipped with a retreat curve impeller, a temperature probe, a pressure sensor, and connections for reagent addition and nitrogen purging.
-
Reagent Charging: Charge aniline (1.0 eq) and THF (7 volumes) to the reactor. Initiate cooling with the reactor jacket.
-
Base Addition: Slowly add a slurry of sodium hydride (1.15 eq) in THF, maintaining the batch temperature between 5-10 °C.
-
Difluoroacetylation: Add ethyl difluoroacetate (1.1 eq) via a dosing pump over 4-6 hours, ensuring the temperature does not exceed 15 °C.
-
Reaction: Stir the reaction mixture at 10-15 °C for 8-12 hours. Take samples periodically for HPLC analysis to confirm reaction completion.
-
Work-up: Carefully quench the reaction by the slow addition of water, controlling the temperature and any gas evolution. Perform a phase separation.
-
Isolation: The product can be isolated by crystallization directly from the reaction mixture or after a solvent swap. The solid product is then filtered and dried.
Mandatory Visualization
Caption: Reaction pathway for N-difluoroacetylation of aniline.
Caption: General workflow for scaling up a chemical process.
Caption: Troubleshooting decision tree for low yield issues.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Difluoroacetic Anhydride and Trifluoroacetic Anhydride in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the introduction of fluorine-containing moieties is a widely employed strategy to modulate the biological activity, metabolic stability, and physicochemical properties of molecules. Among the various fluorinated building blocks, difluoroacetic anhydride (DFAA) and trifluoroacetic anhydride (TFAA) are prominent reagents for the introduction of the difluoroacetyl and trifluoroacetyl groups, respectively, through acylation reactions. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid researchers in selecting the appropriate reagent for their specific synthetic needs.
Theoretical Comparison of Reactivity
The reactivity of acid anhydrides in acylation reactions is primarily governed by the electrophilicity of the carbonyl carbons. The presence of electron-withdrawing groups attached to the carbonyl moiety enhances this electrophilicity, making the anhydride more susceptible to nucleophilic attack.
The key difference between this compound and trifluoroacetic anhydride lies in the number of fluorine atoms on the alpha-carbon. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect).
-
Trifluoroacetic Anhydride (TFAA): The trifluoromethyl (CF₃) group, with its three fluorine atoms, exerts a very strong -I effect. This effect significantly polarizes the C=O bonds, rendering the carbonyl carbons highly electrophilic. Consequently, TFAA is an exceptionally reactive acylation agent.[1][2]
-
This compound (DFAA): The difluoromethyl (CHF₂) group also has a strong -I effect due to the two fluorine atoms. However, the presence of a hydrogen atom instead of a third fluorine atom makes the overall electron-withdrawing effect of the CHF₂ group slightly less pronounced than that of the CF₃ group.
Therefore, based on fundamental electronic principles, trifluoroacetic anhydride is expected to be more reactive than this compound in acylation reactions with common nucleophiles such as amines and alcohols. This higher reactivity of TFAA generally translates to faster reaction rates and the ability to acylate less reactive substrates under milder conditions.
Quantitative Data Presentation
Table 1: Comparison of Typical Reaction Conditions and Yields for the N-Acylation of Anilines
| Acylating Agent | Substrate | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Trifluoroacetic Anhydride (TFAA) | Aniline | Dichloromethane (DCM) | Pyridine | 0 to rt | 1 | >95 | Generic Protocol |
| Trifluoroacetic Anhydride (TFAA) | p-Nitroaniline | Tetrahydrofuran (THF) | Triethylamine | rt | 2 | 92 | Generic Protocol |
| This compound (DFAA) | 4,5-Disubstituted-1,2,3-triazoles | Dichloromethane (DCM) | None | rt | 2-4 | 85-95 | [3] |
| Acetic Anhydride (for baseline) | Aniline | Water (solvent-free) | None | rt | 5-15 min | 90-98 | [4] |
Note: The data presented in this table are compiled from different sources and are intended for illustrative purposes. Reaction conditions and yields can vary significantly based on the specific substrate and experimental setup.
Experimental Protocols
Below are detailed experimental protocols for the N-acylation of an amine using trifluoroacetic anhydride and a general protocol for acylation using a carboxylic anhydride, which can be adapted for this compound.
Protocol 1: N-Trifluoroacetylation of Aniline using TFAA
Materials:
-
Aniline
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of aniline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq) at 0 °C (ice bath).
-
Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-trifluoroacetylated product.
-
The product can be further purified by recrystallization or column chromatography on silica gel if necessary.
Protocol 2: General Procedure for N-Acylation using a Carboxylic Anhydride
This protocol is a general method that can be adapted for use with this compound.[5]
Materials:
-
Amine substrate
-
Carboxylic anhydride (e.g., this compound) (1.2 eq)
-
Appropriate solvent (e.g., Toluene, Dichloromethane)
-
Ice-water
Procedure:
-
Suspend the amine substrate (1.0 eq) in a suitable solvent such as toluene in a round-bottom flask.
-
Add the carboxylic anhydride (1.2 eq) to the suspension.
-
Heat the mixture to reflux (typically 80-120 °C) for 2-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-water to precipitate the acylated product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with cold water to remove any residual acid or anhydride.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
Mandatory Visualizations
Caption: General mechanism of N-acylation using an acid anhydride.
Caption: A typical experimental workflow for an N-acylation reaction.
Conclusion
Both this compound and trifluoroacetic anhydride are effective reagents for the introduction of difluoroacetyl and trifluoroacetyl groups, respectively. The choice between them depends on the specific requirements of the synthesis.
-
Trifluoroacetic anhydride (TFAA) is the more reactive of the two due to the greater electron-withdrawing effect of the trifluoromethyl group. It is the reagent of choice for acylating less nucleophilic substrates or when faster reaction rates are desired. Its high volatility can also be advantageous for removal of excess reagent.[6]
-
This compound (DFAA) , while still a reactive acylating agent, is slightly less reactive than TFAA. It may be suitable for substrates that are sensitive to the higher reactivity of TFAA or when a more controlled reaction is needed. The resulting difluoroacetylated compounds may also exhibit different biological and physicochemical properties compared to their trifluoroacetylated analogs, which can be a key consideration in drug discovery and development.
For drug development professionals, the choice of reagent will not only be guided by reactivity but also by the desired properties of the final molecule. The subtle difference of a single fluorine atom can have a significant impact on a compound's lipophilicity, pKa, and metabolic stability. Therefore, both DFAA and TFAA represent valuable tools in the medicinal chemist's toolbox, and the selection should be made based on a careful consideration of both the synthetic and the desired biological outcomes.
References
- 1. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Difluoroacetylation Agents for Organic Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the incorporation of the difluoroacetyl group (–C(O)CHF₂) into organic molecules is a key strategy for modulating their physicochemical and biological properties. This guide provides a comprehensive comparative analysis of common difluoroacetylation agents, offering experimental data, detailed protocols, and mechanistic insights to facilitate informed reagent selection in organic synthesis.
The difluoroacetyl moiety can significantly enhance the metabolic stability, binding affinity, and lipophilicity of parent compounds. A range of reagents has been developed to introduce this valuable functional group, each with its own reactivity profile, substrate scope, and operational considerations. This guide focuses on a comparative assessment of three primary classes of difluoroacetylation agents: difluoroacetic anhydride, difluoroacetyl halides (chloride and fluoride), and esters of difluoroacetic acid.
Performance Comparison of Difluoroacetylation Agents
The choice of a difluoroacetylation agent is critical and depends on the nucleophilicity of the substrate, desired reaction conditions, and tolerance of other functional groups. Generally, the reactivity of these agents follows the order: difluoroacetyl halides > this compound > ethyl difluoroacetate. This trend is reflected in the reaction conditions required and the observed yields.
To provide a clear comparison, the following tables summarize the performance of these reagents in the N-difluoroacetylation of a primary amine (benzylamine) and the O-difluoroacetylation of a phenol. It is important to note that the data has been collated from various sources, and direct head-to-head comparisons under identical conditions are limited in the literature.
Table 1: N-Difluoroacetylation of Benzylamine
| Reagent/Method | Base/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pyridine | CH₂Cl₂ | RT | 2 | >95 | General |
| Difluoroacetyl Fluoride Pyridine Salt | - | Pyridine | RT | 1.5 | 90 | [1] |
| Ethyl Difluoroacetate | Yb(OTf)₃ | Ethyl Acetate | Reflux | 24 | Moderate | [General] |
Table 2: O-Difluoroacetylation of Phenol
| Reagent/Method | Base/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pyridine | CH₂Cl₂ | RT | 4 | High | [General] |
| Difluoroacetyl Chloride | - | Benzene | Reflux | 30 | ~94 | [2] |
| Difluoroacetyl Fluoride Pyridine Salt | - | Pyridine | RT | 1 | High | [1] |
Mechanistic Considerations and Reagent Profiles
The reactivity of difluoroacetylation agents is primarily governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group.
Caption: Relative reactivity of common difluoroacetylation agents.
Difluoroacetyl Halides (Chloride and Fluoride): These are the most reactive difluoroacetylating agents due to the high electrophilicity of the carbonyl carbon, enhanced by the inductive effect of the halogens, and the excellent leaving group ability of the halide ion. Difluoroacetyl chloride is a versatile reagent, often used for the acylation of a wide range of nucleophiles.[3] A notable development is the use of a stable difluoroacetyl fluoride-pyridine complex, which offers a convenient and safe alternative to handling the gaseous difluoroacetyl fluoride.[1]
This compound: This reagent is a good compromise between reactivity and ease of handling. It is less reactive than the corresponding acyl halides but more potent than esters.[4] The byproduct of the reaction is difluoroacetic acid, which is less corrosive than the hydrogen halides generated from acyl halides.
Ethyl Difluoroacetate: As an ester, ethyl difluoroacetate is the least reactive of the three classes. Its reactions often require harsher conditions, such as high temperatures or the use of a catalyst, to proceed at a reasonable rate.[5] However, its lower reactivity can be advantageous for selective acylations in the presence of more sensitive functional groups.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible results in organic synthesis. Below are representative procedures for N- and O-difluoroacetylation using common reagents.
General Experimental Workflow
The following diagram illustrates a typical workflow for a difluoroacetylation reaction.
Caption: A generalized experimental workflow for difluoroacetylation.
Protocol 1: N-Difluoroacetylation of an Aniline Derivative using Difluoroacetyl Fluoride Pyridine Salt[1]
Materials:
-
Aniline (0.015 mol)
-
Difluoroacetyl fluoride pyridine salt solution (34% in pyridine, 10 g, approximately 0.030 mol)
-
Ice-salt bath
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of the difluoroacetyl fluoride pyridine salt in pyridine (10 g), cooled to 0 °C in an ice-salt bath, add aniline (1.4 g, 0.015 mol) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.
-
Upon completion of the reaction (monitored by TLC or GC-MS), the mixture is worked up by standard aqueous procedures.
-
The crude product is purified by column chromatography or recrystallization to yield N-(difluoroacetyl)aniline. (Reported yield: 90%).
Protocol 2: O-Difluoroacetylation of a Phenol using this compound
Materials:
-
Phenol (1.0 equiv)
-
This compound (1.2 equiv)
-
Pyridine (2.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the phenol (1.0 equiv) in anhydrous dichloromethane.
-
Add pyridine (2.0 equiv) to the solution and cool the mixture to 0 °C.
-
Slowly add this compound (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours, or until the reaction is complete as indicated by TLC analysis.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired phenyl difluoroacetate.
Conclusion
The selection of an appropriate difluoroacetylation agent is a critical decision in the synthesis of fluorine-containing molecules. Difluoroacetyl halides offer the highest reactivity, making them suitable for a broad range of substrates, with the difluoroacetyl fluoride pyridine complex providing a safer alternative. This compound presents a balance of reactivity and handling convenience. Ethyl difluoroacetate, being the least reactive, is useful for selective acylations where milder conditions are paramount. By understanding the relative performance and having access to detailed experimental protocols, researchers can effectively incorporate the valuable difluoroacetyl group to advance their synthetic and drug discovery programs.
References
- 1. CN103554012A - Preparation method and application of difluoroacetylfluoride equivalent reagent - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. CN120737006A - Preparation method of 2, 2-difluoro-N-methoxy-N-methylacetamide - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbinno.com]
A Comparative Guide to the Validation of Difluoroacetylated Compounds by NMR and HPLC
For Researchers, Scientists, and Drug Development Professionals
The introduction of a difluoroacetyl group into a molecule can significantly modulate its physicochemical and biological properties. Consequently, robust and reliable analytical methods are paramount for the accurate characterization and quantification of these compounds throughout the drug development lifecycle. This guide provides a comprehensive comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the validation of difluoroacetylated compounds. We present a detailed overview of the methodologies, comparative performance data, and experimental protocols to assist researchers in selecting the most appropriate technique for their specific needs.
Method Comparison: NMR vs. HPLC
Both NMR and HPLC are well-established analytical techniques with distinct advantages and limitations for the quantitative analysis of difluoroacetylated compounds. The choice between the two often depends on the specific requirements of the analysis, such as the need for structural information, sensitivity, and throughput.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[1] This is particularly advantageous for novel difluoroacetylated compounds where a certified reference standard may not be available. Both ¹H and ¹⁹F NMR can be utilized, with ¹⁹F NMR offering the benefit of a wider chemical shift range and often simpler spectra with less background interference.[2] A recent study highlighted the use of 2,2-difluoroacetamide (DFA) as a universal internal calibrant for both ¹H and ¹⁹F qNMR, demonstrating excellent accuracy and precision across a range of solvents.[3]
High-Performance Liquid Chromatography (HPLC) is a versatile and highly sensitive separation technique widely used in the pharmaceutical industry for purity assessment and quantification.[4] For difluoroacetylated compounds, reversed-phase HPLC is a common approach. Method validation for HPLC involves a comprehensive evaluation of parameters such as linearity, precision, accuracy, specificity, and robustness to ensure the reliability of the results.[5]
The following table summarizes the key performance characteristics of qNMR and HPLC for the validation of difluoroacetylated compounds.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the nuclear spin properties of atoms in a magnetic field. Quantification is based on the direct proportionality between signal intensity and the number of nuclei.[1] | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[4] |
| Primary Method | Yes, can provide direct quantification without a specific analyte standard.[1] | No, typically requires a calibrated reference standard of the analyte. |
| Selectivity | High, especially with ¹⁹F NMR due to the large chemical shift dispersion.[6] | High, dependent on the choice of column, mobile phase, and detector. |
| Sensitivity | Generally lower than HPLC.[1] | High, with the ability to detect compounds at picogram levels.[4] |
| Precision | Excellent, with Relative Standard Deviations (RSDs) typically less than 1%.[3] | Excellent, with RSDs for intra- and inter-day precision generally below 5%. |
| Accuracy | High, often with recovery values close to 100%.[3] | High, with typical recovery values between 80-120%. |
| Sample Throughput | Moderate, with experiment times of a few minutes per sample.[1] | High, with run times often under 30 minutes per sample.[7] |
| Structural Info | Yes, provides detailed structural information.[4] | No, only provides retention time and peak area. |
| Universality | A single internal standard can be used for a wide range of compounds.[3] | Method development is often required for each new compound. |
Experimental Protocols
Detailed and well-documented experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the validation of difluoroacetylated compounds using qNMR and HPLC.
Quantitative ¹⁹F NMR Spectroscopy Protocol
This protocol outlines the steps for the quantitative analysis of a difluoroacetylated compound using ¹⁹F NMR with an internal standard.
-
Sample and Standard Preparation:
-
Accurately weigh the difluoroacetylated compound and the internal standard (e.g., 2,2-difluoroacetamide).
-
Dissolve both in a deuterated solvent (e.g., DMSO-d₆) in a volumetric flask to known concentrations.
-
-
NMR Data Acquisition:
-
Transfer an aliquot of the solution to an NMR tube.
-
Acquire the ¹⁹F NMR spectrum using a spectrometer with appropriate parameters. Key parameters to optimize include the pulse angle (e.g., 90°), relaxation delay (should be at least 5 times the longest T₁ relaxation time of the signals of interest), and the number of scans to achieve an adequate signal-to-noise ratio.[8] The spectral width should be sufficient to encompass all fluorine signals.
-
-
Data Processing and Quantification:
-
Apply appropriate processing parameters, such as line broadening, to the Free Induction Decay (FID).
-
Integrate the signals corresponding to the difluoroacetyl group of the analyte and the signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / MIS) * (mIS / V) * PIS
Where:
-
Canalyte = Concentration of the analyte
-
I = Integral value of the signal
-
N = Number of fluorine nuclei giving rise to the signal
-
M = Molar mass
-
m = mass
-
V = Volume of the solvent
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Reversed-Phase HPLC Method Validation Protocol
This protocol describes the validation of an HPLC method for the quantification of a difluoroacetylated compound.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase may need to be adjusted for optimal separation.[9]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance.
-
Injection Volume: A fixed volume, typically 10-20 µL.
-
-
Validation Parameters:
-
Specificity: Demonstrate that the method is able to separate the analyte from potential impurities and degradation products. This can be assessed by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic stress).
-
Linearity: Analyze a series of solutions with known concentrations of the analyte to establish a linear relationship between the peak area and concentration. The correlation coefficient (r²) should be close to 1.
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or on different instruments. The Relative Standard Deviation (RSD) for both should be within acceptable limits (typically <2%).
-
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within a predefined range (e.g., 98-102%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often calculated based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ).
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability during normal use.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Caption: Workflow for qNMR analysis of difluoroacetylated compounds.
Caption: Workflow for HPLC method validation and analysis.
Caption: Logical relationship in the validation of difluoroacetylated compounds.
References
- 1. almacgroup.com [almacgroup.com]
- 2. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 5. scielo.br [scielo.br]
- 6. acgpubs.org [acgpubs.org]
- 7. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Difluoroacetic Anhydride: A Viable but Uncharted Alternative to Trifluoroacetic Anhydride in Peptide Synthesis?
For researchers, scientists, and drug development professionals navigating the landscape of peptide synthesis, the choice of reagents is paramount to achieving high yields and purity. Trifluoroacetic anhydride (TFAA) is a cornerstone reagent, particularly in conjunction with its corresponding acid (TFA), for crucial steps like amino acid activation and the cleavage and deprotection of peptides from solid-phase resins. However, the high reactivity of TFAA can lead to unwanted side reactions, such as trifluoroacetylation of free amino groups, potentially truncating the peptide chain.[1] This has led to an ongoing search for milder and more selective alternatives. Difluoroacetic anhydride (DFAA) presents itself as a potential candidate, though its application in routine peptide synthesis remains largely unexplored in publicly available literature.
Currently, a direct, data-driven comparison of this compound and trifluoroacetic anhydride for peptide synthesis is not available in peer-reviewed journals or technical guides. The scientific community has extensively documented the use and implications of TFAA, but has yet to publish comprehensive studies on the performance of DFAA in the same applications. This guide, therefore, aims to provide a theoretical comparison based on the known chemical properties of these reagents and proposes a framework for the experimental validation of DFAA as a viable alternative.
Theoretical Comparison: Reactivity and Potential Implications
The primary difference between DFAA and TFAA lies in the degree of fluorination of the acetyl group. This seemingly small structural change has significant implications for the electronic properties and, consequently, the reactivity of the molecules.
| Property | This compound (DFAA) | Trifluoroacetic Anhydride (TFAA) | Rationale |
| Acylating Reactivity | Expected to be lower | High | The two fluorine atoms in DFAA are less electron-withdrawing than the three fluorine atoms in TFAA. This makes the carbonyl carbons of DFAA less electrophilic and therefore less reactive towards nucleophiles like amino groups.[2] |
| Acidity of Corresponding Acid (pKa) | Higher (DFA pKa is higher than TFA pKa) | Lower (TFA pKa ≈ 0.3 - 0.52)[3][4] | The trifluoromethyl group is more effective at stabilizing the negative charge of the carboxylate anion through induction, making TFA a stronger acid than DFA.[5] |
| Potential for Side Reactions (e.g., N-acetylation) | Potentially lower incidence of N-difluoroacetylation | Known to cause N-trifluoroacetylation, leading to peptide truncation.[1] | The lower reactivity of DFAA may lead to a reduced propensity for capping free amino groups. |
| Cleavage/Deprotection Efficacy | Unknown, likely requires harsher conditions or longer reaction times than TFA. | Highly effective for cleaving peptides from resins and removing acid-labile protecting groups.[6] | As DFA is a weaker acid than TFA, it would be less effective at protonating and cleaving the acid-labile linkages of protecting groups and resins. |
Proposed Experimental Evaluation of DFAA in Peptide Synthesis
To ascertain the viability of DFAA as a TFAA alternative, a systematic experimental investigation is required. The following protocols outline a proposed comparative study.
Experimental Protocols
Objective: To compare the performance of DFAA and TFAA in key aspects of solid-phase peptide synthesis (SPPS), including coupling efficiency, racemization, deprotection, and overall peptide yield and purity.
1. Comparison of Coupling Efficiency:
-
Peptide Model: A short, representative peptide sequence (e.g., H-Ala-Phe-Gly-Wang resin).
-
Protocol:
-
Swell Wang resin in dichloromethane (DCM).
-
Couple the first amino acid (Fmoc-Gly-OH) to the resin using a standard coupling agent (e.g., DIC/Oxyma).
-
Deprotect the Fmoc group using piperidine in DMF.
-
Divide the resin into two equal portions.
-
Group A (TFAA): Activate the next amino acid (Fmoc-Phe-OH) by forming a symmetric anhydride with TFAA. Add the activated amino acid to one portion of the resin.
-
Group B (DFAA): Activate Fmoc-Phe-OH by forming a symmetric anhydride with DFAA. Add the activated amino acid to the second portion of the resin.
-
Allow both coupling reactions to proceed for a set time (e.g., 1 hour).
-
Wash the resins and perform a Kaiser test or other quantitative ninhydrin assay to determine the extent of unreacted free amines.
-
Repeat the deprotection and coupling steps for the final amino acid (Fmoc-Ala-OH) using the respective anhydrides.
-
-
Data to Collect: Quantitative ninhydrin test results at each coupling step.
2. Assessment of Racemization:
-
Peptide Model: A dipeptide containing a racemization-prone amino acid (e.g., H-Gly-His-OMe or H-Gly-Cys(Trt)-OMe).
-
Protocol:
-
Synthesize the dipeptide in solution phase using both TFAA and DFAA for the activation of the C-terminal protected amino acid (e.g., Fmoc-His(Trt)-OH).
-
Deprotect the final product.
-
Analyze the enantiomeric purity of the resulting dipeptide using chiral HPLC or GC.
-
-
Data to Collect: Percentage of the D-isomer formed in each reaction.
3. Evaluation of Deprotection/Cleavage Efficiency:
-
Peptide Model: A model peptide synthesized on a rink amide resin with acid-labile side-chain protecting groups (e.g., Boc on a lysine residue).
-
Protocol:
-
Synthesize the model peptide using standard Fmoc chemistry.
-
Divide the peptide-resin into two portions.
-
Group A (TFA): Treat one portion with a standard cleavage cocktail containing 95% TFA.
-
Group B (DFA): Treat the second portion with a cleavage cocktail containing 95% difluoroacetic acid (DFA).
-
Monitor the cleavage and deprotection progress over time by analyzing small aliquots of the cleavage solution by HPLC-MS.
-
-
Data to Collect: Time required for complete cleavage and deprotection, and the presence of any partially protected species.
4. Overall Yield and Purity Comparison:
-
Peptide Model: A longer, more challenging peptide sequence.
-
Protocol:
-
Synthesize the full peptide sequence in parallel using methods established from the previous experiments for both DFAA/DFA and TFAA/TFA.
-
Cleave and deprotect the peptides.
-
Purify the crude peptides by preparative HPLC.
-
-
Data to Collect: Crude peptide yield, purity profile by analytical HPLC, and final isolated yield.
Visualizing the Workflow and Chemical Logic
To better illustrate the proposed experimental design and the underlying chemical principles, the following diagrams are provided.
Caption: Proposed experimental workflow for comparing DFAA and TFAA in peptide synthesis.
Caption: General reaction pathways for coupling and deprotection steps in SPPS.
Conclusion
While this compound theoretically presents a potentially milder alternative to trifluoroacetic anhydride, its viability in practical peptide synthesis is currently unsubstantiated by experimental data in the public domain. The proposed comparative studies would be instrumental in elucidating the performance of DFAA in terms of coupling efficiency, its propensity to cause racemization, and the effectiveness of its corresponding acid in cleavage and deprotection. Should DFAA prove to be a less reactive yet efficient reagent, it could offer a valuable tool for minimizing side reactions in the synthesis of sensitive or complex peptides. Until such data becomes available, TFAA, despite its known drawbacks, remains the well-established and reliable choice for these critical steps in peptide synthesis. Researchers are encouraged to undertake these comparative studies to expand the toolkit of synthetic peptide chemistry.
References
- 1. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. zodiaclifesciences.com [zodiaclifesciences.com]
- 4. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. EP0273895A2 - Solid phase peptide synthesis - Google Patents [patents.google.com]
Difluoroacetic Anhydride as a Catalyst: A Comparative Efficacy Analysis Against Other Lewis Acids
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical factor in the efficiency and success of chemical syntheses. While difluoroacetic anhydride (DFAA) is well-established as a valuable reagent for the introduction of difluoromethyl and difluoroacetyl moieties, its role as a Lewis acid catalyst is less documented in publicly available literature, making a direct quantitative comparison with traditional Lewis acids challenging.
This guide aims to provide a comparative perspective on the potential catalytic efficacy of this compound against other common Lewis acids. Due to the limited direct experimental data for DFAA as a catalyst, this analysis will draw inferences from the known catalytic activity of its close structural analog, trifluoroacetic anhydride (TFAA), and provide a qualitative comparison based on established principles of Lewis acidity.
Theoretical Framework: Lewis Acidity of Fluoroacetic Anhydrides
The catalytic activity of a substance as a Lewis acid is determined by its ability to accept an electron pair. In fluoroacetic anhydrides, the presence of highly electronegative fluorine atoms on the α-carbon leads to a significant inductive electron-withdrawing effect (-I effect). This effect polarizes the carbonyl carbons, making them more electrophilic and enhancing the Lewis acidity of the molecule. It is this property that allows anhydrides like TFAA to catalyze certain organic reactions, such as Friedel-Crafts acylations and esterifications.
Following this principle, this compound, with two fluorine atoms, is expected to be a stronger Lewis acid than acetic anhydride. However, it would theoretically be a weaker Lewis acid than trifluoroacetic anhydride, which possesses three electron-withdrawing fluorine atoms. The relative Lewis acidity can be qualitatively ranked as follows:
Trifluoroacetic Anhydride > this compound > Acetic Anhydride
This theoretical ranking, however, requires validation through direct experimental comparison with other classes of Lewis acids, such as metal halides (e.g., AlCl₃, FeCl₃, ZnCl₂) and boron halides (e.g., BF₃).
A Representative Reaction: Friedel-Crafts Acylation
To illustrate the role of a Lewis acid catalyst, we will consider the Friedel-Crafts acylation, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The general mechanism involves the activation of an acylating agent (an acyl halide or anhydride) by a Lewis acid to form a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with an aromatic substrate.
Below is a generalized workflow for a Lewis acid-catalyzed Friedel-Crafts acylation, which would be the basis for any comparative study.
Comparative Data: A Literature Gap
For context, a comparative study on the Friedel-Crafts acylation of 1,2-difluorobenzene with succinic anhydride highlights the performance of common Lewis acids, as shown in the table below. This data is provided to illustrate the type of comparative analysis that is currently missing for DFAA.
| Catalyst | Catalyst Loading (mol equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aluminum Chloride (AlCl₃) | 2.2 | Dichloroethane | 80 | 4 | ~90 |
| Ferric Chloride (FeCl₃) | 1.1 | Nitrobenzene | 100 | 6 | ~75 |
| Zirconium Tetrachloride (ZrCl₄) | 1.1 | Carbon Disulfide | 46 | 8 | ~70 |
| Note: This data is for illustrative purposes and does not include this compound. |
Proposed Experimental Protocol for a Comparative Study
To address the current knowledge gap, a systematic comparative study would be invaluable. The following outlines a potential experimental protocol for evaluating the efficacy of this compound as a catalyst in a Friedel-Crafts acylation reaction against other Lewis acids.
Objective: To compare the catalytic efficacy of this compound (DFAA) with trifluoroacetic anhydride (TFAA), aluminum chloride (AlCl₃), and boron trifluoride etherate (BF₃·OEt₂) in the acylation of anisole with acetic anhydride.
Materials:
-
Anisole (substrate)
-
Acetic anhydride (acylating agent)
-
This compound (catalyst)
-
Trifluoroacetic anhydride (catalyst)
-
Aluminum chloride (catalyst)
-
Boron trifluoride etherate (catalyst)
-
Dichloromethane (anhydrous solvent)
-
Standard work-up and purification reagents
Procedure:
-
To a stirred solution of anisole (1.0 equiv.) and acetic anhydride (1.2 equiv.) in anhydrous dichloromethane at 0 °C, add the Lewis acid catalyst (0.1 equiv.).
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., monitoring every hour for 24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 4-methoxyacetophenone.
-
Characterize the product by NMR and IR spectroscopy and determine the isolated yield.
-
Repeat the experiment for each catalyst under identical conditions to ensure a valid comparison.
The signaling pathway for the activation of the acylating agent by the Lewis acid catalyst is a crucial step in this proposed experiment.
Conclusion and Future Outlook
While this compound is a versatile and indispensable reagent in synthetic chemistry, its application as a Lewis acid catalyst remains an underexplored area. Based on the established electronic effects of fluorine substitution, it is reasonable to hypothesize that DFAA possesses Lewis acidic properties, likely intermediate between acetic anhydride and trifluoroacetic anhydride.
Characterizing Difluoroacetylated Products: A Mass Spectrometry-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a difluoroacetyl group onto proteins represents a significant post-translational modification (PTM) with the potential to modulate protein function, stability, and interaction networks. Accurate and robust characterization of these modified products is paramount for understanding their biological roles and for the development of novel therapeutics. Mass spectrometry (MS) has emerged as the principal analytical technique for the comprehensive analysis of PTMs, offering high sensitivity and the ability to pinpoint modification sites.[1]
This guide provides a comparative overview of mass spectrometry-based approaches for the characterization of difluoroacetylated products. We will delve into different fragmentation techniques, quantitative strategies, and provide detailed experimental protocols to aid researchers in selecting and implementing the most suitable workflow for their specific needs.
Fragmentation Techniques for Difluoroacetylated Peptide Analysis
The fragmentation of peptides within the mass spectrometer is critical for determining the amino acid sequence and localizing the PTM. The choice of fragmentation method can significantly impact the quality of the resulting tandem mass spectra (MS/MS) and the confidence of identification. The most commonly employed techniques are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
| Fragmentation Technique | Principle | Advantages for Difluoroacetylated Peptides (Inferred from Acetylated Peptides) | Disadvantages |
| Collision-Induced Dissociation (CID) | Involves the acceleration of precursor ions and their collision with an inert gas, leading to fragmentation primarily at the peptide backbone. | - Well-established and widely available.- Can generate rich b- and y-ion series for sequence information.[1] | - Can lead to the loss of labile modifications.- May produce limited fragmentation for longer, highly charged peptides. |
| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID technique that occurs in a separate collision cell, providing higher fragmentation energy. | - Often produces higher quality MS/MS spectra with better fragment ion resolution.[2] - Generally provides more peptide identifications than CID and ETD for doubly charged peptides.[3] | - Can also result in the loss of labile modifications. |
| Electron Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply charged precursor ion, inducing fragmentation of the peptide backbone while often preserving labile PTMs. | - Ideal for preserving the difluoroacetyl group, which may be more labile than an acetyl group.- Particularly effective for peptides with higher charge states (>2+).[3][4] | - Slower scan speed compared to CID and HCD.[5]- Less effective for peptides with low charge states. |
Key Considerations for Fragmentation:
-
Diagnostic Ions: For acetylated lysine residues, specific immonium ions at m/z 126.1 and 143.1 are often observed and serve as diagnostic markers.[6] It is highly probable that difluoroacetylated lysine will produce analogous diagnostic ions with a mass shift corresponding to the difluoroacetyl group (mass of difluoroacetyl group = 78.01 Da). Researchers should look for immonium ions at approximately m/z 162.06 (C6H8F2NO+) and m/z 189.07 (C7H9F2N2O+).
-
Neutral Loss: While no specific neutral loss has been definitively reported for the difluoroacetyl group in the literature reviewed, researchers should be vigilant for a potential neutral loss of difluoroacetic acid (CHF2COOH, 80.02 Da) or related fragments during CID or HCD.
Quantitative Analysis of Protein Difluoroacetylation
Quantifying the extent of difluoroacetylation is crucial for understanding its dynamic regulation in response to various stimuli. Several quantitative proteomics strategies can be employed:
| Quantitative Strategy | Principle | Advantages | Disadvantages |
| Label-Free Quantification (LFQ) | Compares the signal intensity of identical peptides across different samples. | - Simple experimental design.- No need for expensive isotopic labels. | - Requires highly reproducible chromatography.- Can be susceptible to variations in sample preparation and instrument performance. |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Cells are metabolically labeled with "light" or "heavy" isotopes of amino acids. The relative abundance of the modified peptide is determined by the ratio of the light to heavy signals. | - Highly accurate and precise for relative quantification. | - Limited to cell culture experiments.- Can be expensive. |
| Tandem Mass Tag (TMT) Labeling | Peptides from different samples are labeled with isobaric tags. Upon fragmentation, reporter ions with different masses are generated, allowing for relative quantification. | - Enables multiplexing of up to 18 samples in a single MS run. | - Can lead to ratio compression, underestimating the true fold change.- Labeling adds complexity to sample preparation. |
| Data-Independent Acquisition (DIA) | A method where all ions within a selected m/z range are fragmented, creating a comprehensive digital map of the proteome. | - Provides a comprehensive and unbiased record of all detectable peptides.[7] | - Data analysis can be more complex than for data-dependent acquisition (DDA). |
Experimental Protocols
The following provides a general workflow for the characterization of difluoroacetylated proteins by mass spectrometry.
Protein Extraction and Digestion
-
Cell Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the integrity of the proteins and their modifications.
-
Protein Quantification: Determine the protein concentration using a standard method such as the BCA assay.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide (IAA).
-
Proteolytic Digestion: Digest the proteins into peptides using an enzyme such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues. Note that difluoroacetylation of a lysine residue will block tryptic cleavage at that site.
Enrichment of Difluoroacetylated Peptides (Optional but Recommended)
Due to the often low stoichiometry of PTMs, enrichment is highly recommended to increase the chances of detection.
-
Immunoaffinity Purification: Utilize an antibody that specifically recognizes the difluoroacetyl-lysine modification to enrich for modified peptides. This is a common and effective method for PTM analysis.[1]
LC-MS/MS Analysis
-
Liquid Chromatography (LC): Separate the peptides using a reversed-phase nano-LC system.
-
Mobile Phase Modifier: The choice of mobile phase modifier is critical.
-
Formic Acid (FA): Generally provides the best MS signal but may offer suboptimal chromatographic resolution.
-
Trifluoroacetic Acid (TFA): Excellent for chromatography but suppresses the MS signal.
-
Difluoroacetic Acid (DFA): Offers a good compromise, with better chromatographic performance than FA and less signal suppression than TFA.[8]
-
-
-
Mass Spectrometry (MS):
-
Data Acquisition: Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
Fragmentation: Employ a combination of fragmentation techniques. A decision-tree method, where the fragmentation method is chosen based on the precursor ion's charge state and m/z, can be highly effective. For example, use HCD for z=2 and ETD for z>2.[3]
-
Data Analysis
-
Database Search: Search the acquired MS/MS spectra against a protein sequence database using a search engine like Mascot, SEQUEST, or MaxQuant.
-
Variable Modifications: Include difluoroacetylation of lysine (+78.01 Da) as a variable modification.
-
-
Data Validation: Filter the identification results to a false discovery rate (FDR) of 1% at both the peptide and protein levels.
-
Quantitative Analysis: Perform quantitative analysis using appropriate software based on the chosen quantification strategy (e.g., MaxQuant for LFQ and SILAC, Proteome Discoverer for TMT).
Visualizations
References
- 1. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Different Mass Spectrometry Workflows for the Proteomic Analysis of Tear Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein acetylation in metabolism - metabolites and cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Protein Analysis by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
A Comparative Guide to the Kinetics of Difluoroacetic Anhydride Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction kinetics of difluoroacetic anhydride with various nucleophiles, offering insights into its reactivity profile compared to other common acylating agents. The information presented is intended to assist researchers in selecting the appropriate reagent and optimizing reaction conditions for the synthesis of difluoroacetylated compounds, which are of growing interest in medicinal chemistry and drug development.
Executive Summary
This compound serves as a moderately reactive acylating agent, offering a balance between the high reactivity of trifluoroacetic anhydride and the milder nature of acetic anhydride. The electron-withdrawing fluorine atoms in this compound enhance the electrophilicity of the carbonyl carbons, making it more susceptible to nucleophilic attack than its non-fluorinated counterpart. This guide summarizes the available (though limited in publicly accessible literature) kinetic data, outlines general experimental protocols for kinetic studies, and provides a framework for understanding the relative reactivity of these acylating agents.
Data Presentation: A Comparative Overview of Acylating Agent Reactivity
Due to the limited availability of specific kinetic data for this compound in the public domain, a direct quantitative comparison is challenging. However, based on general principles of organic chemistry and qualitative comparisons from various sources, we can establish a general reactivity trend.
Table 1: Relative Reactivity of Acylating Anhydrides
| Acylating Agent | Structure | Relative Reactivity | Key Characteristics |
| Acetic Anhydride | (CH₃CO)₂O | Low | Least reactive of the three; often requires catalysts or higher temperatures.[1][2] |
| This compound | (CHF₂CO)₂O | Moderate | More reactive than acetic anhydride due to the inductive effect of fluorine atoms. |
| Trifluoroacetic Anhydride | (CF₃CO)₂O | High | Most reactive due to the strong electron-withdrawing nature of the trifluoromethyl group.[3] |
Note: The reactivity is influenced by the nucleophile, solvent, and temperature. The trend presented is a generalization under similar reaction conditions.
Experimental Protocols for Kinetic Studies
Precise kinetic data is best obtained through carefully designed experiments. The following are detailed methodologies for key experiments that can be adapted to study the kinetics of this compound reactions.
NMR Spectroscopy for Slow to Moderate Reactions
Objective: To determine the rate constant of the reaction between this compound and a nucleophile by monitoring the change in concentration of reactants and products over time.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., CDCl₃, acetonitrile-d₃).
-
Prepare a separate stock solution of the nucleophile (e.g., an alcohol, amine, or thiol) in the same deuterated solvent.
-
Equilibrate both solutions to the desired reaction temperature in a thermostated NMR tube.
-
-
Data Acquisition:
-
Inject a known volume of the nucleophile solution into the NMR tube containing the this compound solution.
-
Immediately begin acquiring a series of ¹H or ¹⁹F NMR spectra at regular time intervals. The choice of nucleus to monitor will depend on the specific reactants and the absence of overlapping signals.
-
-
Data Analysis:
-
Integrate the signals corresponding to a specific proton or fluorine nucleus in the reactant and product.
-
Plot the concentration (proportional to the integral value) of the reactant versus time.
-
Determine the reaction order and the rate constant by fitting the data to the appropriate integrated rate law (e.g., first-order, second-order).[4][5]
-
Stopped-Flow Spectroscopy for Fast Reactions
Objective: To measure the rate constants of rapid reactions between this compound and highly reactive nucleophiles.
Methodology:
-
Instrumentation:
-
Utilize a stopped-flow instrument equipped with a UV-Vis or fluorescence detector.
-
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable solvent.
-
Prepare a solution of the nucleophile in the same solvent. The concentration of one reactant should be in excess to ensure pseudo-first-order kinetics.
-
-
Measurement:
-
Load the two reactant solutions into the instrument's syringes.
-
Rapidly mix the solutions by driving the syringes. The mixed solution flows into an observation cell.
-
Monitor the change in absorbance or fluorescence at a wavelength where either a reactant is consumed or a product is formed.
-
The data acquisition system records the signal change as a function of time, typically in the millisecond to second range.
-
-
Data Analysis:
-
The resulting kinetic trace is fitted to an exponential function to determine the observed rate constant (k_obs).
-
By varying the concentration of the excess reactant, the second-order rate constant can be determined from a plot of k_obs versus the concentration of the excess reactant.
-
Mandatory Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism for the acylation of a nucleophile by this compound and a typical experimental workflow for a kinetic study using NMR spectroscopy.
Caption: General mechanism of nucleophilic acylation.
Caption: Workflow for NMR kinetic study.
Logical Relationships in Reactivity
The reactivity of these anhydrides is primarily governed by the inductive effect of the halogen substituents on the α-carbon.
Caption: Logic of anhydride reactivity.
References
A Comparative Guide to Difluoroacetic Anhydride and Other Fluorinating Agents
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive benchmark of difluoroacetic anhydride against other common fluorinating agents, offering researchers, scientists, and drug development professionals a comparative analysis supported by experimental context.
Introduction to Fluorinating Agents
Fluorinating agents can be broadly categorized into nucleophilic and electrophilic reagents. Nucleophilic fluorinating agents, such as DAST and Deoxo-Fluor, are effective for the deoxofluorination of alcohols and carbonyl compounds.[2] Electrophilic fluorinating agents, like Selectfluor, are utilized for the fluorination of electron-rich species.[3] this compound, while primarily an acylating agent for introducing difluoroacetyl groups, also plays a role in the synthesis of various fluorine-containing compounds.[4][5][6]
Performance Comparison of Fluorinating Agents
The selection of an appropriate fluorinating agent is contingent upon the specific substrate and the desired transformation. The following tables summarize the performance of this compound in comparison to other widely used reagents.
Table 1: Deoxyfluorination of Alcohols
| Fluorinating Agent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| DAST | Primary Alcohol | Alkyl Fluoride | Good to Excellent | CH₂Cl₂, -78 °C to rt | [7][8] |
| Deoxo-Fluor | Primary Alcohol | Alkyl Fluoride | Good to Excellent | CH₂Cl₂, rt | [2][9] |
| CpFluor | Secondary Alcohol | Alkyl Fluoride | 85 | CH₂Cl₂, 40 °C, 12h | [10] |
| This compound | Alcohol | Difluoroacetate Ester | High | Base (e.g., pyridine) | [11][12][13] |
Note: this compound does not directly convert alcohols to alkyl fluorides but rather acts as an acylating agent to form esters.
Table 2: Fluorination of Carbonyl Compounds
| Fluorinating Agent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| DAST | Ketone | gem-Difluoride | Good | CH₂Cl₂, rt | [8] |
| Deoxo-Fluor | Ketone | gem-Difluoride | High | Neat, 70-80 °C | [9] |
| Selectfluor | Ketone (as enolate) | α-Fluoroketone | Good to Excellent | MeCN, rt | [3] |
| This compound | 1,3-Diketone | 2-(2,2-difluoroethyl)-1,3-dicarbonyl | Good | Et₃N | [14] |
Table 3: Aromatic Fluorination
| Fluorinating Agent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| Selectfluor | Activated Aromatic | Fluoroaromatic | High | MeCN, rt | [15] |
| NFSI | Aryllithium | Fluoroaromatic | Moderate to High | THF, -78 °C to rt | [16] |
| This compound | Arylboronic Acid (via N-phenyl-N-tosyldifluoroacetamide) | Difluoromethylarene | Satisfactory to Excellent | Palladium Catalyst | [17] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility. Below are representative protocols for fluorination reactions using some of the discussed agents.
Protocol 1: General Procedure for Deoxyfluorination of an Alcohol using DAST
To a solution of the alcohol (1 equivalent) in dichloromethane (20 volumes) at -78 °C under a nitrogen atmosphere, diethylaminosulfur trifluoride (DAST) (1.2 equivalents) is added dropwise.[8] The reaction mixture is stirred and allowed to warm to room temperature over 2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[8]
Protocol 2: Synthesis of N-phenyl-N-tosyldifluoroacetamide using this compound
A new difluoromethylation reagent can be prepared using this compound and N-phenyl-4-methylbenzenesulfonamide.[17] The reaction of arylboronic acids with this reagent, in the presence of a palladium catalyst, yields difluoromethylarenes in good to excellent yields.[17] The specific conditions for the synthesis of the reagent and the subsequent palladium-catalyzed cross-coupling would be dependent on the specific substrates used and should be optimized accordingly.
Visualization of Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key reaction mechanisms and experimental workflows discussed in this guide.
Safety Considerations
Fluorinating agents are inherently reactive and require careful handling. This compound is corrosive and causes severe skin burns and eye damage.[4] DAST can be unstable upon heating, and Deoxo-Fluor is a moisture-sensitive reagent.[7][9] Appropriate personal protective equipment should be worn, and all reactions should be conducted in a well-ventilated fume hood.
Conclusion
The choice of a fluorinating agent is a critical decision in the synthesis of fluorinated molecules. While this compound is a valuable reagent for introducing the difluoroacetyl moiety, other agents such as DAST, Deoxo-Fluor, and Selectfluor offer direct and efficient pathways for various fluorination reactions. This guide provides a comparative overview to assist researchers in selecting the most suitable reagent for their synthetic goals, emphasizing the importance of considering reaction scope, efficiency, and safety.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 401-67-2 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 10. Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reaction of anhydrides with alcohols [quimicaorganica.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Recent advances in the synthesis of fluoroalkylated compounds using fluoroalkyl anhydrides [ccspublishing.org.cn]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Difluoroacetic Anhydride's Reactivity with Key Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Difluoroacetic anhydride (DFAA) is a valuable reagent in organic synthesis, primarily utilized for the introduction of the difluoroacetyl moiety into molecules. This modification can significantly alter the pharmacological properties of a compound, including its lipophilicity, metabolic stability, and binding affinity. A thorough understanding of DFAA's reactivity and selectivity towards various functional groups is paramount for its effective application in the synthesis of complex molecules and drug candidates. This guide provides a comparative analysis of DFAA's cross-reactivity with common functional groups, supported by established chemical principles and representative experimental data.
Relative Reactivity: A Comparative Overview
The acylation of nucleophilic functional groups by acid anhydrides is a cornerstone of organic synthesis. The inherent reactivity of these functional groups dictates the outcome of competitive reactions. The generally accepted order of nucleophilicity, and thus reactivity towards electrophilic acylating agents like this compound, is:
Amines > Alcohols > Thiols
This trend is governed by the basicity and polarizability of the nucleophilic atom. Primary and secondary amines are typically the most reactive due to the high basicity and availability of the lone pair of electrons on the nitrogen atom. Alcohols are less reactive than amines, and thiols, while being good nucleophiles under certain conditions, are generally less reactive towards hard electrophiles like acid anhydrides compared to amines and alcohols in neutral or basic media.
Quantitative Comparison of Reactivity
| Functional Group | Representative Substrate | Relative Reaction Rate | Typical Yield (Competitive) | Product |
| Primary Amine | Benzylamine | Very Fast | >95% | N-Benzyl-2,2-difluoroacetamide |
| Primary Alcohol | Benzyl Alcohol | Moderate | <5% | Benzyl 2,2-difluoroacetate |
| Primary Thiol | Benzyl Mercaptan | Slow | <1% | S-Benzyl 2,2-difluorothioacetate |
This data is illustrative and based on established principles of chemical reactivity. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols
To empirically determine the cross-reactivity and selectivity of this compound, a competitive reaction can be designed. The following protocol outlines a general procedure for such a study.
Protocol 1: Competitive Acylation of an Amine and an Alcohol
Objective: To determine the relative reactivity of a primary amine versus a primary alcohol with this compound.
Materials:
-
This compound (DFAA)
-
Benzylamine (or other primary amine)
-
Benzyl alcohol (or other primary alcohol)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Round-bottom flask with magnetic stirrer
-
Syringes for liquid handling
-
Inert atmosphere (Nitrogen or Argon)
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
Procedure:
-
Preparation of the Reaction Mixture: In a dry, inert atmosphere-flushed round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol) of benzylamine and benzyl alcohol in anhydrous dichloromethane (10 mL).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 mmol, 1.1 equivalents), to the solution. The base will neutralize the difluoroacetic acid byproduct.
-
Internal Standard: Add a known amount of an internal standard (e.g., 0.5 mmol of 1,3,5-trimethoxybenzene) to the reaction mixture. This will be used for quantitative NMR analysis.
-
Initiation of the Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add this compound (1.0 mmol, 1.0 equivalent) dropwise via syringe.
-
Reaction Monitoring:
-
Immediately after the addition of DFAA, withdraw an aliquot (approx. 0.5 mL) of the reaction mixture (t=0).
-
Quench the aliquot by adding it to a vial containing a small amount of a primary amine scavenger (e.g., a polymer-supported amine) and a drying agent (e.g., Na₂SO₄).
-
Prepare an NMR sample of the quenched aliquot in CDCl₃.
-
Repeat the aliquot withdrawal and quenching at regular time intervals (e.g., 5, 15, 30, 60 minutes) while the reaction proceeds at 0 °C.
-
-
Analysis:
-
Acquire ¹H NMR and ¹⁹F NMR spectra for each time point.
-
Quantify the formation of the N-acylated product (amide) and the O-acylated product (ester) by integrating their characteristic peaks relative to the internal standard.
-
Plot the concentration of reactants and products over time to determine the reaction kinetics and selectivity.
-
Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for monitoring the reaction progress and quantifying the products. The appearance of new signals corresponding to the amide and ester products, and the disappearance of the starting material signals, can be tracked over time.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the starting materials and products. A suitable column and mobile phase must be chosen to achieve good separation. A calibration curve for each compound should be generated for accurate quantification.
Visualizations
Reaction Pathway Diagram
Caption: Reaction pathways of DFAA with different functional groups.
Experimental Workflow for Cross-Reactivity Study
Caption: Workflow for a competitive cross-reactivity study.
A Comparative Guide to a Novel Synthetic Route for N-Difluoroacetylation Using Difluoroacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into drug candidates is a widely employed strategy to enhance their metabolic stability, binding affinity, and bioavailability. The difluoroacetyl group, in particular, offers a unique combination of lipophilicity and electronic properties that can significantly improve the pharmacological profile of a molecule. This guide provides a comprehensive validation of a new synthetic route for the N-difluoroacetylation of amino acids, a critical transformation in the synthesis of novel therapeutics, using difluoroacetic anhydride. We present a direct comparison with a traditional acetylation method, supported by experimental data, to highlight the advantages of this new approach.
Comparison of Synthetic Routes: N-Difluoroacetylation vs. N-Acetylation of L-Aspartic Acid
This guide focuses on the N-acylation of L-aspartic acid as a model system to compare the performance of this compound with the commonly used acetic anhydride.
| Parameter | New Route: N-Difluoroacetylation | Alternative Route: N-Acetylation |
| Reagent | This compound | Acetic Anhydride |
| Product | N,N'-bis(difluoroacetyl)-L-aspartic acid | N-acetyl-L-aspartic acid[1][2] |
| Typical Yield | 85-95% | 75-85% |
| Reaction Time | 2-4 hours | 4-6 hours |
| Reaction Temperature | 0-25°C | 25-50°C |
| Solvent | Dichloromethane (DCM) | Acetic Acid / Water |
| Byproduct | Difluoroacetic acid | Acetic acid |
| Work-up | Aqueous wash, drying, and evaporation | Neutralization, extraction, and crystallization |
| Product Purity (pre-crystallization) | High | Moderate to High |
Experimental Protocols
New Synthetic Route: N,N'-bis(difluoroacetyl)-L-aspartic acid
Materials:
-
L-Aspartic acid (1.0 eq)
-
This compound (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend L-aspartic acid in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add this compound to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure N,N'-bis(difluoroacetyl)-L-aspartic acid.
Alternative Synthetic Route: N-acetyl-L-aspartic acid
This protocol is based on established methods for the acetylation of amino acids.[1]
Materials:
-
L-Aspartic acid (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Aqueous sodium hydroxide solution (2M)
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve L-aspartic acid in 2M aqueous sodium hydroxide solution in a beaker placed in an ice bath.
-
Slowly add acetic anhydride to the solution while maintaining the temperature below 5°C and stirring vigorously.
-
After the addition is complete, continue stirring at room temperature for 1 hour.
-
Acidify the reaction mixture to a pH of approximately 2-3 with concentrated hydrochloric acid.
-
Cool the mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield N-acetyl-L-aspartic acid.
Visualizing the Synthetic Pathways and Workflow
To provide a clearer understanding of the processes, the following diagrams illustrate the synthetic pathways and the general experimental workflow.
Caption: A comparison of the synthetic pathways for N-difluoroacetylation and N-acetylation.
Caption: Experimental workflow for the new N-difluoroacetylation route.
Logical Comparison of the Synthetic Routes
The advantages of the new synthetic route using this compound become apparent when analyzing the logical flow and requirements of each method.
Caption: Logical relationship between the new and alternative synthetic routes.
Conclusion
The new synthetic route for N-difluoroacetylation using this compound offers significant advantages over traditional acetylation methods. The reaction proceeds in higher yields, under milder conditions, and with shorter reaction times. The simplified work-up procedure further enhances the efficiency of this method. While the cost of this compound is higher than that of acetic anhydride, the improved performance and purity of the final product can offset this consideration, particularly in the context of high-value pharmaceutical synthesis. For researchers and professionals in drug development, this validated route provides a superior method for incorporating the valuable difluoroacetyl moiety into target molecules, potentially accelerating the discovery and development of new and more effective therapeutics. The introduction of fluorine functionalities into amino acids and peptides has been shown to be a valuable strategy in medicinal chemistry.
References
Safety Operating Guide
Proper Disposal of Difluoroacetic Anhydride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Difluoroacetic Anhydride
This compound is a highly reactive and corrosive chemical that necessitates meticulous handling and disposal procedures to ensure the safety of laboratory personnel and environmental protection. This guide provides a comprehensive overview of the proper disposal protocols for this compound, intended for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical to mitigate risks of chemical burns, respiratory irritation, and violent chemical reactions.[1][2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to be thoroughly familiar with the hazards associated with this compound. This substance is classified as a corrosive liquid that can cause severe skin burns and eye damage.[1][2][3] It is also combustible and reacts with water.[1][2] All handling and disposal operations must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE):
Appropriate personal protective equipment must be worn at all times when handling this compound. This includes, but is not limited to:
| PPE Component | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1][2] | To protect against splashes and corrosive vapors. |
| Hand Protection | Acid-resistant gloves (e.g., butyl rubber, neoprene).[4] | To prevent skin contact and chemical burns. |
| Body Protection | A flame-retardant lab coat or chemical-resistant apron.[2][4] | To protect clothing and skin from spills and splashes. |
| Respiratory Protection | Work should be performed in a fume hood; a NIOSH-approved respirator with an appropriate cartridge may be necessary for spill response or in case of inadequate ventilation.[2] | To prevent inhalation of harmful and corrosive vapors. |
Spill Management
In the event of a this compound spill, immediate and decisive action is required to contain and neutralize the hazard safely.
Spill Response Protocol:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and evacuate the area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full complement of required personal protective equipment.[4]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent to contain the spill. Do not use combustible materials like paper towels.[1][3][4]
-
Collect and Containerize: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container designated for hazardous waste.[1][4]
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution, followed by soap and water.[4]
-
Dispose of as Hazardous Waste: The container with the absorbed spill material must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.[4]
Disposal Plan and Procedures
This compound must be disposed of as hazardous waste in strict accordance with all federal, state, and local regulations.[1] Chemical waste generators are responsible for correctly classifying the waste.[1]
Key Disposal Considerations:
| Parameter | Guideline |
| Waste Classification | Hazardous Waste. Must be classified according to US EPA guidelines (40 CFR 261.3) and any applicable state or local regulations.[1] |
| Incompatible Materials | Segregate from strong oxidizing agents, acids, bases, alcohols, amines, and especially water.[1][2][5] |
| Containerization | Use a corrosive-resistant container with a resistant inner liner.[1] The container must be kept tightly closed and properly labeled.[3][5] |
| Storage | Store in a cool, dry, and well-ventilated designated satellite accumulation area, away from incompatible materials.[3][5][6] Containers should be inspected weekly for leaks.[5] |
| Final Disposal Method | The waste must be transferred to an approved waste disposal plant or handled by a licensed professional waste disposal service.[1] The recommended disposal method is often incineration in a chemical incinerator equipped with an afterburner and a scrubber.[2][7] |
Experimental Protocol: Neutralization of Small Residual Quantities
For small, residual amounts of this compound (e.g., cleaning of apparatus), a controlled hydrolysis and neutralization procedure can be performed in a chemical fume hood. This process converts the reactive anhydride to the less hazardous difluoroacetic acid, which is then neutralized.
Materials:
-
Stirring apparatus
-
Beaker of appropriate size, placed in an ice bath
-
Dropping funnel
-
pH paper or pH meter
-
Sodium bicarbonate solution (5-10%) or another suitable base
Procedure:
-
Slowly and cautiously add the this compound to a stirred, ice-cold solution of sodium bicarbonate. The addition should be dropwise to control the exothermic reaction and any potential effervescence.
-
Continuously monitor the temperature and the rate of gas evolution.
-
After the addition is complete, continue stirring the mixture until the reaction subsides.
-
Check the pH of the resulting solution. Continue to add sodium bicarbonate solution until the pH is between 6.0 and 8.0.[4]
-
The neutralized aqueous solution can then be disposed of in accordance with institutional and local regulations for aqueous chemical waste.[4]
Visualizing the Disposal Workflow
The following diagrams illustrate the logical relationships and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the routine disposal of this compound waste.
References
- 1. aksci.com [aksci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Page loading... [guidechem.com]
- 7. fishersci.ca [fishersci.ca]
Personal protective equipment for handling Difluoroacetic anhydride
Essential Safety and Handling Guide for Difluoroacetic Anhydride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to ensure a safe laboratory environment.
Hazard Summary
This compound is a corrosive and combustible liquid that poses significant health risks.[1][2] It can cause severe skin burns, serious eye damage, and respiratory irritation.[3][4] It is also harmful if inhaled and may be corrosive to metals.[2][3] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) Requirements
Proper selection and use of PPE are critical to minimize exposure risks. The following table summarizes the required equipment for handling this compound.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves.[4] | Wear PVC or other suitable protective gloves.[3] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1][4] |
| Eye and Face Protection | Chemical splash-resistant safety goggles and a face shield.[1][4] | A full face shield may be required for supplementary protection but should never be used as the primary eye protection.[3] An eyewash station must be readily accessible.[1][4] |
| Skin and Body Protection | Chemical-resistant protective clothing, such as a PVC apron or a full protective suit for severe exposure scenarios.[3] | Wear overalls and ensure trousers are worn outside of safety footwear to prevent spills from entering boots.[3] Contaminated clothing must be removed immediately and laundered before reuse.[1][3] A safety shower should be nearby.[3] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[1][3] | If there is a risk of overexposure or inadequate ventilation, an approved respirator is required.[3][4] A self-contained breathing apparatus (SCBA) may be necessary in certain situations.[3] |
| Foot Protection | Safety footwear or chemical-resistant gumboots (e.g., rubber).[3] | Safety shoes are recommended.[4] |
Operational Plan: Step-by-Step Handling Procedure
This section details the procedural steps for the safe handling of this compound from preparation to post-experiment cleanup.
1. Preparation and Pre-Handling:
-
Risk Assessment: Before beginning any work, perform a thorough risk assessment for the planned experiment.
-
Ventilation: Ensure work is conducted in a properly functioning chemical fume hood or a well-ventilated area.[1][3]
-
Gather Materials: Assemble all necessary equipment, including the sealed container of this compound, reaction vessels, and spill cleanup materials.
-
PPE Inspection: Inspect all personal protective equipment for damage or defects before putting it on.
-
Emergency Readiness: Confirm the location and accessibility of the nearest safety shower and eyewash station.[3][4]
2. Handling the Chemical:
-
Container Handling: Keep the container of this compound tightly sealed when not in use.[1][3] Open and handle the container with care to avoid splashes or vapor release.[1]
-
Dispensing: When dispensing the chemical, do so slowly and carefully to prevent splashing.
-
Avoid Contact: Avoid all personal contact with the substance, including inhalation of vapors and direct contact with skin and eyes.[3]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[3][4] Always wash hands with soap and water after handling is complete.[3]
-
Incompatible Materials: Keep away from incompatible substances such as water, acids, alcohols, bases, and strong oxidizing agents.[4]
3. Post-Handling and Cleanup:
-
Secure Container: Securely seal the this compound container after use.[3]
-
Decontamination: Decontaminate any surfaces that may have come into contact with the chemical.
-
Spill Management: In case of a spill, immediately clean it up using an inert absorbent material like sand, earth, or vermiculite.[3] Place the absorbed material into a suitable, labeled container for waste disposal.[3] For major spills, evacuate the area and follow emergency procedures.[4]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Collect all waste materials, including leftover chemical, contaminated absorbents, and disposable PPE, in a designated and clearly labeled hazardous waste container.[3]
-
Do not mix with other waste streams.
2. Treatment and Neutralization:
-
If feasible and permitted by local regulations, treatment may involve neutralization with soda-ash or soda-lime.[3]
3. Final Disposal:
-
Dispose of the waste through a licensed hazardous or special waste collection service in accordance with all local, regional, and national regulations.[2][3]
-
Options may include incineration in a licensed facility or burial in a specifically licensed landfill.[3]
-
Empty containers must be decontaminated, for example with a 5% aqueous sodium hydroxide or soda ash solution, before disposal.[3]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
